cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWYGQWKNHONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-78-8 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry and drug discovery, valued for its rigid cyclobutane scaffold that allows for the precise spatial orientation of functional groups. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing established methodologies for their determination and offering insights into the interpretation of the resulting data.
Core Molecular and Physical Attributes
The fundamental properties of a compound provide the initial framework for its application. This compound is a solid at ambient temperature, a characteristic that dictates its handling and storage procedures.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [1] |
These foundational data points are the first step in the comprehensive characterization of the compound. The molecular formula and weight are crucial for stoichiometric calculations in chemical reactions, while the physical appearance and purity are primary indicators of sample quality.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound. The following techniques provide a detailed picture of its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
The resulting spectrum should then be analyzed for chemical shifts, integration, and coupling constants to confirm the cis-conformation of the substituents on the cyclobutane ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum will be characterized by the vibrational modes of the ester, amine hydrochloride, and alkane functionalities.
Key Expected FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine Hydrochloride (N-H) | Stretching | 3200-2800 (broad) |
| Alkane (C-H) | Stretching | 3000-2850 |
| Ester (C=O) | Stretching | ~1730 |
| Ester (C-O) | Stretching | 1300-1000 |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected.
Expected Mass Spectrometry Data:
| Ion | m/z (calculated) |
| [C₇H₁₄NO₂]⁺ | 144.10 |
Experimental Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze any observed fragment ions to corroborate the proposed structure. The fragmentation of esters often involves the loss of the alkoxy group.[4]
Thermal and Physical Stability
The thermal properties and stability of a compound are critical for determining appropriate storage and handling conditions, as well as for predicting its behavior during processing.
Melting Point and Thermal Stability (DSC/TGA)
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile. While a specific melting point for this compound is not consistently reported in public databases, these techniques provide the definitive experimental values.
Experimental Workflow for Thermal Analysis:
Caption: Workflow for DSC and TGA analysis.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a hydrochloride salt, this is a particularly important parameter to assess as it can impact the material's stability, flowability, and formulation performance.
Protocol for Hygroscopicity Assessment:
-
Sample Preparation: Accurately weigh a sample of the compound and place it in a controlled humidity chamber.
-
Exposure: Expose the sample to a series of increasing relative humidity (RH) levels at a constant temperature (e.g., 25 °C).
-
Weight Measurement: At each RH level, allow the sample to equilibrate and then record the weight change.
-
Data Analysis: Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm. This will classify the material's hygroscopicity.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. As an amine hydrochloride, it is expected to have good solubility in polar protic solvents.
General Solubility Observations:
-
High Solubility: Expected in water and lower alcohols (e.g., methanol, ethanol).
-
Lower Solubility: Expected in less polar organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV or by gravimetric analysis after solvent evaporation.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of this compound. By employing the described spectroscopic, thermal, and solubility analysis techniques, researchers and drug development professionals can ensure the quality and suitability of this important chemical building block for their specific applications. The provided protocols offer a solid foundation for the in-house characterization and quality control of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Good Scents Company. This compound. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]
-
PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]
-
ResearchGate. 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI... [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
-
PubChem. This compound. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Cheméo. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- (CAS 14924-51-7). [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]
-
MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). [Link]
-
SpectraBase. Cyclobutane-carboxylic acid, ethyl ester. [Link]
-
NIST. cis-1-ethyl-3-methylcyclobutane. [Link]
-
NIST. cis-1-ethyl-3-methylcyclobutane Phase change data. [Link]
-
PubChem. cis-1-Ethyl-3-Methylcyclopentane. [Link]
Sources
An In-Depth Technical Guide to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS Number: 957793-35-0)
A Core Building Block for Next-Generation Therapeutics
This guide provides a comprehensive technical overview of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical significance, synthesis, and applications, offering insights grounded in established scientific principles.
The Strategic Importance of the Cyclobutane Moiety in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design.[1][2][3] Its inherent ring strain and unique three-dimensional puckered conformation impart distinct physicochemical properties that medicinal chemists can leverage to optimize drug candidates.[2][3] By incorporating a cyclobutane scaffold, such as that in this compound, developers can achieve several strategic advantages:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target.[2][4]
-
Improved Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action for a drug.[1]
-
Enhanced Lipophilicity and Permeability: The non-polar nature of the cyclobutane ring can increase a molecule's lipophilicity, facilitating its passage through cell membranes.
-
Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise positioning of pharmacophoric groups in three-dimensional space, optimizing interactions with the target protein.[4]
Physicochemical and Analytical Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 957793-35-0 | [5][6] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5][6] |
| Molecular Weight | 179.65 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% | [6] |
| Solubility | Soluble in water and polar organic solvents |
Analytical Characterization: While specific spectra are proprietary to suppliers, typical analytical data for this compound would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Commercial suppliers often provide certificates of analysis with this information upon request.
Synthetic Strategy: A Plausible Pathway via Reductive Amination
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a highly plausible and scientifically sound synthetic route can be constructed based on established organic chemistry principles. The most logical approach involves the reductive amination of a key precursor, ethyl 3-oxocyclobutanecarboxylate. This method is a cornerstone of amine synthesis in medicinal chemistry.[7][8][9]
The overall transformation can be visualized as follows:
Plausible Synthetic Workflow
Detailed Experimental Protocol (Hypothesized)
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid in anhydrous ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl 3-oxocyclobutanecarboxylate. This intermediate can be purified further by column chromatography if necessary.
Step 2: Diastereoselective Reductive Amination
-
Imine Formation: The ethyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent, such as methanol or ethanol, and treated with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). This leads to the in-situ formation of the corresponding enamine or imine.
-
Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the reduction of the iminium ion over the ketone.[9] The stereochemical outcome of the reduction, yielding the cis isomer, is crucial and can be influenced by the choice of reducing agent and reaction conditions.[1] Bulky reducing agents may favor the formation of the cis product through hydride attack from the less sterically hindered face of the cyclobutane ring.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated.
Step 3: Hydrochloride Salt Formation
-
Salt Formation: The crude cis-Ethyl 3-aminocyclobutanecarboxylate is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Development
While specific, publicly disclosed marketed drugs containing the this compound moiety are not prevalent in the initial search results, the broader class of 3-aminocyclobutanecarboxylic acid derivatives are of significant interest in pharmaceutical research.[3][10] This scaffold can be found in a number of patented compounds and is explored in various therapeutic areas.
One notable example of a drug that highlights the utility of a related cyclobutane-containing scaffold is Atogepant , an FDA-approved medication for the preventive treatment of migraine.[11] While not containing the exact title compound, its synthesis involves a fluorinated phenylacetic acid derivative, underscoring the pharmaceutical industry's interest in functionalized small ring systems.[11]
The primary utility of this compound is as a versatile intermediate. The amino and ester functionalities provide two orthogonal handles for further chemical modification, allowing for its incorporation into a wide array of more complex molecules.
Synthetic Utility and Derivatization Pathways
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure offers a powerful tool for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties. While the direct incorporation of this specific fragment into marketed drugs is not yet widely documented, the broader class of cyclobutane-containing compounds continues to gain prominence in drug discovery pipelines. As synthetic methodologies for the stereocontrolled synthesis of substituted cyclobutanes continue to advance, we can anticipate the increased application of this and related scaffolds in the development of novel therapeutics for a wide range of diseases.
References
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
PubMed. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]
-
PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. Available from: [Link]
-
Sciencemadness.org. Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Available from: [Link]
-
PubMed Central. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Available from: [Link]
- Google Patents. Synthesis method of trans-3-aminobutanol.
-
PubChem. This compound. Available from: [Link]
-
PubMed. Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure. Available from: [Link]
-
CORE. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]
-
YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link]
-
PubMed Central. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]
-
PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Available from: [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available from: [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
PubMed Central. A practical catalytic reductive amination of carboxylic acids. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
- Google Patents. Synthesis of aminocyclopentane carboxylic acids.
-
PubChem. 3-Aminocyclobutane-1-carboxylic acid. Available from: [Link]
- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ResearchGate. Bioactive cyclobutane-containing alkaloids. Available from: [Link]
-
PubMed Central. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]
Sources
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of cis-3-Aminocyclobutanecarboxylic Acid Ethyl Ester Hydrochloride: An In-Depth Technical Guide
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise orientation of functional groups for optimal interaction with biological targets. Among the vast array of cyclobutane-containing building blocks, cis-3-aminocyclobutanecarboxylic acid and its derivatives are of particular importance. The cis stereochemistry of the amino and carboxylic acid groups presents a distinct spatial arrangement that has proven crucial in the design of potent and selective inhibitors of various enzymes and receptors. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to a key intermediate, cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride, intended for researchers and professionals in the field of drug development.
Synthetic Strategy: A Multi-Step Approach to Stereochemical Control
The synthesis of cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride is a multi-step process that hinges on the strategic introduction and stereoselective manipulation of functional groups on the cyclobutane core. The chosen pathway commences with the readily available ethyl 3-hydroxycyclobutanecarboxylate, proceeding through an oxidation and a critical stereoselective reductive amination to establish the desired cis relationship between the amino and ester functionalities.
A visual representation of the overall synthetic workflow is provided below:
Caption: Proposed mechanism for cis-selective catalytic hydrogenation.
Experimental Protocol: Oximation and Catalytic Hydrogenation
-
Oximation: To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to obtain crude ethyl 3-(hydroxyimino)cyclobutanecarboxylate.
-
Catalytic Hydrogenation: Dissolve the crude oxime in ethanol and add a catalytic amount of 5% Rhodium-on-Alumina (Rh/Al₂O₃). Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude cis-3-aminocyclobutanecarboxylic acid ethyl ester.
| Parameter | Value | Reference |
| Intermediate | Ethyl 3-(hydroxyimino)cyclobutanecarboxylate | Prepared in situ |
| Hydrogenation Catalyst | 5% Rhodium-on-Alumina | |
| Hydrogen Pressure | 50-100 psi | Typical for catalytic hydrogenations |
| Solvent | Ethanol | Standard laboratory grade |
| Expected Diastereoselectivity | High in favor of cis isomer | [1] |
Part 3: Hydrochloride Salt Formation and Purification
The final step involves the formation of the hydrochloride salt, which improves the stability and handling of the amino ester. This is typically achieved by treating a solution of the free base with hydrochloric acid in an appropriate solvent.
Experimental Protocol: Salt Formation
-
Dissolve the crude cis-3-aminocyclobutanecarboxylic acid ethyl ester in anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add a solution of anhydrous hydrogen chloride in ethanol (prepared by bubbling dry HCl gas through cold ethanol or by the careful addition of acetyl chloride to ethanol).
-
Monitor the pH to ensure it is acidic.
-
The hydrochloride salt will precipitate out of the solution. Stir the slurry for 1-2 hours in the cold.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride as a white to off-white solid. [2]6. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
| Parameter | Value | Reference |
| Reagent | Anhydrous Hydrogen Chloride in Ethanol | Prepared fresh |
| Solvent | Anhydrous Ethanol | For precipitation |
| Washing Solvent | Diethyl Ether | To remove impurities |
| Purification | Recrystallization | To obtain high purity product |
| Expected Form | White to off-white crystalline solid | [3] |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the ethyl ester and the cyclobutane ring protons, with coupling constants indicative of the cis stereochemistry. [4] |
| ¹³C NMR | Resonances for the carbonyl, ester, and cyclobutane carbons. |
| Mass Spec | Molecular ion peak corresponding to the free base and fragmentation pattern consistent with the structure. |
| Purity (HPLC) | >95% (typically >98% after recrystallization) |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride, a valuable building block for drug discovery. The key to this synthesis is the highly stereoselective reductive amination step, which can be optimized through careful selection of the catalyst and reaction conditions. Further research may focus on the development of even more efficient and scalable catalytic systems to meet the growing demand for this important class of compounds in the pharmaceutical industry.
References
-
"cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride." PubChem. Accessed January 7, 2026. [Link].
-
"Synthesis and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen." SciELO. Accessed January 7, 2026. [Link].
-
"1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl..." ResearchGate. Accessed January 7, 2026. [Link].
-
"this compound." PubChem. Accessed January 7, 2026. [Link].
-
"Hitchhiker's guide to reductive amination." Organic Chemistry Portal. Accessed January 7, 2026. [Link].
-
"Synthesis of cis-amino esters 7–9 and 13." ResearchGate. Accessed January 7, 2026. [Link].
-
"Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. Accessed January 7, 2026. [Link].
- Kometani, T., et al. "Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction." Journal of Fermentation and Bioengineering, vol. 76, no. 1, 1993, pp. 33-37.
-
"Production of (+)‐(S)‐Ethyl 3‐Hydroxybutyrate and (‐)‐(R)‐Ethyl 3‐Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate." ResearchGate. Accessed January 7, 2026. [Link].
-
"Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate." ResearchGate. Accessed January 7, 2026. [Link].
-
"Stereoselectivity of Yeast Reductions - an Improved Procedure for the Preparation of Ethyl (S)-3-Hydroxybutanoate and (S)-2-Hydroxymethylbutanoate." ResearchGate. Accessed January 7, 2026. [Link].
-
"Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast." StudyCorgi. Accessed January 7, 2026. [Link].
-
"Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids." MDPI. Accessed January 7, 2026. [Link].
Sources
- 1. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]
- 2. scielo.br [scielo.br]
- 3. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl cis-3-AMino-1-Methylcyclobutanecarboxylate hydrochloride(1408075-83-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Abstract: This document provides a comprehensive technical overview of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, a pivotal building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and extend the discussion to its synthesis, stereochemical significance, analytical characterization, and applications. This guide is intended for researchers, chemists, and drug development professionals who utilize strained ring systems to construct novel molecular architectures. Detailed protocols for analytical validation and safety guidelines are provided to ensure both scientific integrity and safe laboratory practice.
Introduction: The Strategic Value of a Strained Scaffold
Cyclobutane derivatives are highly valued scaffolds in synthetic chemistry.[1][2] Their inherent ring strain, a consequence of non-ideal bond angles, makes them versatile intermediates for a variety of chemical transformations, including ring-opening and rearrangement reactions that can lead to complex molecular structures.[1] this compound represents a strategically important example of this class. It incorporates two key functional groups—an amine and an ester—on a stereochemically defined four-membered ring.
The 'cis' configuration is particularly crucial, as the spatial arrangement of these functional groups dictates the three-dimensional trajectory for subsequent synthetic modifications. This geometric constraint is paramount in drug design, where precise ligand-receptor interactions are governed by molecular shape. As such, this compound serves not merely as a collection of atoms, but as a pre-organized conformational unit for building sophisticated, biologically active molecules.[3]
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These data are critical for reaction stoichiometry, analytical characterization, and regulatory compliance.
| Property | Value | Source |
| Molecular Weight | 179.64 g/mol | [4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |
| CAS Number | 957793-35-0 | [5][6] |
| IUPAC Name | ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | [4] |
| Synonyms | cis-3-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride | [4][5] |
| Appearance | Solid | [5] |
Diagram of Molecular Structure:
Caption: A typical workflow for the analytical validation of the title compound.
Protocol: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the structural integrity of the molecule, including the presence of the ethyl ester and the cyclobutane ring protons, and to gain insight into the cis stereochemistry.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound and allows for the observation of the amine protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
-
Expected Results & Interpretation:
-
Ethyl Group: A characteristic quartet of peaks (2H) around 4.1 ppm corresponding to the -OCH₂- protons and a triplet (3H) around 1.2 ppm for the -CH₃ protons.
-
Cyclobutane Protons: A series of complex multiplets between 2.0 and 3.5 ppm. The specific coupling constants and splitting patterns of these protons can be used to confirm the cis relative stereochemistry, often requiring advanced 2D NMR techniques (like NOESY) for unambiguous assignment.
-
Amine Protons (-NH₃⁺): A broad singlet, typically downfield (around 8-9 ppm in DMSO-d₆), which will exchange upon addition of D₂O.
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Methodology:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.
-
Inject a small volume (e.g., 1-5 µL) onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the eluent using a UV detector (e.g., at 210 nm) and a mass spectrometer.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecule.
-
-
Expected Results & Interpretation:
-
Purity: The HPLC chromatogram should show a single major peak. Purity is typically reported as the area percentage of this peak.
-
Molecular Weight Confirmation: The mass spectrum should display a prominent ion corresponding to the free amine's protonated molecular ion [M+H]⁺. The free amine (C₇H₁₃NO₂) has a molecular weight of 143.19 g/mol . Therefore, the expected m/z value would be approximately 144.19. The hydrochloride is not typically observed in the gas phase.
-
Applications in Research and Drug Development
The utility of this compound lies in its role as a versatile building block. [2]The amine and ester functionalities provide orthogonal chemical handles for elaboration into more complex structures.
-
Scaffold for Novel Therapeutics: The amine can be acylated, alkylated, or used in reductive amination to append various side chains. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. [3]* Conformationally Constrained Amino Acid Mimic: The cyclobutane ring restricts the conformational freedom compared to an open-chain analogue. This property is highly desirable in drug design for improving binding affinity and selectivity to biological targets like enzymes and receptors.
Safety and Handling
As with all chemical reagents, proper handling of this compound is essential for laboratory safety. While specific toxicity data is limited, compounds of this class should be treated as potential irritants. [7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [8]* Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation. [8]Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its defined stereochemistry and bifunctional nature, built upon a strained cyclobutane core, provide a robust starting point for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, coupled with rigorous analytical validation and adherence to safety protocols, allows researchers to confidently leverage this valuable building block in their synthetic endeavors.
References
-
Title: this compound | C7H14ClNO2 - PubChem Source: PubChem, National Institutes of Health URL: [Link]
-
Title: The application of cyclobutane derivatives in organic synthesis Source: ResearchGate URL: [Link]
-
Title: SAFETY DATA SHEET Source: AFG Bioscience LLC URL: [Link]
-
Title: Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: 1-Amino-cyclobutane carboxylic acid hydrochloride Source: Chem-Impex URL: [Link]
-
Title: Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic Source: Baran Lab URL: [Link]
-
Title: cis-3,4-DICHLOROCYCLOBUTENE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: MDPI URL: [Link]
-
Title: Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC Source: NIH URL: [Link]
-
Title: Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 Source: PubChem, National Institutes of Health URL: [Link]
- Title: CN112608243A - Synthesis method of trans-3-aminobutanol Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]
- 6. 957793-35-0|this compound|BLD Pharm [bldpharm.com]
- 7. Cas No. | cis-3-Amino-N-ethylcyclobutanecarboxamide hydrochloride | Matrix Scientific [matrixscientific.com]
- 8. afgsci.com [afgsci.com]
IUPAC name for ethyl 3-aminocyclobutane-1-carboxylate hydrochloride
An In-Depth Technical Guide to Ethyl 3-aminocyclobutane-1-carboxylate Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
Ethyl 3-aminocyclobutane-1-carboxylate hydrochloride is a pivotal, non-proteinogenic amino acid ester that serves as a versatile building block in modern medicinal chemistry. Its rigid, strained cyclobutane core provides a unique three-dimensional scaffold, enabling precise orientation of functional groups for optimal interaction with biological targets. This guide offers a comprehensive analysis of the compound, starting with its formal IUPAC nomenclature and stereochemical considerations. It further details a robust synthetic pathway, methods for analytical characterization, and its strategic applications in drug development. By providing field-proven insights and detailed experimental protocols, this document serves as an essential resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Nomenclature and Structural Elucidation
A precise understanding of a molecule's structure is the foundation of its application in research. This section deconstructs the nomenclature, stereoisomerism, and fundamental properties of the title compound.
IUPAC Name and Stereochemistry
The formal IUPAC name for this compound is ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride .[1] This name designates an ethyl ester of a carboxylic acid at position 1 of a cyclobutane ring and an amino group at position 3. The "hydrochloride" suffix indicates that the compound is a salt, formed by the protonation of the basic amino group by hydrochloric acid.
A critical feature of this molecule is its stereochemistry. The substituents at positions 1 and 3 can be on the same side (cis) or opposite sides (trans) of the cyclobutane ring. This gives rise to two distinct diastereomers, each with unique spatial arrangements and, consequently, different biological activities and physicochemical properties. PubChem lists synonyms for both cis- and trans-isomers, highlighting the importance of specifying the desired stereoisomer in any research or synthetic context.[1][2]
Chemical Structure Analysis
The molecule consists of a four-membered carbocyclic ring, which imparts significant ring strain. This strain influences the bond angles and reactivity of the scaffold compared to more flexible acyclic or larger ring systems.[3] The primary amine (protonated as an ammonium salt) and the ethyl ester functional groups are key handles for further chemical modification.
Caption: 2D structure of ethyl 3-aminocyclobutane-1-carboxylate hydrochloride.
Key Physicochemical Properties
Quantitative data for the compound are summarized below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvent systems and predicting bioavailability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Physical Form | Solid | [4] |
| InChIKey | JEJWYGQWKNHONY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)C1CC(C1)N.Cl | [1] |
Synthesis and Characterization
The synthesis of cyclobutane derivatives is a non-trivial process that requires careful selection of precursors and reaction conditions to favor the formation of the strained four-membered ring.
Retrosynthetic Analysis
A logical synthetic approach involves constructing the cyclobutane ring first, followed by functional group interconversion to install the amine and ester moieties. The hydrochloride salt is typically formed in the final step. A plausible retrosynthetic pathway begins by disconnecting the C-N and C-C bonds of the target molecule to identify readily available starting materials.
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
This protocol is a multi-step synthesis adapted from established methods for constructing cyclobutane rings and related functional group transformations.[5]
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Rationale: This step forms the core cyclobutane ring via a nucleophilic substitution reaction. Sodium ethoxide acts as a base to deprotonate diethyl malonate, creating a nucleophile that attacks 1,3-dibromopropane in a double displacement reaction.
-
Procedure: a. Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar). b. To the cooled sodium ethoxide solution (0-5 °C), add diethyl malonate (1.0 eq) dropwise. c. Add 1,3-dibromopropane (1.05 eq) dropwise, maintaining the temperature below 10 °C. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC). e. Cool the mixture, filter off the sodium bromide precipitate, and remove ethanol under reduced pressure. The crude product is purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid
-
Rationale: The dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding the mono-acid.
-
Procedure: a. Reflux the diethyl 1,1-cyclobutanedicarboxylate from Step 1 in an aqueous solution of potassium hydroxide (2.5 eq) for 4 hours. b. Cool the solution and acidify with concentrated hydrochloric acid to pH < 2, causing the 1,1-cyclobutanedicarboxylic acid to precipitate. c. Filter, wash with cold water, and dry the solid. d. Heat the dicarboxylic acid neat at 160-170 °C until carbon dioxide evolution ceases.[5] e. Distill the resulting crude cyclobutanecarboxylic acid under reduced pressure.
Step 3: Functionalization and Esterification (representative pathway) This guide proposes a pathway via an intermediate like 3-oxocyclobutanecarboxylic acid, as direct amination at the 3-position is challenging. The synthesis of 3-oxocyclobutanecarboxylic acid itself is a known multi-step process.[3] Assuming this intermediate is obtained:
-
Rationale: The carboxylic acid is converted to its ethyl ester via Fischer esterification.
-
Procedure: a. Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in an excess of absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. c. Heat the mixture to reflux for 6-8 hours, removing water as it forms using a Dean-Stark apparatus. d. Neutralize the cooled mixture, extract the product with diethyl ether, and purify by distillation to yield ethyl 3-oxocyclobutane-1-carboxylate.
Step 4: Reductive Amination
-
Rationale: The ketone is converted to the amine using a reducing agent in the presence of an ammonia source.
-
Procedure: a. Dissolve ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol. b. Add ammonium acetate or a solution of ammonia in methanol. c. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise while maintaining the temperature at 0-5 °C. d. Stir the reaction at room temperature overnight. e. Quench the reaction carefully with dilute HCl, basify, and extract the free amine product with ethyl acetate.
Purification and Salt Formation
-
Rationale: The final free amine is often purified by column chromatography. The hydrochloride salt is then formed to improve stability and crystallinity, facilitating handling and weighing.
-
Procedure: a. Purify the crude ethyl 3-aminocyclobutane-1-carboxylate using silica gel chromatography. b. Dissolve the purified free amine in a suitable solvent like anhydrous diethyl ether or ethyl acetate. c. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.[3] d. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the cyclobutane ring protons, the ethyl group (a quartet and a triplet), and the methine proton adjacent to the ammonium group.
-
¹³C NMR: Signals for the carbonyl carbon, the four distinct carbons of the cyclobutane ring, and the two carbons of the ethyl group.
-
Mass Spectrometry (ESI+): The molecular ion peak for the free amine [M+H]⁺ should be observed at m/z corresponding to C₇H₁₄NO₂⁺.
-
FT-IR: Characteristic peaks for N-H stretching (ammonium), C=O stretching (ester), and C-O stretching.
Role in Medicinal Chemistry and Drug Development
The Cyclobutane Scaffold: A Privileged Motif
Cyclobutane rings are considered "privileged scaffolds" in medicinal chemistry. Unlike flexible alkyl chains, the cyclobutane ring holds substituents in well-defined spatial orientations. This conformational rigidity can lead to:
-
Enhanced Potency: By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced.
-
Improved Selectivity: The precise positioning of functional groups can allow for selective binding to a desired target over off-targets.
-
Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to linear chains. The unique physicochemical properties imparted by the strained ring system are critical in pharmaceutical applications.[3]
Application as a Synthetic Intermediate
Ethyl 3-aminocyclobutane-1-carboxylate hydrochloride is primarily used as an intermediate for the synthesis of more complex molecules. The amine and ester groups serve as versatile handles for elaboration.
Caption: Workflow for using the compound in a drug discovery program.
Experimental Protocols for Application
To demonstrate its utility, this section provides a generalized protocol for an in vitro assay where this compound could be used as a fragment or building block for screening.
General Protocol: In Vitro Kinase Inhibition Assay
-
Rationale: This protocol assesses the ability of a test compound (derived from the title molecule) to inhibit the activity of a specific protein kinase. Kinases are common targets in oncology and inflammation research.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Recombinant kinase enzyme.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
384-well assay plates.
-
-
Procedure: a. Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls. b. Enzyme Addition: Dilute the kinase enzyme to the desired concentration in assay buffer and add to all wells except the negative controls. c. Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme. d. Reaction Initiation: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. e. Reaction Incubation: Incubate the plate at 30 °C for 1 hour. f. Reaction Termination & Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is directly proportional to kinase activity. g. Data Analysis: Read the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminocyclobutane and amino ester hydrochloride compounds provide a reliable basis for hazard assessment.[6][7][8]
Hazard Identification
| Hazard Class | GHS Classification | Precautionary Statement | Source |
| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling. | [6][7] |
| Skin Corrosion/Irritation | Warning (H315: Causes skin irritation) | P280: Wear protective gloves. | [6][7] |
| Eye Damage/Irritation | Warning (H319: Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously... | [6][7] |
| Target Organ Toxicity | Warning (H335: May cause respiratory irritation) | P261: Avoid breathing dust. | [6][7] |
Recommended Handling Procedures
-
Always handle the compound inside a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[10]
-
Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Minimize dust generation during handling and weighing.[9]
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
For long-term stability, especially for research-grade material, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[7]
-
The compound is a hydrochloride salt and may be hygroscopic; protect from moisture.
Conclusion
Ethyl 3-aminocyclobutane-1-carboxylate hydrochloride is more than a chemical curiosity; it is a strategically valuable tool for the modern medicinal chemist. Its constrained cyclobutane core offers a reliable platform for creating structurally novel compounds with precisely tuned biological activities. A thorough understanding of its synthesis, properties, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation therapeutics.
References
-
PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChemLite. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]
- Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
PrepChem. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]
-
Ark Pharma Scientific Limited. methyl 3-aminocyclobutane-1-carboxylate hydrochloride. [Link]
-
PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (1s,3s)-3-aminocyclobutane-1-carboxylate CAS#: 957793-91-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ethyl trans-3-aminocyclobutane-1-carboxylate hydrochloride [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride | 1212304-86-3 [amp.chemicalbook.com]
- 8. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Introduction: The Strategic Importance of the Cyclobutane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Cis and Trans Isomers of Ethyl 3-aminocyclobutanecarboxylate Hydrochloride
In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a powerful and increasingly utilized structural motif.[1] Its significance stems from its unique three-dimensional, puckered structure which offers a distinct spatial arrangement of substituents compared to more common acyclic or aromatic linkers. This constrained conformation can pre-organize pharmacophoric groups into a bioactive orientation, enhancing binding affinity and selectivity for a biological target.[1] Furthermore, the cyclobutane core serves as a valuable bioisostere for other groups, such as alkenes, where it can prevent unwanted cis/trans isomerization, or for larger cyclic systems, improving physicochemical properties like solubility and metabolic stability.[1]
Within this class of compounds, ethyl 3-aminocyclobutanecarboxylate hydrochloride stands out as a pivotal building block. It provides a synthetically versatile scaffold containing two key functional groups—an amine and an ester—at a 1,3-disposition. The critical feature of this molecule is its stereochemistry. The relative orientation of the amino and ester groups, either on the same side (cis) or opposite sides (trans) of the ring, profoundly influences the molecule's shape and, consequently, its biological activity.[2] A change from a cis to a trans configuration can mean the difference between a potent therapeutic agent and an inactive compound, as the precise spatial positioning of interacting groups is paramount for effective binding to enzymes and receptors.[2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the synthesis, separation, characterization, and application of the cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate hydrochloride. We will delve into the causality behind experimental choices and present field-proven methodologies to empower chemists to confidently synthesize, isolate, and utilize these valuable stereoisomers in their research and development endeavors.
Stereocontrolled Synthesis: Navigating the Path to Cis and Trans Isomers
The synthesis of 1,3-disubstituted cyclobutanes often begins from a common, commercially available precursor, 3-oxocyclobutanecarboxylic acid.[4] This starting material is a versatile intermediate, featuring the core cyclobutane ring and functional handles that allow for the introduction of the desired amine and ester groups.[4] The primary challenge lies in controlling the stereochemical outcome of the reduction and amination steps to selectively favor either the cis or trans product.
A common and effective strategy involves the reductive amination of the corresponding keto-ester. The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions, often leading to a mixture of diastereomers that require subsequent separation.
Caption: General synthetic pathway to cis and trans isomers.
Alternatively, stereoselective routes can be designed. For instance, a Mitsunobu reaction can be employed to invert the stereochemistry of a hydroxyl group in a precursor like cis-3-hydroxycyclobutanecarboxylate, leading preferentially to the trans-amino product after conversion.[5] The choice between synthesizing a mixture for separation versus pursuing a more complex stereoselective synthesis is often a practical one, balancing factors like step count, overall yield, and the efficiency of the separation process.
Experimental Protocol: Synthesis of Ethyl 3-aminocyclobutanecarboxylate Hydrochloride Isomer Mixture
The following protocol is a representative procedure for the synthesis of a cis/trans mixture via reductive amination.
-
Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-oxocyclobutanecarboxylate.
-
Reductive Amination: Dissolve the ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol and add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1 hour. Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 25°C. Stir the reaction overnight.
-
Workup and Salt Formation: Quench the reaction by carefully adding 2M HCl until the pH is ~2. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove methanol. Wash the aqueous residue with dichloromethane to remove unreacted starting material. Basify the aqueous layer to pH >10 with 4M NaOH and extract the free amine product with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Hydrochloride Salt Formation: Dissolve the resulting crude amine in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the mixture of cis and trans ethyl 3-aminocyclobutanecarboxylate hydrochloride as a white solid.
Separation and Purification: Isolating the Diastereomers
Since many synthetic routes yield a mixture of cis and trans isomers, an efficient and scalable separation method is crucial. As diastereomers, the cis and trans isomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques.[6] The most common and effective method is chromatography.[7][8]
Caption: Workflow for the separation of cis and trans isomers.
High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most frequently employed techniques.[7] The choice between normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography depends on the polarity of the protected or free-amine form of the isomers.[7] For the ethyl ester derivatives, normal-phase chromatography on silica gel is often effective. The separation relies on the differential interaction of the isomers with the polar stationary phase; typically, one isomer will have a slightly different polarity and steric profile, leading to a different retention time.
Table 1: Representative Chromatographic Separation Parameters
| Parameter | Description | Rationale |
| Technique | Flash Column Chromatography | Suitable for multi-gram scale purification. |
| Stationary Phase | Silica Gel (230-400 mesh) | A polar stationary phase that effectively interacts with the polar functional groups of the analyte. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) gradient | A gradient from a less polar (DCM) to a more polar (DCM/MeOH) mobile phase allows for the sequential elution of compounds with different polarities. The more polar isomer will typically elute later. |
| Elution Order | Isomer-dependent | The elution order must be determined empirically, as it depends on which isomer presents a more polar face for interaction with the silica. Characterization of the collected fractions is essential. |
Experimental Protocol: Separation by Flash Chromatography
-
Sample Preparation: Dissolve the crude mixture of cis and trans isomers (as the free base) in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample. This technique generally provides better resolution than loading the sample as a liquid.
-
Column Packing: Prepare a slurry of silica gel in 100% dichloromethane and pack the column. Equilibrate the column by running 2-3 column volumes of the initial mobile phase (100% DCM).
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., stepping from 0% to 2%, 5%, and 10% MeOH in DCM).
-
Fraction Collection: Collect fractions throughout the elution process and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for the amine).
-
Analysis: Combine the pure fractions of the first-eluting isomer and the pure fractions of the second-eluting isomer separately. Confirm the identity and purity of each isolated isomer using NMR spectroscopy.
Spectroscopic Characterization: Distinguishing Cis from Trans
Unambiguous identification of the isolated cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9] The rigid, puckered nature of the cyclobutane ring places the protons in distinct chemical environments, leading to characteristic differences in their ¹H NMR spectra, particularly in their chemical shifts and spin-spin coupling constants (J-values).[10][11]
In the ¹H NMR spectrum, the key diagnostic signals are those of the methine protons at the C1 and C3 positions (the carbons bearing the ester and amino groups).
-
Trans Isomer: The C1 and C3 protons are on opposite sides of the ring. In one of the common puckered conformations, these protons can adopt a pseudo-axial orientation, leading to a larger dihedral angle with adjacent axial protons. This typically results in larger vicinal coupling constants (³J).
-
Cis Isomer: The C1 and C3 protons are on the same side of the ring. This arrangement often results in at least one of these protons being in a pseudo-equatorial position, leading to smaller vicinal coupling constants.
2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive proof of stereochemistry.[10][11] A cross-peak between the C1 and C3 methine protons in a NOESY spectrum indicates that they are close in space, confirming a cis relationship. The absence of this cross-peak is strong evidence for a trans relationship.
Table 2: Comparative ¹H NMR Data (Illustrative)
(Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and should be considered representative. Data is for the protons on the cyclobutane ring.)
| Isomer | Proton | Representative Chemical Shift (δ, ppm) | Representative Multiplicity & Coupling (J, Hz) |
| Cis | H-1 (CH-COOEt) | ~2.8 - 3.0 | Quintet or multiplet |
| H-3 (CH-NH₃⁺) | ~3.7 - 3.9 | Quintet or multiplet | |
| Ring CH₂ | ~2.2 - 2.6 | Multiplets | |
| Trans | H-1 (CH-COOEt) | ~3.1 - 3.3 | Quintet or multiplet |
| H-3 (CH-NH₃⁺) | ~3.9 - 4.1 | Quintet or multiplet | |
| Ring CH₂ | ~2.4 - 2.8 | Multiplets |
Infrared (IR) spectroscopy can also be used, though the differences are more subtle. The cis and trans isomers are diastereomers and will have non-identical IR spectra, particularly in the fingerprint region (< 1600 cm⁻¹), which arises from complex vibrational modes of the entire molecule.[12]
Applications in Drug Development: The Impact of Stereochemistry on Biological Activity
The distinct three-dimensional structures of cis and trans isomers dictate how they interact with chiral biological macromolecules like proteins and enzymes.[2] The specific geometry of a drug molecule is critical for it to fit into the binding site of its target and elicit a pharmacological response.
For instance, if a drug's mechanism of action requires the amine and carboxylate groups (or derivatives thereof) to bind to two specific pockets within a receptor, the distance and angle between these groups are fixed by the cyclobutane stereochemistry. One isomer may present these functional groups in the perfect orientation for optimal binding, while the other isomer may be completely unable to engage the target productively.
Caption: Stereospecificity in drug-receptor interactions.
This principle is a cornerstone of modern drug development. Regulatory agencies worldwide require that stereoisomeric drugs be treated as distinct chemical entities, necessitating the synthesis and testing of single, pure isomers. The use of a specific stereoisomer of a building block like ethyl 3-aminocyclobutanecarboxylate hydrochloride is therefore not merely a matter of chemical elegance, but a fundamental requirement for developing safe and effective medicines. Derivatives of 3-aminocyclobutane-1-carboxylic acid have been explored as GABA analogues and have shown that the biological activity is dependent on the isomer used.[13]
Conclusion
The cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate hydrochloride are not interchangeable. They are distinct diastereomers with unique structural, physicochemical, and spectroscopic properties. Their value in drug discovery and development lies in the rigid, well-defined spatial orientation of their functional groups, which can be leveraged to design molecules with high affinity and selectivity for biological targets. A thorough understanding of the methods for their stereocontrolled synthesis, chromatographic separation, and unambiguous spectroscopic characterization is essential for any scientist working in medicinal chemistry. By mastering the control of stereochemistry at this fundamental level, researchers can unlock the full potential of the cyclobutane scaffold to build the next generation of innovative therapeutics.
References
- Analysis of diastereomers by ir spectroscopy. (n.d.). Vertex AI Search.
- Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. (n.d.). Benchchem.
- Diastereomeric Derivatization for Spectroscopy. (n.d.). ResearchGate.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications (RSC Publishing). DOI:10.1039/C3CC49659G.
- Powell, M. E., Evans, C. D., Bull, S. D., & James, T. D. (2012). Spectroscopic analysis: diastereomeric derivatization for spectroscopy. In Comprehensive Chirality (Vol. 8, pp. 571-599). Elsevier.
- Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (n.d.). ResearchGate.
- Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024). MDPI.
- cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. (n.d.). PubChem.
- Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.
- Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. (n.d.). BenchChem.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). NIH.
- 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991). PubMed.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2025).
- Structural features which influence drug action. (2012). IS MUNI.
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
- Separation of cis and trans isomers. (n.d.). Google Patents.
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI.
- Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (n.d.). Beilstein Journals.
- 3-Aminocyclobutane-1-carboxylic acid. (n.d.). PubChem.
- Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021). PMC.
- Cyclobutanes in Small‐Molecule Drug Candid
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. is.muni.cz [is.muni.cz]
- 3. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 13. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing Spatial Precision: The Critical Role of cis Configuration in Drug Design and Selectivity
A Technical Guide for Drug Development Professionals
Introduction: Beyond the Formula - The Geometric Imperative in Medicinal Chemistry
In the intricate world of drug design, the molecular formula provides but a skeletal outline of a compound's potential. The true efficacy and specificity of a therapeutic agent are profoundly dictated by the three-dimensional arrangement of its atoms—a concept known as stereochemistry. Among the various facets of stereochemistry, cis-trans isomerism, also known as geometric isomerism, presents a critical consideration for medicinal chemists. This isomerism arises from restricted rotation around a chemical bond, most commonly a carbon-carbon double bond or within a ring structure.[1][2][3] The substituents attached to this rigid framework can be arranged on the same side (cis) or on opposite sides (trans), leading to distinct molecules with identical chemical formulas but often dramatically different biological activities.[2][4][5]
This guide delves into the pivotal role of the cis configuration in drug design. While in many organic systems trans isomers are thermodynamically more stable due to reduced steric hindrance, the spatially constrained nature of the cis isomer can be the key to unlocking potent and selective pharmacological activity.[6][7] We will explore the mechanistic underpinnings of this phenomenon, examine landmark drugs that owe their therapeutic success to their cis geometry, and detail the experimental and computational workflows essential for harnessing this geometric specificity in modern drug discovery.
The Mechanistic Basis of cis Selectivity: A Lock-and-Key Paradigm
The interaction between a drug and its biological target, typically a protein receptor or enzyme, is exquisitely sensitive to the drug's shape.[8][9] The binding site of a target protein possesses a unique and specific three-dimensional topography. The cis configuration, by imposing a particular spatial arrangement of functional groups, can either facilitate a perfect fit or prevent binding altogether.
Conformational Rigidity and Pre-organization
The rigid nature of the double bond or ring system in a cis isomer pre-organizes the molecule into a specific conformation. This can be highly advantageous if that conformation closely matches the geometry of the target's binding pocket. By reducing the entropic penalty of binding—the molecule doesn't need to "freeze" into the correct shape upon interaction—the cis isomer can exhibit significantly higher binding affinity compared to its more flexible acyclic counterparts or its trans isomer, which may present its key functional groups at incorrect distances or angles.[3]
Receptor Binding and Pharmacophore Alignment
The specific geometry of a cis isomer dictates the spatial relationship between its pharmacophores—the essential functional groups that interact with the receptor. A subtle change from a cis to a trans configuration can drastically alter these distances, rendering the molecule inactive.[3] For instance, if a drug requires two functional groups to be approximately 4 Å apart to simultaneously engage with two binding pockets on a receptor, the cis isomer might perfectly satisfy this requirement, while the trans isomer, with a separation of 6 Å, would be unable to bind effectively. This principle is a cornerstone of stereoselectivity in drug action.[8][9]
Diagram: The Impact of cis Configuration on Receptor Binding
Caption: A diagram illustrating how a cis isomer's geometry allows for optimal interaction with a receptor's binding sites, while the trans isomer's geometry results in a spatial mismatch, preventing effective binding.
Case Study: Cisplatin - A Paradigm of cis-Configured Drug Action
The anticancer agent cisplatin, or cis-diamminedichloroplatinum(II), is arguably the most renowned example of a drug whose therapeutic activity is exclusively linked to its cis configuration.[5][6][10] Its corresponding trans isomer, transplatin, is clinically inactive.[6][11]
Mechanism of Action
Cisplatin exerts its cytotoxic effects by binding to the DNA of cancer cells, primarily at the N7 position of guanine bases.[10][12] Once inside the cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[10][13] This activated complex then forms covalent bonds with DNA.
The critical feature of the cis geometry is its ability to form intrastrand cross-links, predominantly between adjacent guanine bases.[10] This binding creates a distinct bend or kink in the DNA double helix.[14] This structural distortion is recognized by cellular machinery, but the damage is difficult to repair, ultimately leading to the inhibition of DNA replication and transcription, and triggering programmed cell death (apoptosis).[11][12]
Transplatin, in contrast, due to its different geometry, cannot form these specific 1,2-intrastrand cross-links. It tends to form different types of adducts that are more easily repaired by the cell's DNA repair mechanisms, hence its lack of significant antitumor activity.[11]
Diagram: Mechanism of Cisplatin
Caption: The activation and DNA binding pathway of cisplatin, leading to apoptosis in cancer cells.
Other Notable Examples of cis-Isomer Drugs
While cisplatin is a prominent example, other drugs also rely on their cis configuration for optimal activity.
| Drug Class | Drug Example | Therapeutic Use | Role of cis Configuration |
| Antineoplastic | Cisplatin | Testicular, ovarian, bladder cancers | Essential for forming 1,2-intrastrand DNA cross-links.[6][10] |
| Antihistamine | Montelukast | Asthma, allergies | The cis isomer is the active form; however, it is susceptible to photodegradation to the inactive trans isomer.[15] |
| Local Anesthetic | YAU-17 (cis-isomer) | Local anesthesia | The cis isomer was found to be 2.9 to 6 times more potent than its trans counterpart in various anesthetic tests.[16] |
| Anticonvulsant | Phenytoin Schiff Bases | Epilepsy | Studies have shown that the cis isomers of certain phenytoin Schiff bases exhibit higher potency in suppressing seizure spread compared to the trans isomers.[17] |
| Stimulant | 4-Methylaminorex | Stimulant | The cis isomer is a controlled substance with known stimulant effects.[18] |
Experimental Workflow: Synthesis, Separation, and Characterization
Harnessing the power of a specific geometric isomer requires robust methods for its synthesis, isolation, and structural confirmation.
Stereoselective Synthesis
The ideal synthetic strategy produces the desired cis isomer with high selectivity, minimizing the formation of the trans isomer. This can be achieved through various methods, including:
-
Catalytic Hydrogenation: Using specific catalysts (e.g., Lindlar's catalyst) to reduce an alkyne to a cis-alkene.
-
Directed Reactions: Employing directing groups that steer reagents to a specific face of the molecule.
-
Photochemical Isomerization: Using light to convert a more stable trans isomer into the desired cis isomer, often requiring a photosensitizer.[19]
Separation of cis and trans Isomers
When a synthesis yields a mixture of isomers, efficient separation is crucial.
-
Fractional Crystallization: This method exploits the different solubilities of cis and trans isomers in a particular solvent.[20] Due to their different shapes and polarities, one isomer will typically crystallize out of solution before the other.
-
Chromatography:
-
Liquid Chromatography (LC): Reversed-phase LC can often separate cis and trans isomers based on differences in their polarity and interaction with the stationary phase.[21]
-
Gas Chromatography (GC): For volatile compounds, GC is a powerful tool for separating geometric isomers.
-
Protocol: Isomer Separation by Fractional Crystallization
-
Solvent Screening: Identify a solvent or solvent mixture in which the cis and trans isomers exhibit a significant solubility difference.
-
Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Controlled, slow cooling is critical for high purity.
-
Isolation: Isolate the crystals by filtration.
-
Analysis: Analyze the purity of the isolated crystals and the remaining filtrate using techniques like NMR or HPLC to confirm the separation efficiency.
-
Iteration: Repeat the process if necessary to achieve the desired level of purity.
Structural Characterization
Unambiguous confirmation of the cis configuration is a non-negotiable step in drug development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for distinguishing cis and trans isomers. The coupling constants between protons across a double bond are typically smaller for cis isomers (6-12 Hz) compared to trans isomers (12-18 Hz). Chemical shifts can also be indicative of the geometry.[22][23]
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in its solid state. It provides definitive proof of the cis or trans configuration by mapping the precise location of each atom.[22][23][24]
-
Other Spectroscopic Methods: Techniques like Infrared (IR) and UV-Visible spectroscopy can also provide clues to the isomeric configuration based on characteristic absorption bands.[22]
Diagram: Analytical Workflow for Isomer Characterization
Caption: A streamlined workflow from synthesis to the definitive structural characterization of geometric isomers.
Computational Modeling in cis-Isomer Drug Design
Modern drug discovery increasingly relies on computational tools to predict and rationalize the activity of geometric isomers.[25]
-
Molecular Docking: These simulations can predict the binding pose of both cis and trans isomers within a receptor's active site, providing a structural hypothesis for observed differences in activity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of isomers with their biological activity, aiding in the design of more potent analogs.[25][26]
-
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the relative energies and stabilities of different isomers and to predict their spectroscopic properties, aiding in their identification.[27]
Conclusion and Future Perspectives
The geometric constraints imposed by the cis configuration are not a limitation but a powerful tool in the arsenal of the medicinal chemist. By dictating a precise three-dimensional shape, the cis isomer can achieve a level of selectivity and potency that is unattainable by its trans counterpart. The success of drugs like cisplatin provides a compelling testament to this principle. As our understanding of molecular recognition deepens and our analytical and computational tools become more sophisticated, the deliberate design of cis-configured molecules will undoubtedly play an increasingly vital role in the development of next-generation therapeutics. The ability to control and exploit this subtle yet profound aspect of molecular architecture will continue to be a key driver of innovation and success in drug discovery.
References
- Cis Trans Isomerism Basics. (n.d.).
- Stereoselectivity in Drug Action and Disposition: An Overview. (n.d.). ResearchGate.
- Cis Trans Isomers. (2025, March 26). Housing Innovations.
- What is the application of stereochemistry in drug design? (2025, May 21). Patsnap Synapse.
- Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (n.d.).
- Cis–trans isomerism. (n.d.). In Wikipedia.
- Farsa, O. (2012). Structural features which influence drug action. IS MUNI.
- Cis–trans interactions of cell surface receptors: biological roles and structural basis. (n.d.). NIH.
- Stereochemistry in Drug Action. (n.d.). PMC - NIH.
- The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025, August 1). Patsnap Eureka.
- Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. (n.d.). PMC - NIH.
- Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018, August 17).
- STEREOCHEMISTRY AND DRUG ACTION.pptx. (n.d.).
- Cisplatin 12. Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts.
- Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). PMC - PubMed Central.
- Stereoisomers: Geometric Isomers in cis-platin. (2023, June 30). Chemistry LibreTexts.
- The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things.
- An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. (n.d.). Benchchem.
- Cis-trans interactions of cell surface receptors: Biological roles and structural basis. (2025, August 7).
- Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers. (n.d.). Solubility of Things.
- Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. (n.d.). Taylor & Francis Online.
- Drug Isomer (Inhibitors Agonists Modulators Antagonists). (n.d.). MedChemExpress.
- Cis isomer – Knowledge and References. (n.d.). Taylor & Francis.
- Determination of configuration of cis and trans isomers. (2021, May 30). Chemistry Notes.
- Cis-trans isomerism. (n.d.). Creative Chemistry.
- Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. (n.d.). PubMed.
- Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. (n.d.). PubMed.
- Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014, June 3). PMC - NIH.
- A review of drug isomerism and its significance. (n.d.). PMC - NIH.
- 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. (n.d.). MDPI.
- Cis Interactions of Membrane Receptors and Ligands. (2023, June 20). Annual Reviews.
- Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. (2011, February 14). PubMed.
- How does the same ligand activate signaling of different receptors in TNFR superfamily: a computational study. (n.d.). NIH.
- What's the difference between cis-trans isomers and stereoisomers? (2018, December 22). Quora.
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
- Differential toxicity of cis and trans isomers of dichlorodiammineplatinum. (n.d.). PubMed.
- Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. (n.d.). Dalton Transactions (RSC Publishing).
- Controlled Substances - Alphabetical Order. (2025, December 31).
- The impact of cis‐ and trans‐isomerism on biological activity. (a)... (n.d.). ResearchGate.
- Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. (n.d.). SciSpace.
- Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization. (2022, May 20). PMC.
- Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.).
- Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. (2025, August 10). ResearchGate.
- Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. (n.d.). NIH.
- Cis Interactions of Membrane Receptors and Ligands. (n.d.). eScholarship.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks.
- Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. (n.d.). MDPI.
Sources
- 1. esports.bluefield.edu - Cis Trans Isomerism Basics [esports.bluefield.edu]
- 2. Cis Trans Isomers - Housing Innovations [dev.housing.arizona.edu]
- 3. is.muni.cz [is.muni.cz]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 19. Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer [pubmed.ncbi.nlm.nih.gov]
- 24. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 26. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]
- 27. mdpi.com [mdpi.com]
Literature review of aminocyclobutane derivatives in medicinal chemistry
An In-depth Technical Guide to Aminocyclobutane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, once considered a niche structural element in drug design, has emerged as a powerful tool for modulating the biological activity and physicochemical properties of therapeutic agents. Among its derivatives, aminocyclobutanes have garnered significant attention due to their ability to introduce conformational rigidity, serve as unique bioisosteres, and provide novel vectors for exploring chemical space. This guide provides a comprehensive overview of the synthesis, conformational analysis, and diverse applications of aminocyclobutane derivatives in modern medicinal chemistry. We will explore key synthetic strategies, delve into the structure-activity relationships of aminocyclobutane-containing compounds in various therapeutic areas, and provide detailed experimental protocols for the preparation of key intermediates.
Introduction: The Rise of Small Rings in Drug Discovery
The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Saturated small rings, particularly cyclobutanes, offer a compelling strategy to escape the "flatland" of predominantly aromatic and heteroaromatic drug candidates. The inherent strain and three-dimensional nature of the cyclobutane ring impart unique conformational properties that can pre-organize substituents for optimal binding to biological targets.
Aminocyclobutane derivatives, in particular, have proven to be valuable building blocks. The presence of the amino group provides a handle for further functionalization and can participate in key hydrogen bonding interactions within a binding pocket. This guide will illuminate the multifaceted role of aminocyclobutanes, from their fundamental synthesis to their successful incorporation into advanced drug candidates.
Synthetic Strategies for Aminocyclobutane Derivatives
The efficient and stereocontrolled synthesis of aminocyclobutane derivatives is paramount for their application in medicinal chemistry. Several robust methods have been developed, each with its own advantages and limitations.
[2+2] Cycloadditions
The [2+2] cycloaddition of ketenes or keteniminium salts with alkenes is a powerful method for the construction of the cyclobutane core. Subsequent functional group manipulations can then introduce the desired amine functionality.
Ring Expansion and Contraction Reactions
Functionalization of Pre-existing Cyclobutane Cores
The direct functionalization of commercially available or readily accessible cyclobutane intermediates is often the most practical approach in a drug discovery setting. This can involve amination of cyclobutanones, reduction of cyclobutane oximes, or nucleophilic substitution reactions.
Experimental Protocol: Synthesis of a Key Aminocyclobutane Intermediate
Synthesis of 3-Boc-amino-1-cyanocyclobutane-1-carboxylic acid ethyl ester
This protocol details a common method for the preparation of a versatile aminocyclobutane building block.
Step 1: Synthesis of 3-oxocyclobutane-1,1-dicarbonitrile
-
To a solution of 1,1,3,3-tetracyanopropane in ethanol, add a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Step 2: Reduction and Protection
-
Dissolve the 3-oxocyclobutane-1,1-dicarbonitrile in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise and stir for 1 hour.
-
Add di-tert-butyl dicarbonate and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conformational Analysis and Bioisosteric Principles
The rigid nature of the cyclobutane ring significantly restricts the conformational freedom of its substituents, which can be advantageous for locking in a bioactive conformation. Furthermore, aminocyclobutanes can serve as effective bioisosteres for other common functional groups.
Puckered Conformation
The cyclobutane ring is not planar but exists in a puckered conformation. This puckering leads to distinct axial and equatorial positions for substituents, influencing their spatial orientation and interaction with biological targets.
Aminocyclobutanes as Bioisosteres
Aminocyclobutane moieties can act as bioisosteres for a variety of functional groups, including:
-
Aromatic and Heteroaromatic Rings: Replacing a flat aromatic ring with a three-dimensional cyclobutane can improve metabolic stability and solubility while maintaining key binding interactions.
-
Tertiary-butyl and other Bulky Groups: The defined geometry of a substituted cyclobutane can mimic the steric bulk of a t-butyl group while introducing additional vectors for substitution.
Applications in Therapeutic Areas
The unique properties of aminocyclobutane derivatives have led to their incorporation into a wide range of drug discovery programs.
Oncology
In oncology, aminocyclobutanes have been utilized to develop potent and selective inhibitors of various kinases and other cancer-related targets. The rigid scaffold can help to orient key pharmacophoric elements for optimal binding to the ATP-binding site of kinases.
Neuroscience
The ability of aminocyclobutanes to cross the blood-brain barrier has made them attractive scaffolds for the development of CNS-active agents. They have been incorporated into compounds targeting GPCRs, ion channels, and transporters involved in various neurological disorders.
Infectious Diseases
Aminocyclobutane derivatives have also shown promise in the development of novel anti-infective agents. Their unique three-dimensional shapes can lead to interactions with viral or bacterial targets that are not accessible to more traditional, flatter molecules.
Data Summary: Aminocyclobutane Derivatives in Drug Discovery
| Compound Class | Therapeutic Area | Target | Key Advantages |
| Kinase Inhibitors | Oncology | Various Kinases | Improved selectivity, favorable pharmacokinetics |
| GPCR Modulators | Neuroscience | Serotonin, Dopamine Receptors | CNS penetration, novel SAR |
| Protease Inhibitors | Infectious Diseases | HIV Protease, HCV Protease | Unique binding interactions, improved resistance profiles |
Visualizations
Caption: Synthetic and application pathways of aminocyclobutanes.
Conclusion and Future Perspectives
Aminocyclobutane derivatives have firmly established themselves as valuable assets in the medicinal chemist's toolbox. Their unique conformational constraints and ability to serve as versatile bioisosteres provide a powerful platform for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to evolve and our understanding of the intricate structure-activity relationships of these compounds deepens, we can anticipate the continued emergence of innovative aminocyclobutane-containing drugs across a broad spectrum of diseases. The exploration of more complex and diverse substitution patterns on the cyclobutane scaffold, coupled with advanced computational modeling, will undoubtedly unlock new opportunities for targeting challenging biological systems and addressing unmet medical needs.
References
-
Wessjohann, L. A., et al. (2003). The Cyclobutane Ring in Natural Products and Drug-Design. Mini-Reviews in Organic Chemistry, 1(3), 269-286. [Link]
-
Stepan, A. F., et al. (2011). The cyclobutane ring as a versatile and useful scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 54(22), 7785-7815. [Link]
The Constrained World of Aminocyclobutane Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Aminocyclobutane carboxylic acids (ACBCs) represent a fascinating and increasingly important class of non-proteinogenic amino acids. Their defining feature, the rigid cyclobutane scaffold, imparts significant conformational constraints upon peptides and other bioactive molecules, a property keenly exploited in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these unique molecular building blocks. We will delve into the key synthetic strategies, providing mechanistic insights and detailed experimental protocols. Furthermore, this guide will explore the diverse applications of ACBCs in medicinal chemistry, highlighting their role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and biological significance of aminocyclobutane carboxylic acids.
A Historical Perspective: From Natural Discovery to Synthetic Marvels
The story of aminocyclobutane carboxylic acids begins not in a flask, but in the intricate biochemical pathways of plants. While the cyclobutane ring itself has been known to chemists for over a century, its incorporation into naturally occurring amino acids is a more recent discovery.[1]
A landmark discovery in this field was the isolation of 2,4-methanoproline and 2,4-methanoglutamic acid from the seeds of the leguminous tree Ateleia herbert smithii in 1980 by Bell and his colleagues.[2] This finding was significant as it demonstrated nature's use of the sterically demanding cyclobutane ring to create unique amino acid structures. The structures of these novel compounds were unequivocally confirmed by X-ray crystallography.[2][3]
The synthetic exploration of aminocyclobutane carboxylic acids predates their discovery in nature, albeit with some historical misinterpretations of structure. Early attempts to synthesize cyclobutane dicarboxylic acids in the late 19th and early 20th centuries were fraught with challenges, with many of the reported syntheses later being proven incorrect.[4] The development of reliable synthetic methods for constructing the cyclobutane ring in the mid-20th century paved the way for the targeted synthesis of its amino acid derivatives. The last four decades, in particular, have seen a surge in the development of sophisticated synthetic routes, driven by the growing recognition of the therapeutic potential of these constrained amino acids.[1]
The Strategic Synthesis of Aminocyclobutane Carboxylic Acids
The construction of the sterically strained four-membered ring of aminocyclobutane carboxylic acids presents unique synthetic challenges. Over the years, chemists have devised several elegant strategies to access these valuable compounds. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Building from the Ring: Syntheses Starting from Cyclobutanone
A common and logical starting point for the synthesis of 1-aminocyclobutane-1-carboxylic acid is the commercially available cyclobutanone. Two classical named reactions are frequently employed for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker synthesis is a three-component reaction involving a ketone (cyclobutanone), ammonia, and a cyanide source (typically hydrogen cyanide or a salt like potassium cyanide). The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[5][6]
Mechanism of the Strecker Synthesis:
Figure 1: General workflow for the Strecker synthesis of 1-aminocyclobutane-1-carboxylic acid.
The key steps involve the formation of an iminium ion from cyclobutanone and ammonia, followed by the nucleophilic attack of the cyanide ion. The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to yield the final amino acid.[6]
The Bucherer-Bergs reaction is another multicomponent reaction that converts ketones into hydantoins, which can then be hydrolyzed to α-amino acids. This method utilizes ammonium carbonate and a cyanide salt.[7][8]
Mechanism of the Bucherer-Bergs Reaction:
Figure 2: Key intermediates in the Bucherer-Bergs synthesis of 1-aminocyclobutane-1-carboxylic acid.
The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. This intermediate then cyclizes in the presence of carbonate to form a hydantoin, which upon hydrolysis, yields the desired amino acid.[7] A modified Bücherer-Strecker technique has been successfully used for the synthesis of radiolabeled [11C]ACBC for potential use in tumor imaging.[9]
Closing the Ring: [2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions, particularly photocycloadditions, offer a powerful and stereocontrolled method for the construction of the cyclobutane ring. This approach is especially useful for accessing substituted aminocyclobutane carboxylic acids with defined stereochemistry.[10] For example, the synthesis of enantiomerically pure (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved via a [2+2] photocycloaddition reaction between a chiral uracil equivalent and ethylene.[11]
From Strained Precursors: Synthesis from Bicyclobutanes
A more recent and elegant approach to substituted aminocyclobutane carboxylic acids involves the use of highly strained bicyclo[1.1.0]butane precursors. The high ring strain of these molecules makes them susceptible to nucleophilic ring-opening reactions, providing a versatile entry to 1,3-disubstituted cyclobutanes. For instance, the addition of hydrazoic acid to a bicyclobutane carboxylate derivative can provide access to cyclobutane-containing amino acids.[12]
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy for a particular aminocyclobutane carboxylic acid is a critical decision that impacts yield, stereocontrol, scalability, and cost. Below is a comparative analysis of the primary synthetic routes discussed.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Stereocontrol | Advantages | Disadvantages |
| Strecker Synthesis | Cyclobutanone | NH₃, KCN, H₃O⁺ | 60-80 | Racemic | Readily available starting material, one-pot reaction.[13] | Use of highly toxic cyanide, harsh hydrolysis conditions.[13] |
| Bucherer-Bergs Reaction | Cyclobutanone | (NH₄)₂CO₃, KCN | 50-70 | Racemic | One-pot reaction from a simple starting material. | Use of toxic cyanide, often requires elevated temperatures and pressures.[14] |
| [2+2] Photocycloaddition | Alkenes | Light energy | Variable | High | Excellent stereocontrol, access to complex derivatives.[10] | Requires specialized photochemical equipment, can have regioselectivity issues. |
| From Bicyclobutanes | Bicyclobutane derivatives | Various nucleophiles | Good | High | High stereoselectivity, access to unique substitution patterns.[12] | Starting materials can be challenging to synthesize. |
Essential Experimental Protocols
To provide practical insights for researchers in the field, this section details a standard laboratory procedure for the synthesis of a key intermediate, N-Boc-1-aminocyclobutanecarboxylic acid.
Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to temporarily mask the amino functionality. The following protocol describes a common procedure for the Boc-protection of 1-aminocyclobutane-1-carboxylic acid.[15]
Materials:
-
1-Aminocyclobutane-1-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.
-
Monitor the reaction for the complete conversion of the starting material.
-
Wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-Boc-1-aminocyclobutanecarboxylic acid.
The Role of Aminocyclobutane Carboxylic Acids in Drug Discovery
The rigid cyclobutane ring of ACBCs imparts a high degree of conformational constraint. When incorporated into peptides, this rigidity can lock the peptide backbone into a specific conformation, which can lead to enhanced binding affinity for a biological target and increased resistance to enzymatic degradation.[1]
As Conformational Scaffolds in Peptidomimetics
The constrained nature of ACBCs makes them valuable tools for probing the bioactive conformations of peptides. By replacing native amino acids with ACBCs, researchers can systematically explore the conformational space of a peptide and identify the geometry required for biological activity. This information is crucial for the design of peptidomimetics with improved pharmacological properties.
As Pharmacophores in Bioactive Molecules
Beyond their role in peptides, aminocyclobutane carboxylic acids can themselves act as key pharmacophores. A significant area of research has been their application as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][16] The NMDA receptor is a crucial ion channel in the central nervous system, and its overactivation is implicated in a variety of neurological disorders. Certain 3-substituted 1-aminocyclobutane-1-carboxylic acids have shown potent and selective antagonist activity at the NMDA receptor, demonstrating their potential as anticonvulsant and neuroprotective agents.[1][17]
Figure 3: Simplified representation of the antagonistic action of an ACBC derivative on the NMDA receptor.
While not aminocyclobutane carboxylic acids themselves, it is noteworthy that other cyclobutane-containing molecules have found success as therapeutic agents. For example, the antifungal drug tavaborole and the anti-inflammatory agent crisaborole both feature a cyclobutane ring, highlighting the broader acceptance and utility of this motif in medicinal chemistry.[8][18] The synthesis of these molecules often involves the construction of a substituted cyclobutane core.[8][19][20]
Conclusion and Future Outlook
The journey of aminocyclobutane carboxylic acids from their discovery in nature to their synthesis and application in the laboratory has been a testament to the ingenuity of chemists and the ever-expanding toolbox of organic synthesis. Their unique conformational properties have solidified their importance as valuable building blocks in drug discovery, enabling the design of more potent, selective, and stable therapeutic agents.
Future research in this field will likely focus on the development of even more efficient and stereoselective synthetic methods, particularly those that are amenable to large-scale production. The exploration of new substitution patterns on the cyclobutane ring will undoubtedly lead to the discovery of novel biological activities. As our understanding of the intricate relationship between molecular conformation and biological function deepens, the constrained world of aminocyclobutane carboxylic acids will continue to offer exciting opportunities for the development of the next generation of medicines.
References
-
Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. [Link]
-
Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations. Journal of the American Chemical Society. [Link]
-
Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. ACS Publications. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Institutes of Health. [Link]
-
(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]
-
1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. PubMed. [Link]
-
Efficient preparation of 2,4-methanoproline. ResearchGate. [Link]
-
(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. [Link]
-
Cyclobutanone synthesis. Organic Chemistry Portal. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
Understanding Crisaborole Intermediate: A Key Component in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. PubMed. [Link]
-
Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. National Institutes of Health. [Link]
-
Crisaborole. DermNet. [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Oklahoma Academy of Science. [Link]
- Process for preparation of tavaborole.
-
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ResearchGate. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
1-Aminocyclobutanecarboxylic acid. PubChem. [Link]
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. National Institutes of Health. [Link]
-
1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]
-
Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. ResearchGate. [Link]
-
Ateleia herbert-smithii Fabaceae - Papilionoideae Pittier. World Agroforestry. [Link]
Sources
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dermnetnz.org [dermnetnz.org]
- 19. nbinno.com [nbinno.com]
- 20. Crisaborole synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: A Practical, Two-Step Synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Abstract
This application note provides a detailed, two-step protocol for the synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, a valuable building block in medicinal chemistry. The synthesis begins with the stereoselective reductive amination of 3-oxocyclobutanecarboxylic acid to yield the corresponding cis-amino acid. This is followed by an efficient, one-pot esterification and salt formation using thionyl chloride in ethanol. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, and practical insights for a successful synthesis.
Introduction
Cyclobutane rings are rigid scaffolds that provide unique three-dimensional diversity in drug design. Specifically, cis-3-aminocyclobutanecarboxylic acid and its ester derivatives are crucial intermediates in the synthesis of a variety of pharmacologically active agents, including inhibitors of kinases and other enzymes. The starting material, 3-oxocyclobutanecarboxylic acid, is a readily available compound that serves as an excellent precursor.[1][2] The primary challenge in this synthesis is the control of stereochemistry at the C1 and C3 positions of the cyclobutane ring to selectively obtain the cis isomer, which is often the desired stereoisomer for biological activity. This protocol outlines a robust and scalable method to achieve this stereoselectivity.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
Stereoselective Reductive Amination: Conversion of the ketone in 3-oxocyclobutanecarboxylic acid to a primary amine.
-
Esterification and Salt Formation: Conversion of the resulting amino acid to its ethyl ester hydrochloride salt.
Part 1: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid
Scientific Principles and Rationale
The conversion of a ketone to an amine is most effectively achieved through reductive amination.[3] This process involves the initial formation of an imine intermediate by reacting the ketone with an amine source (in this case, ammonia), followed by the reduction of the C=N double bond.
Stereoselectivity: The key to achieving the desired cis product lies in the hydrogenation step. Catalytic hydrogenation of the endocyclic imine intermediate is expected to proceed from the sterically less hindered face of the cyclobutane ring.[4] The bulky carboxylic acid group at the C1 position will likely direct the approach of the substrate to the surface of the heterogeneous catalyst (e.g., Rhodium on Alumina) in such a way that the hydrogen atoms are delivered to the same face, resulting in the cis configuration between the newly formed amine and the existing carboxylic acid. Rhodium on alumina is chosen for its high efficacy in reducing C=N bonds under moderate hydrogen pressure.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL hydrogenation vessel, add 3-oxocyclobutanecarboxylic acid (5.0 g, 43.8 mmol).
-
Solvent and Amine Source: Add a 1:1 mixture of methanol and 28% aqueous ammonium hydroxide (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 5% Rhodium on Alumina (5% Rh/Al₂O₃, 0.5 g, 10% w/w) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a white solid. This crude cis-3-aminocyclobutanecarboxylic acid can be used in the next step without further purification, or it can be recrystallized from a water/isopropanol mixture if higher purity is required.
Part 2: Synthesis of this compound
Scientific Principles and Rationale
The esterification of amino acids requires special consideration due to the presence of both acidic (carboxyl) and basic (amino) functional groups. A highly effective one-pot method is the use of thionyl chloride (SOCl₂) in an alcohol solvent (ethanol).[5]
The mechanism proceeds via several key steps:
-
Acid Chloride Formation: The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate. This reaction converts the hydroxyl group into an excellent leaving group.[6][7]
-
Esterification: The alcohol (ethanol) acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the ethyl ester.
-
In Situ HCl Generation: Thionyl chloride also reacts with the ethanol solvent to generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.
-
Amine Protection and Salt Formation: The generated HCl protonates the basic amino group, protecting it from reacting as a nucleophile. This protonation also forms the final, stable hydrochloride salt, which often aids in purification by crystallization.[5]
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add anhydrous ethanol (100 mL).
-
Cooling: Cool the ethanol to 0 °C in an ice bath.
-
Thionyl Chloride Addition: While stirring, slowly add thionyl chloride (6.4 mL, 87.6 mmol, 2.0 equiv.) dropwise to the cold ethanol. Caution: This is a highly exothermic reaction that releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Substrate Addition: Once the addition is complete and the solution has stirred for 15 minutes, add the crude cis-3-aminocyclobutanecarboxylic acid (from Part 1, ~43.8 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to yield this compound as a stable, white crystalline solid.
Materials and Characterization
| Reagent/Material | Grade | Supplier |
| 3-oxocyclobutanecarboxylic acid | ≥98% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ammonium Hydroxide | 28% in H₂O | Commercially Available |
| 5% Rhodium on Alumina | - | Commercially Available |
| Ethanol | Anhydrous, 200 proof | Commercially Available |
| Thionyl Chloride | ≥99% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Celite® | - | Commercially Available |
Table 1: List of required materials.
| Property | Expected Value |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol [8] |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, D₂O) | δ ~4.15 (q, 2H), ~3.60 (m, 1H), ~2.80 (m, 1H), ~2.55 (m, 2H), ~2.20 (m, 2H), ~1.20 (t, 3H) |
| ¹³C NMR (100 MHz, D₂O) | δ ~175.0, ~62.0, ~45.0, ~35.0, ~32.0, ~14.0 |
| Purity (by HPLC) | ≥97% |
Table 2: Physicochemical and spectroscopic data for the final product.[8]
Experimental Workflow Visualization
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure the reaction vessel is properly sealed and operated in an area free from ignition sources. Follow standard procedures for handling high-pressure gases.
-
Rhodium on Alumina: The dry catalyst can be pyrophoric. Handle in an inert atmosphere or as a slurry to minimize the risk of fire upon exposure to air or solvents.
-
General Precautions: All manipulations should be carried out by trained personnel in a laboratory setting. Review the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (Part 1) | Inactive catalyst; Insufficient hydrogen pressure or reaction time. | Ensure the catalyst is fresh. Increase hydrogen pressure or extend the reaction time. Monitor by LC-MS. |
| Low Yield (Part 1) | Product is water-soluble and may be lost during work-up. | Avoid extensive washing with aqueous solutions. Proceed directly to the next step with the crude material. |
| Reaction stalls or turns dark (Part 2) | Moisture in the reaction; Thionyl chloride added too quickly. | Use anhydrous solvents and reagents. Add thionyl chloride slowly at 0 °C to control the exothermic reaction. |
| Product does not crystallize (Part 2) | Impurities present; Insufficient concentration. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod. Add a small amount of an anti-solvent like diethyl ether to induce precipitation. |
References
- Vertex AI Search Result.
- Green Chemistry.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ResearchGate. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]
- RSC Publishing. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions.
-
ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester?. [Link]
-
PMC. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Center for Biotechnology Information. [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Chemistry LibreTexts. 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
- Wiley Online Library.
- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
PubMed. Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins. National Center for Biotechnology Information. [Link]
- RSC Publishing. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
- Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl)
- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- TSi Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino).
-
MDPI. Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst. [Link]
-
YouTube. Esterification using Acid Chloride and Alcohol. [Link]
-
PubMed. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. National Center for Biotechnology Information. [Link]
-
PubChem. cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
PubMed. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. National Center for Biotechnology Information. [Link]
-
OpenStax. 21.3 Reactions of Carboxylic Acids. [Link]
-
ResearchGate. Catalytic One‐Pot Reductive Amination of Carboxylic Acids. [Link]
Sources
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride as a chiral building block
<
Introduction: The Strategic Value of Constrained Scaffolds
In modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles has led to an increased focus on three-dimensional molecular architecture.[1] Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as valuable scaffolds that offer a unique combination of properties.[2][3] The cyclobutane ring, with its distinct puckered structure and conformational rigidity, allows for the precise spatial orientation of pharmacophoric groups, which can significantly enhance binding affinity to biological targets by reducing the entropic penalty of binding.[4]
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a bifunctional chiral building block that exemplifies the utility of this scaffold. It provides two orthogonal points for chemical modification: a primary amine and an ethyl ester. This allows for the sequential or simultaneous introduction of diverse substituents, making it an exceptionally versatile tool for building complex molecular frameworks and exploring structure-activity relationships (SAR).[4] Its incorporation into drug candidates has been shown to improve metabolic stability and provide access to underexplored three-dimensional chemical space.[2][4]
This guide provides an in-depth overview of the properties, key synthetic transformations, and practical applications of this compound, complete with detailed experimental protocols for researchers in drug discovery and development.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [5][6] |
| Molecular Weight | 179.64 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| Storage | Store in a cool, dry place, tightly sealed. | Manufacturer Recommendation |
| Safety | For laboratory use only.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | Standard Laboratory Practice |
Scientist's Note: The hydrochloride salt form enhances the stability and handling of the free amine, which can be prone to degradation. The salt is typically a free-flowing solid, making it easy to weigh and dispense accurately. For most reactions involving the amine, a base is required to liberate the free amine in situ.
The Cyclobutane Scaffold in Medicinal Chemistry
The incorporation of a cyclobutane ring is a strategic choice in drug design, offering several distinct advantages over more flexible linear linkers or other cyclic systems.
-
Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations, pre-organizing the attached functional groups for optimal interaction with a target protein.[2][4] This can lead to a significant increase in binding affinity.
-
Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is often more resistant to metabolic degradation by enzymes such as cytochrome P450s, potentially extending the half-life of a drug candidate.[4]
-
Vectorial Orientation: The fixed cis stereochemistry allows for precise and predictable placement of substituents in 3D space, which is critical for optimizing interactions within a binding pocket.[4]
-
Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings, allowing chemists to fine-tune physicochemical properties like lipophilicity and solubility.[4]
Core Synthetic Transformations and Protocols
The true utility of this compound lies in its versatile reactivity. The amine and ester functionalities can be selectively manipulated to generate a wide array of derivatives.
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]
- 7. calpaclab.com [calpaclab.com]
Experimental Strategies and Protocols for the N-Alkylation of cis-Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride
An Application Guide for Drug Development Professionals
Abstract
The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart unique three-dimensional character to drug candidates. N-alkylation of functionalized cyclobutanes, such as cis-ethyl 3-aminocyclobutanecarboxylate, is a critical step in the synthesis of diverse compound libraries for drug discovery. This application note provides a comprehensive guide for researchers, detailing two primary methodologies for this transformation: direct alkylation via SN2 reaction and indirect alkylation via reductive amination. We offer an in-depth analysis of the mechanistic underpinnings, practical considerations for reagent selection, and detailed, step-by-step laboratory protocols. The objective is to equip scientists with the expertise to select the optimal synthetic strategy and execute it efficiently to achieve high-yield, high-purity N-alkylated products.
Introduction: The Strategic Importance of N-Alkylated Cyclobutanes
Cyclobutane rings are increasingly incorporated into pharmaceutical agents to explore novel chemical space and improve drug-like properties. The constrained, non-planar geometry of the cyclobutane core can enhance binding affinity, improve metabolic stability, and fine-tune solubility. The starting material, cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride (Molecular Formula: C₇H₁₄ClNO₂, Molecular Weight: 179.64 g/mol ), is a versatile building block for introducing this motif.[1][2]
The subsequent N-alkylation of this primary amine is a pivotal transformation that enables the introduction of various side chains (R-groups), which is fundamental to structure-activity relationship (SAR) studies. However, the synthesis of the desired mono-alkylated product can be challenging. This guide presents two robust and widely adopted methods to achieve this goal, explaining the rationale behind each approach to ensure reproducible and successful outcomes.
Mechanistic Considerations and Strategy Selection
The choice of N-alkylation strategy is dictated by the desired product and the potential for side reactions. The two principal pathways, Direct Alkylation and Reductive Amination, offer distinct advantages and disadvantages.
Figure 1: Comparative workflow for Direct Alkylation vs. Reductive Amination.
Method A: Direct Alkylation
Direct N-alkylation involves the reaction of the amine nucleophile with an electrophilic alkylating agent, typically an alkyl halide, in a classic SN2 reaction.[3]
Mechanism:
-
Free Amine Generation: The reaction must begin by neutralizing the hydrochloride salt with a base to liberate the nucleophilic free primary amine.
-
Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.
-
Deprotonation: A second equivalent of base removes the proton from the newly formed ammonium salt to yield the neutral secondary amine product.
Critical Challenge - Over-alkylation: The major drawback of this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, causing it to react with the remaining alkyl halide at a faster rate.[4] This "runaway reaction" frequently leads to a mixture of primary, secondary, and tertiary amines, complicating purification and reducing the yield of the desired product.[3][4]
When to Use: This method may be suitable for exhaustive alkylation (e.g., forming a quaternary ammonium salt) or when the alkylating agent is very bulky, which might disfavor a second alkylation.
Method B: Reductive Amination
Reductive amination is a highly effective two-step, one-pot process that provides excellent control over the degree of alkylation, making it the preferred method for synthesizing secondary amines.[5][6]
Mechanism:
-
Imine Formation: The free primary amine reacts with a ketone or aldehyde in a condensation reaction to form an imine intermediate (or an enamine). This step is typically reversible and often favored by slightly acidic conditions or the removal of water.
-
In Situ Reduction: A mild reducing agent, added to the same pot, selectively reduces the imine C=N double bond to form the stable secondary amine.
Key Advantage - Selectivity: The reaction stops cleanly at the secondary amine stage because the product amine is not reactive towards the reducing agent under the conditions used. This avoids the over-alkylation issues inherent in the direct alkylation method.[5] A common and highly effective reducing agent for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate.[5]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol A: Direct N-Alkylation with an Alkyl Halide
This protocol describes the N-benzylation of this compound as a representative example.
Reagent Table (1.0 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount (mg) | Volume (μL) | Density (g/mL) |
| cis-Ethyl 3-aminocyclobutanecarboxylate HCl | 179.64 | 1.0 | 179.6 | - | - |
| Benzyl Bromide | 171.04 | 1.1 | 188.1 | 126 | 1.49 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345.5 | - | - |
| Acetonitrile (CH₃CN) | 41.05 | - | - | 5 mL | 0.786 |
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (179.6 mg, 1.0 mmol) and potassium carbonate (345.5 mg, 2.5 mmol).
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile to the flask.
-
Reaction Initiation: Stir the suspension vigorously for 15 minutes at room temperature to ensure the generation of the free amine. Add benzyl bromide (126 μL, 1.1 mmol) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the formation of the product. Note the potential formation of a higher Rf spot corresponding to the di-benzylated product.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate (2 x 10 mL).
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired secondary amine from unreacted starting material and the over-alkylated tertiary amine.
Protocol B: N-Alkylation via Reductive Amination
This protocol describes the N-propylation of this compound using propionaldehyde as the alkyl source.
Figure 2: Reaction scheme for reductive amination. (Note: Product image is a placeholder).
Reagent Table (1.0 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount (mg) | Volume (μL) | Density (g/mL) |
| cis-Ethyl 3-aminocyclobutanecarboxylate HCl | 179.64 | 1.0 | 179.6 | - | - |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 121.4 | 167 | 0.726 |
| Propionaldehyde | 58.08 | 1.2 | 69.7 | 87 | 0.804 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 317.9 | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | 10 mL | 1.33 |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (179.6 mg, 1.0 mmol).
-
Solvent and Base: Add 10 mL of anhydrous dichloromethane (DCM), followed by triethylamine (167 μL, 1.2 mmol). Stir the mixture for 15 minutes at room temperature.
-
Aldehyde Addition: Add propionaldehyde (87 μL, 1.2 mmol) and stir the reaction for an additional 30 minutes at room temperature to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine. The product should be the dominant spot with minimal to no side products.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Conclusion and Best Practices
For the controlled, high-yield synthesis of mono-N-alkylated cis-ethyl 3-aminocyclobutanecarboxylate, reductive amination is the superior methodology . It circumvents the critical issue of over-alkylation that plagues direct alkylation approaches.
Key Recommendations:
-
Prioritize Reductive Amination: For SAR studies requiring clean, single products, reductive amination should be the default strategy.
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the imine intermediate and decompose the hydride reagent. Use anhydrous solvents and reagents.
-
Base Stoichiometry is Key: When starting with the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., Et₃N, DIPEA) is required to liberate the free amine before proceeding.
-
Careful Monitoring: Always monitor reaction progress to determine the optimal reaction time and prevent potential side reactions or degradation.
By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently synthesize a wide array of N-substituted cyclobutane derivatives to accelerate their drug discovery programs.
References
-
Title: Alkylation of Amines. Source: University of Calgary, Chemistry LibreTexts. URL: [Link]
-
Title: Alkylation of Amines, Part 1: with Alkyl Halides. Source: YouTube (Organic Chemistry). URL: [Link]
-
Title: Alkylation of Amines (Sucks!). Source: Master Organic Chemistry. URL: [Link]
-
Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry. URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL: [Link]
-
Title: this compound. Source: PubChem, National Institutes of Health. URL: [Link]
-
Title: Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Source: Semantic Scholar. URL: [Link]
Sources
- 1. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Central Nervous System Agents
Introduction: Navigating the Synthetic Challenge of CNS Drug Discovery
The synthesis of agents targeting the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective cellular shield that protects the brain from toxins and pathogens.[1][2][3] This barrier excludes nearly all large-molecule therapeutics and over 98% of small-molecule drugs, demanding a delicate balance of physicochemical properties for successful penetration.[2][3][4] Ideal CNS drug candidates must thread a fine needle: they generally require a molecular weight under 400-600 Da, high lipophilicity (logP between 1.5-2.5), a low polar surface area, and a limited number of hydrogen bond donors to facilitate passive diffusion across the BBB.[1][5][6][7] Furthermore, they must evade active efflux transporters like P-glycoprotein, which actively pump foreign substances out of the brain.[2][6]
These stringent requirements place immense pressure on synthetic strategy. Chemists cannot simply focus on potent receptor affinity; they must build molecules with an optimal property profile from the ground up. This guide delves into key synthetic methodologies that have proven instrumental in this quest, focusing on asymmetric synthesis to control stereochemistry and late-stage functionalization to rapidly generate analogs for structure-activity relationship (SAR) studies. We will explore these concepts through the lens of synthesizing a selective serotonin reuptake inhibitor (SSRI), a cornerstone of modern psychiatric medicine.
Part 1: The Imperative of Chirality in CNS Agents
Chirality, or the "handedness" of a molecule, is a fundamental concept in CNS drug action.[8] Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with each enantiomer of a drug.[9][10] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even cause unwanted side effects.[8] A classic example is the SSRI citalopram; its S-(+)-enantiomer, escitalopram, is over 100 times more potent at inhibiting serotonin reuptake than the R-(-)-enantiomer.[10]
Therefore, the ability to selectively synthesize a single enantiomer—a practice known as asymmetric synthesis—is not merely an academic exercise but a critical component of developing safer and more effective CNS medicines.[9][11][12] This approach, which often employs chiral catalysts or auxiliaries, has revolutionized drug development.[9][10]
Application Note 1: Asymmetric Synthesis of an SSRI Precursor
Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the serotonin transporter (SERT), increasing the concentration of the neurotransmitter serotonin in the synaptic cleft.[13][14] This mechanism is central to treating depression and other mood disorders.[13] Here, we will outline a protocol inspired by modern asymmetric methods to generate a chiral core common to many SSRIs.
The following workflow illustrates a generalized approach for creating a key chiral intermediate, emphasizing the catalytic asymmetric step that defines the molecule's stereochemistry.
Caption: Generalized workflow for asymmetric synthesis of a CNS agent.
Protocol 1: Catalytic Asymmetric Synthesis of (R)-Fluoxetine Precursor
This protocol is a representative example adapted from established methodologies for synthesizing (R)-fluoxetine, the active enantiomer of Prozac.[15] The key step is the catalytic asymmetric allylation of benzaldehyde to establish the chiral center with high enantiomeric excess (e.e.).
Materials:
-
Benzaldehyde
-
Allyl-n-tributyltin
-
Maruoka's catalyst: Chiral bis-Ti(IV) oxide complex with (R)-BINOL
-
Chloroform (CHCl₃)
-
Osmium tetroxide (OsO₄)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Methylamine (MeNH₂)
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
4-Chlorobenzotrifluoride
-
Hydrochloric acid (HCl) in ether
Procedure:
-
Asymmetric Allylation:
-
To a solution of benzaldehyde in chloroform at 0°C, add Maruoka's catalyst (5 mol%).
-
Slowly add allyl-n-tributyltin and stir the reaction for 72 hours at 0°C.
-
Upon completion (monitored by TLC), quench the reaction and purify by column chromatography to yield (R)-1-phenyl-but-3-en-1-ol.[15]
-
Causality Explanation: The chiral titanium catalyst creates a chiral environment around the benzaldehyde, forcing the incoming allyl group to attack from a specific face, thus generating one enantiomer in excess.
-
-
Oxidative Cleavage & Reduction:
-
Dissolve the resulting alcohol in a 1:1 mixture of ethyl ether and water.
-
Add a catalytic amount of OsO₄ followed by portion-wise addition of NaIO₄ to cleave the double bond.
-
After cleavage is complete, add methanol followed by NaBH₄ to reduce the intermediate aldehyde to the primary alcohol, yielding (R)-1-phenyl-1,3-propanediol.[15]
-
-
Mesylation and Amination:
-
Dissolve the diol in dichloromethane at 0°C and add triethylamine, followed by dropwise addition of methanesulfonyl chloride to selectively activate the primary alcohol.
-
After purification, reflux the resulting mesylate with an aqueous solution of methylamine (40 wt.%) to introduce the key secondary amine via nucleophilic substitution.[15]
-
-
Final Etherification (Williamson Ether Synthesis):
-
In a flask containing NaH in DMSO, slowly add the amino alcohol intermediate at room temperature.
-
Heat the mixture to 80°C for 1 hour to form the alkoxide.
-
Add 4-chlorobenzotrifluoride and continue heating to 100°C for 1 hour.
-
Cool the reaction, quench carefully with water, and extract the product.
-
Purify the free base and precipitate the hydrochloride salt by adding HCl in ether to yield (R)-Fluoxetine hydrochloride.[15]
-
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | (R)-1-phenyl-but-3-en-1-ol | 90% | 99% |
| 2 | (R)-1-phenyl-1,3-propanediol | 87% (over 2 steps) | >99% |
| 3 | (R)-3-(methylamino)-1-phenylpropan-1-ol | 96% | >99% |
| 4 | (R)-Fluoxetine HCl | 78% | >99% |
| Overall | (R)-Fluoxetine HCl | ~50% | 99% |
| Table 1: Representative yields and enantioselectivity for the synthesis of (R)-Fluoxetine. Data adapted from Corbera, J. et al. (2005).[15] |
Part 2: Accelerating Discovery with Late-Stage Functionalization
In drug discovery, researchers must synthesize and test numerous analogs of a lead compound to optimize its properties (e.g., potency, selectivity, ADMET profile). Traditional synthesis requires starting from scratch for each new analog, which is time-consuming and inefficient. Late-Stage Functionalization (LSF) offers a paradigm shift by directly modifying complex, advanced intermediates or the final drug molecule itself.[16][17]
Among the most powerful LSF techniques is C-H functionalization (or C-H activation).[16][18] This strategy involves selectively converting a typically inert carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials.[16][17] For CNS drug development, this allows for the rapid diversification of a core scaffold to explore its SAR and fine-tune properties for BBB penetration.[18]
Caption: Comparison of traditional synthesis vs. Late-Stage Functionalization.
Application Note 2: C-H Functionalization for CNS Scaffold Diversification
Photoredox catalysis has emerged as a particularly mild and versatile method for C-H functionalization.[19][20][21] It uses visible light to excite a photocatalyst, which can then initiate radical-based transformations under gentle conditions compatible with complex drug molecules.[20][22][23] This approach is ideal for LSF, enabling modifications that would be impossible under harsh traditional conditions.[21][23]
Protocol 2: General Protocol for Photoredox-Mediated C-H Arylation of a Heterocyclic CNS Core
This protocol provides a general framework for the late-stage arylation of an electron-rich heterocyclic core, a common motif in CNS agents.
Materials:
-
Heterocyclic CNS scaffold (e.g., indole, pyridine derivative)
-
Aryl halide (e.g., 4-bromobenzonitrile) or Aryl boronic acid
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, or an organic dye)
-
Base (e.g., K₂CO₃ or an organic base like DBU)
-
Solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Light Source (e.g., Blue LED strip, 20-40W)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine the heterocyclic scaffold (1.0 equiv), the aryl coupling partner (1.5-2.0 equiv), the photocatalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the degassed solvent.
-
Seal the vial and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Causality Explanation: Removing oxygen is critical as it can quench the excited state of the photocatalyst, halting the catalytic cycle.
-
-
Irradiation:
-
Place the reaction vial approximately 5-10 cm from the visible light source.
-
Ensure the reaction is stirred continuously to allow for uniform irradiation.
-
Maintain a constant temperature, often near room temperature, using a fan or water bath to dissipate heat from the lamp.
-
Run the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the arylated analog.
-
Validation:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC.
This LSF approach allows for the rapid creation of a library of analogs from a single advanced intermediate, dramatically accelerating the medicinal chemistry cycle and the discovery of new CNS agents with improved properties.
Conclusion
The synthesis of central nervous system agents is a highly specialized field where molecular design is constrained by the formidable blood-brain barrier. Success hinges on strategic chemical synthesis that can precisely control stereochemistry and efficiently explore chemical space. Asymmetric catalysis provides the essential tools to produce enantiopure drugs, enhancing safety and efficacy. Simultaneously, modern techniques like late-stage C-H functionalization, often powered by photoredox catalysis, offer an accelerated path to optimize lead compounds. By integrating these advanced synthetic strategies, researchers are better equipped to navigate the complexities of CNS drug discovery and develop the next generation of therapies for neurological and psychiatric disorders.
References
-
C-H Functionalization Chemistry: Applications in Drug Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Yang, H., Yu, H., Stolarzewicz, I. A., et al. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. Retrieved from [Link]
-
Applications of red light photoredox catalysis in organic synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
- Pardeshi, S., & Belgamwar, V. (2013). Current approaches to enhance CNS delivery of drugs across the brain barriers. Journal of controlled release, 167(2), 145-59.
- Arvanitis, C. D., Ferraro, G. B., & Jain, R. K. (2020). Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy. Nature Reviews Clinical Oncology, 17(1), 26-41.
- An Improved Synthesis of a Selective Serotonin Reuptake Inhibitor. (2010). Organic Process Research & Development, 14(4), 954-957.
- Bulusu, A., & Gandeepan, P. (2021). The emergence of the C-H functionalization strategy in medicinal chemistry and drug discovery. Organic & Biomolecular Chemistry, 19(39), 8436-8457.
-
Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Special Issue: Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
- Nemade, H., & Goud, R. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 1-28.
-
Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 46(22), 4613-4623.
- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2019). Reaction Chemistry & Engineering, 4(2), 229-243.
- Kaczor, A. A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
- Chiral Drugs: An Overview. (2010). Journal of Bioanalysis & Biomedicine, 2(4), 076-081.
-
Development and discovery of SSRI drugs. (n.d.). Wikipedia. Retrieved from [Link]
- Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. (2023). Journal of Controlled Release, 360, 438-453.
-
Harnessing the Power of C-H Functionalization Chemistry to Accelerate Drug Discovery. (2024). Chemspeed Technologies. Retrieved from [Link]
- Visible light photoredox catalysis: applications in organic synthesis. (2010). Chemical Society Reviews, 39(12), 4869-4891.
-
Chemical Synthesis of Chiral Drugs. (2025). ResearchGate. Retrieved from [Link]
- Bhatt, P., & Sharma, A. (2018). Challenges and Strategies for Drug Transport across the Blood Brain Barrier. ARC Journal of Neuroscience, 3(1), 17-27.
-
Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
-
The future of CNS drug development: signs of real progress. (2025). Technology Networks. Retrieved from [Link]
- Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50-68.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022). Molecules, 27(21), 7247.
-
Catalytic asymmetric synthesis of drug molecules from... (n.d.). ResearchGate. Retrieved from [Link]
- Traversing the Blood-Brain Barrier: Challenges and Opportunities. (2016). Neuroscience, 324, 1-13.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2684-2708.
- Corbera, J., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16, 495-499.
- The Expanding Role of Non-Coding RNAs in Neurodegenerative Diseases: From Biomarkers to Therapeutic Targets. (2024). International Journal of Molecular Sciences, 25(11), 5945.
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Chiralpedia. Retrieved from [Link]
-
Photoredox catalysis. (n.d.). Retrieved from [Link]
- Synthetic Approaches to the New Drugs Approved During 2015. (2016). Journal of Medicinal Chemistry, 59(23), 10437-10480.
- Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). ChemistrySelect, 8(48).
Sources
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. The emergence of the C-H functionalization strategy in medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemspeed.com [chemspeed.com]
- 18. mdpi.com [mdpi.com]
- 19. Applications of red light photoredox catalysis in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Visible light photoredox catalysis: applications in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ethz.ch [ethz.ch]
Application Note: The Strategic Utility of cis-Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride in Modern Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Embracing Three-Dimensionality in Molecular Design
In the landscape of modern medicinal chemistry and materials science, there is an escalating demand for molecules with well-defined three-dimensional (3D) geometries. Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as valuable scaffolds for imparting conformational rigidity and novel spatial arrangements in bioactive molecules.[1] This "escape from flatland" design strategy often leads to improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] Concurrently, the development of asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is paramount in drug discovery, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2]
Within this context, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride stands out as a uniquely versatile and powerful building block. This compound synergistically combines the conformational constraints of a cyclobutane ring with a strategically positioned primary amine and an ester functionality. This arrangement provides multiple reaction handles for diversification, making it an ideal starting point for the synthesis of complex chiral ligands, intricate drug candidates, and novel organocatalysts. This application note will provide a detailed exploration of the utility of this compound in asymmetric synthesis, complete with field-proven protocols and mechanistic insights.
Physicochemical Properties and Handling
This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in polar solvents.
| Property | Value |
| CAS Number | 1212304-86-3 (for the corresponding methyl ester hydrochloride) |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO. |
| Storage | Store in a cool, dry place away from incompatible materials. Keep container tightly closed. |
Handling Precautions: Standard laboratory safety protocols should be followed. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
Applications in Asymmetric Synthesis
The strategic placement of the amine and ester groups in a cis orientation on the cyclobutane ring makes this molecule a potent tool for asymmetric synthesis.
Synthesis of Novel Chiral Ligands
The rigid cyclobutane backbone can be exploited to create novel chiral ligands for transition-metal-catalyzed asymmetric reactions. The predictable spatial orientation of substituents on the cyclobutane ring can lead to the formation of highly effective chiral environments around a metal center.[3][4]
The primary amine of cis-ethyl 3-aminocyclobutanecarboxylate can be readily functionalized to introduce phosphine, amine, or other coordinating groups. For instance, reductive amination followed by reaction with a chlorophosphine can yield P,N-ligands. These ligands can then be employed in reactions such as asymmetric hydrogenation or hydroformylation.
Workflow for Chiral Ligand Synthesis
Caption: General workflow for the synthesis and application of a chiral ligand.
A Constrained Chiral Building Block in Medicinal Chemistry
The cyclobutane motif is increasingly recognized as a valuable bioisostere for larger or more flexible groups in drug candidates.[1] It can help to lock a molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target. The cis-stereochemistry of the substituents in the title compound provides a defined vector for orienting pharmacophoric groups.
For example, the amine can be acylated with a variety of carboxylic acids, and the ester can be hydrolyzed and coupled with different amines to rapidly generate a library of drug-like molecules. The rigidity of the cyclobutane core ensures that the relative orientation of the appended groups is maintained, which is crucial for structure-activity relationship (SAR) studies.
Precursor for Chiral Organocatalysts
The field of asymmetric organocatalysis has witnessed explosive growth, with small chiral organic molecules being used to catalyze a wide range of enantioselective transformations.[5][6] Chiral primary and secondary amines are particularly prominent in this area, activating substrates through the formation of enamines or iminium ions.[7]
This compound can serve as a precursor to novel chiral organocatalysts. The primary amine can be derivatized to form secondary amines, amides, or squaramides, which are known catalyst motifs. The constrained cyclobutane scaffold can impart unique stereochemical control in organocatalytic reactions, potentially leading to higher enantioselectivities or novel reactivities compared to more flexible catalysts.[8][9]
Catalytic Cycle of a Bifunctional Squaramide Catalyst
Caption: Proposed catalytic cycle for an asymmetric Michael addition.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of N-Boc-cis-3-(hydroxymethyl)cyclobutylamine
This protocol describes the first two steps in converting the title compound into a versatile chiral intermediate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Boc Protection of the Amine
-
To a solution of this compound (1.0 eq) in DCM, add TEA (2.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-cis-ethyl 3-aminocyclobutanecarboxylate.
Step 2: Reduction of the Ester
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Add a solution of N-Boc-cis-ethyl 3-aminocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF and ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the title compound, which can often be used in the next step without further purification.
Protocol 4.2: Asymmetric Michael Addition using a cis-3-Aminocyclobutanecarboxylate-derived Squaramide Catalyst
This protocol outlines a general procedure for an asymmetric Michael addition.
Materials:
-
Squaramide catalyst (derived from cis-ethyl 3-aminocyclobutanecarboxylate)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Michael donor (e.g., 1,3-dicarbonyl compound)
-
Toluene
-
Trifluoroacetic acid (TFA) (as a co-catalyst, if required)
Procedure:
-
To a vial, add the squaramide catalyst (0.05 eq) and the Michael acceptor (1.0 eq).
-
Add toluene as the solvent.
-
Add the Michael donor (1.2 eq) to the mixture.
-
If necessary, add TFA (0.05 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 25 | 24 | 92 | 95 |
| 2 | 2 | 25 | 48 | 88 | 94 |
| 3 | 5 | 0 | 36 | 95 | >99 |
Note: The optimal reaction conditions (solvent, temperature, catalyst loading) may vary depending on the specific substrates used.
Troubleshooting and Key Considerations
-
Purity of Starting Material: The purity of this compound is crucial. Impurities can lead to side reactions and lower yields.
-
Epimerization: Under strongly basic or acidic conditions, there is a potential for epimerization at the carbon bearing the ester group. It is advisable to use mild reaction conditions whenever possible.
-
Moisture Sensitivity: Reagents like LiAlH₄ are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.
-
Catalyst Optimization: For catalytic applications, screening of different derivatives of the cyclobutane scaffold may be necessary to achieve the highest levels of enantioselectivity.
Conclusion
This compound is a powerful and versatile building block for asymmetric synthesis. Its conformationally constrained cyclobutane core, coupled with the strategically positioned amine and ester functionalities, provides a robust platform for the development of novel chiral ligands, complex bioactive molecules, and innovative organocatalysts. The protocols and insights provided in this application note are intended to serve as a guide for researchers looking to leverage the unique properties of this compound in their synthetic endeavors, ultimately contributing to advancements in drug discovery and materials science.
References
-
Albrecht, Ł., Dickmeiss, G., Acosta, F. C., Rodríguez-Escrich, C., Davis, R. L., & Jørgensen, K. A. (2011). Asymmetric Organocatalytic Formal [2 + 2]-Cycloadditions via Bifunctional H-Bond Directing Dienamine Catalysis. Journal of the American Chemical Society, 133(43), 17182–17185. [Link]
-
ResearchGate. (n.d.). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Retrieved from [Link]
-
PubMed. (2008). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cis-chiral amine from carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new chiral cis-3-aminoazetidines and their use in catalytic asymmetric reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
PubMed Central. (n.d.). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chiral Brønsted Acid-Catalyzed Asymmetric Synthesis of N-Aryl-cis-aziridine Carboxylate Esters. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Ligands - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Protocol for Amide Coupling with cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride: A Guide to Reagent Selection, Mechanism, and Optimization
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Amide bond formation is a cornerstone reaction in pharmaceutical and materials science. The incorporation of conformationally constrained scaffolds, such as the cyclobutane ring, is a valuable strategy for exploring chemical space in drug discovery. This document provides a detailed protocol and technical guide for the successful amide coupling of a key building block, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. We delve into the rationale behind reagent selection, explore the underlying reaction mechanisms, and present a robust, step-by-step protocol using a carbodiimide-mediated approach. This guide is designed to provide researchers with the expertise to confidently execute and troubleshoot this important transformation.
Introduction: The Value of the Cyclobutane Scaffold
In modern medicinal chemistry, the synthesis of novel, multi-substituted small molecules is critical for the development of new therapeutics. Cyclobutane moieties are increasingly recognized as valuable structural elements in pharmaceuticals, acting as rigid spacers that can impart favorable conformational properties to a molecule.[1][2] The cis-Ethyl 3-aminocyclobutanecarboxylate scaffold, in particular, offers a trifunctional handle for combinatorial library synthesis, presenting an amine, an ester, and the cyclobutane core for further derivatization.
The most common and critical reaction involving this substrate is the acylation of its secondary amine to form an amide bond. While thermodynamically favorable, this transformation is kinetically slow and requires activation of a carboxylic acid partner.[3][4] This guide focuses on a reliable and widely applicable protocol for this coupling, addressing the specific challenges posed by the use of an amine hydrochloride salt.
Strategic Considerations for Coupling Reagent Selection
A variety of reagents have been developed to facilitate amide bond formation.[5] The choice is critical and depends on factors like substrate reactivity, steric hindrance, potential for racemization, and ease of purification.[3][6]
-
Carbodiimides (e.g., EDC, DCC, DIC): These are among the most common coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly advantageous because it is water-soluble, and its corresponding urea byproduct can be easily removed during an aqueous workup.[7][8] This simplifies purification, a key consideration in both discovery and process chemistry.[2]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): Uronium/aminium and phosphonium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly reactive and known for rapid reaction times and low rates of epimerization.[3][7] They are often the reagent of choice for challenging couplings, including those with sterically hindered amino acids, but are generally more expensive than carbodiimides.[3][6]
For the coupling of cis-Ethyl 3-aminocyclobutanecarboxylate, an EDC-based system in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) offers a highly effective balance of reactivity, cost-efficiency, and purification simplicity.[1][5]
The EDC/HOBt Coupling Mechanism
Understanding the reaction mechanism is key to optimization and troubleshooting. The EDC/HOBt mediated coupling proceeds through a multi-step pathway that avoids the direct, high-energy condensation of the acid and amine.[3][9][10]
-
Carboxylic Acid Activation: The carboxylic acid first attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.
-
Active Ester Formation: This unstable intermediate can be intercepted by a nucleophilic additive, HOBt. This forms a more stable HOBt-ester, which is less prone to racemization and other side reactions.[7][10]
-
Nucleophilic Attack: The free amine of the cis-Ethyl 3-aminocyclobutanecarboxylate then attacks the carbonyl carbon of the activated HOBt-ester.
-
Product Formation: This attack forms a tetrahedral intermediate which collapses to yield the desired amide product and regenerates the HOBt additive, allowing it to act catalytically in principle, though it is often used stoichiometrically to maximize reaction rate.[9][10]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid (R-COOH) | - | 1.0 |
| This compound | 179.64 | 1.1 |
| EDC·HCl (EDCI) | 191.70 | 1.2 |
| HOBt (anhydrous) | 135.12 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 - 3.0 |
| Anhydrous Solvent (e.g., DMF or DCM) | - | ~0.1-0.2 M |
Expert Insight: The amine is used in slight excess (1.1 eq) to ensure the complete consumption of the potentially more valuable carboxylic acid. DIPEA is used in excess (2.5-3.0 eq) to both neutralize the hydrochloride salt of the amine (1.0 eq) and to act as the base for the coupling reaction itself (1.5-2.0 eq).[11]
Step-by-Step Procedure
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (the carboxylic acid).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and seal it.
-
Cooling: Cool the resulting solution/suspension to 0 °C in an ice-water bath. This is crucial to manage the initial exotherm upon addition of EDC and base, minimizing potential side reactions.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the cooled mixture. Stir for 10-15 minutes. The mixture should become a clear solution as the hydrochloride salt is neutralized to the free amine.
-
Activation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[3]
Workup and Purification
-
Quenching & Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be 5-10 times the reaction volume.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1N HCl (2x) to remove excess DIPEA and any unreacted amine.
-
Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.
-
Wash with saturated aqueous NaCl (brine) (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[12][13]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete neutralization of amine salt; insufficient base. | Ensure at least 2.5 equivalents of a non-nucleophilic base like DIPEA are used. |
| Inactive coupling reagent (EDC is moisture-sensitive). | Use a fresh bottle of EDC·HCl stored in a desiccator. | |
| Sterically hindered substrates.[6][14] | Switch to a more potent coupling reagent like HATU (1.2 eq) with DIPEA (3.0 eq). Consider gentle heating (40-50 °C) if racemization is not a concern.[12] | |
| Multiple Side Products | Formation of N-acylurea byproduct.[8] | Ensure HOBt is added before or with EDC. The O-acylisourea is prone to rearrangement; HOBt intercepts it to form a more stable active ester.[7] |
| Reaction too concentrated or run at too high a temperature. | Run the reaction at the recommended concentration (0.1-0.2 M) and maintain cooling at the initial stage. | |
| Difficulty in Purification | Water-soluble byproducts (DIPEA·HCl, urea) not fully removed. | Perform the aqueous washes thoroughly. An additional water wash before the brine wash can be beneficial. |
| Product has similar polarity to starting material. | Optimize column chromatography conditions. Use a shallow gradient and consider a different solvent system (e.g., Methanol in DCM). |
References
- Vertex AI Search. Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Vertex AI Search. Amine to Amide (via Acid Chloride) - Common Conditions.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Aapptec Peptides. Coupling Reagents.
- Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- Fisher Scientific. Amide Synthesis.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Benchchem. Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride.
- Fisher Scientific. Amide Synthesis.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
- Organic Chemistry Portal. Amide synthesis by acylation.
- ResearchGate. What is the best technique for amide purification?.
Sources
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Strategic Guide to the Development of Enzyme Inhibitors
As a Senior Application Scientist, this guide provides an in-depth overview of the methodologies and strategic considerations for the development of enzyme inhibitors. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can design, execute, and interpret their experiments with confidence.
Introduction: The Central Role of Enzymes as Drug Targets
Enzymes are biological catalysts that mediate a vast array of physiological processes.[1] Their critical involvement in disease pathways, from cancer to infectious diseases, makes them one of the most important classes of drug targets.[2][3][] The goal of an enzyme inhibitor drug discovery campaign is to identify and optimize molecules that can modulate an enzyme's activity with high potency and selectivity, thereby correcting the underlying pathology.[][5]
This guide outlines the multi-stage process of inhibitor development, from initial large-scale screening to detailed preclinical characterization. It emphasizes an integrated approach where biochemical, biophysical, and cell-based assays are used synergistically to build a comprehensive understanding of a compound's mechanism of action and therapeutic potential.
Phase 1: Hit Identification via High-Throughput Screening (HTS)
The journey begins with identifying "hits"—compounds from large chemical libraries that show initial activity against the target enzyme.[6] High-Throughput Screening (HTS) is the cornerstone of this phase, enabling the rapid evaluation of thousands to millions of compounds.[6][7]
The choice of assay is paramount and is dictated by the enzyme's function and the available technology. The primary goal is to develop a robust, scalable, and cost-effective assay that can reliably distinguish true inhibitors from false positives.[8]
Why choose one format over another? The decision hinges on balancing sensitivity, cost, and susceptibility to interference.
-
Absorbance-based assays are often straightforward and inexpensive but may lack the sensitivity required for low-turnover enzymes.
-
Fluorescence-based assays are the most common readout method, offering higher sensitivity.[2][3] However, they are susceptible to interference from colored or autofluorescent library compounds.
-
Luminescence-based assays provide exceptional sensitivity and a high signal-to-noise ratio, making them ideal for low-concentration enzyme assays, though reagent costs can be higher.
| Assay Format | Principle | Pros | Cons | Common Applications |
| Absorbance | Measures change in light absorption by a substrate or product. | Inexpensive, widely available equipment. | Lower sensitivity, potential for compound interference. | Proteases, Dehydrogenases |
| Fluorescence | Measures emission of light from a fluorogenic substrate or product.[9] | High sensitivity, wide dynamic range.[9] | Autofluorescence from library compounds, light instability.[9] | Kinases, Phosphatases, Proteases[2][3] |
| Luminescence | Measures light produced from a chemical reaction. | Highest sensitivity, low background, high signal-to-noise. | Higher reagent cost, potential for enzyme inhibition by luciferase. | ATPases, Kinases (ATP-Glo) |
The overall workflow from initial concept to a preclinical candidate is a multi-stage, iterative process designed to systematically identify and refine promising molecules.
Caption: A streamlined workflow of the enzyme inhibitor drug discovery process.
Phase 2: Hit Validation and Mechanistic Characterization
Once hits are identified, the focus shifts to validating their activity and understanding how they inhibit the enzyme. This phase is critical for eliminating artifacts and prioritizing the most promising chemical scaffolds for further development.
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency.[10] It represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[10][11] This is determined by performing a concentration-response experiment.[1]
-
Preparation: Prepare a series of inhibitor dilutions. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[12]
-
Assay Setup: In a microtiter plate, add the enzyme and the inhibitor dilutions. Include two sets of controls: a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).[12]
-
Incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[1]
-
Data Acquisition: Measure the reaction rate (e.g., change in fluorescence per minute) using a plate reader. Ensure measurements are taken during the initial, linear phase of the reaction (initial velocity).[9][11]
-
Data Analysis:
-
Normalize the data: Set the average of the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.[1]
-
Beyond potency, it's crucial to understand the inhibitor's mechanism of action (MOA).[13] Reversible inhibitors are typically classified based on how they interact with the enzyme and its substrate.[][14]
-
Competitive: The inhibitor binds to the active site, directly competing with the substrate.[14]
-
Non-competitive: The inhibitor binds to an allosteric (non-active) site, affecting catalysis without blocking substrate binding.[14]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[14]
-
Mixed: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[14]
The MOI is determined by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[15]
| Inhibition Type | Effect on Apparent Kₘ | Effect on Apparent Vₘₐₓ | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the Y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the X-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the left quadrant |
Source: Adapted from Khan Academy.[14]
This diagram illustrates the logical flow for characterizing a reversible enzyme inhibitor based on its effects on kinetic parameters.
Caption: A decision tree for identifying the mechanism of reversible inhibition.
While kinetic assays demonstrate an effect on activity, they don't prove direct physical interaction. Biophysical techniques are essential for confirming target engagement.[16]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of inhibitor binding to an immobilized enzyme, yielding association (kₒₙ) and dissociation (kₒբբ) rates.[15]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS).[15]
Phase 3: Lead Optimization Guided by Structural Biology
The "hit-to-lead" and "lead optimization" phases involve iterative cycles of medicinal chemistry to improve a compound's properties.[17] The goal is to enhance potency and selectivity while optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17][18]
Structural biology is transformative in this phase.[19][20] Determining the crystal structure of the enzyme-inhibitor complex provides a high-resolution, three-dimensional map of the binding interaction.[21] This atomic-level insight allows chemists to:
-
Validate Binding Pose: Confirm how the inhibitor orients itself in the active site.[21]
-
Rationalize SAR: Understand why certain chemical modifications improve potency while others diminish it.[22]
-
Design Novel Analogs: Intelligently design new molecules with improved contacts, better shape complementarity, and enhanced properties.[23]
Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal for guiding these structure-based drug design efforts.[19][23]
Phase 4: Validation in Cellular and In Vivo Models
A potent inhibitor in a biochemical assay is a great start, but its success as a drug depends on its activity in a biological context.[8]
Cell-based assays are crucial for bridging the gap between isolated enzyme activity and physiological response.[8][24] They provide critical information on:
-
Cell Permeability: Does the compound get into the cell to reach its target?
-
On-Target Efficacy: Does inhibiting the target enzyme in a cell produce the desired biological outcome (e.g., apoptosis in cancer cells, reduced viral replication)?[25]
-
Off-Target Effects & Toxicity: Does the compound cause unintended effects or cell death at concentrations near its effective dose?[24]
-
Cell Culture: Plate cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells for a period relevant to the biological process being studied (e.g., 48-72 hours for proliferation).
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) and measure the signal (luminescence, fluorescence, or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) by fitting to a dose-response curve.
Promising lead compounds that demonstrate cellular efficacy and have acceptable ADME properties advance to in vivo testing in animal models.[26] These studies are essential for evaluating a compound's efficacy, pharmacokinetics (how the body processes the drug), and safety in a whole-organism context.[26][27][28]
Conclusion
The development of enzyme inhibitors is a systematic, data-driven process that integrates multiple scientific disciplines. It begins with a broad search for activity (HTS), followed by rigorous biochemical and biophysical characterization to understand potency and mechanism. These foundational data, combined with insights from structural biology, guide the chemical optimization of lead compounds. Finally, validation in cellular and in vivo models confirms the therapeutic potential of a candidate inhibitor. By understanding the causality behind each experimental choice and employing a robust, multi-faceted testing strategy, researchers can significantly increase the probability of translating a promising molecule into a life-saving therapeutic.
References
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- High-Throughput Screening of Inhibitors.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
- Editorial: Integration of structural biology data in lead drug discovery and optimiz
- Efficient Drug Lead Discovery and Optimiz
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Enzyme kinetics and inhibition studies. Fiveable.
- Computational Structural Biology for Enzyme-Targeted Drug Design: Molecular Modeling and Docking Insights.
- Structural Biology Enabling Drug Discovery. Journal of Medicinal Chemistry.
- Detection of Enzyme Activity and Inhibition during Studies in Solution, In Vitro and In Vivo with C
- Biophysical Analysis of Enzyme Inhibitor Interactions. Grantome.
- Steady-state enzyme kinetics. The Biochemist - Portland Press.
- Structural Biology in Drug Discovery and Development.
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
- Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034. PMC - NIH.
- Enzyme inhibition and kinetics graphs. Khan Academy.
- structural changes & SAR for lead optimiz
- Enzyme assay. Wikipedia.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- 5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors. Basicmedical Key.
- How should I start with Enzyme-Inhibitor kinetics assay?
- Lead Optimization in Early Drug Discovery. Cole-Parmer.
- Wh
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
- Methods of Measuring Enzyme Activity Ex vivo and In vivo. PMC - PubMed Central.
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH.
- Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- The role of cell-based assays for drug discovery. News-Medical.Net.
- Gut Microbiota and Dopamine: Producers, Consumers, Enzymatic Mechanisms, and In Vivo Insights. MDPI.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
Sources
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. blog.biobide.com [blog.biobide.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Enzyme assay - Wikipedia [en.wikipedia.org]
- 10. 5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. fiveable.me [fiveable.me]
- 16. mdpi.com [mdpi.com]
- 17. coleparmer.in [coleparmer.in]
- 18. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Editorial: Integration of structural biology data in lead drug discovery and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 26. Detection of Enzyme Activity and Inhibition during Studies in Solution, In Vitro and In Vivo with CatalyCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Gut Microbiota and Dopamine: Producers, Consumers, Enzymatic Mechanisms, and In Vivo Insights [mdpi.com]
Application and Protocol Guide for the Spectroscopic Analysis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the structural elucidation and verification of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. This compound is a key building block in medicinal chemistry, valued for the conformational rigidity and unique vectoral properties conferred by its strained cyclobutane core.[1][2][3][4][5] This document provides not only step-by-step protocols for sample preparation and analysis but also delves into the foundational principles behind the spectroscopic techniques and a predictive interpretation of the expected spectral data. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these methods for the characterization of this and similar small molecules.
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, once considered an exotic and synthetically challenging scaffold, has emerged as a valuable component in modern drug design.[1][3][4] Its inherent ring strain and puckered, three-dimensional structure offer medicinal chemists a powerful tool to impart conformational restriction on flexible ligands, which can reduce the entropic penalty upon binding to a biological target.[1][3] Unlike more flexible linkers, the cyclobutane moiety can precisely orient pharmacophoric groups in three-dimensional space, leading to enhanced potency and selectivity. Furthermore, the substitution of a cyclobutane ring for more common motifs like phenyl rings or longer alkyl chains can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.[1]
This compound (CAS No. 957793-35-0) is a bifunctional building block that provides a primary amine and an ethyl ester, positioned with a specific cis stereochemistry on the cyclobutane core.[6][7] This defined spatial relationship is critical for its application in the synthesis of complex pharmaceutical agents where precise geometry is paramount for biological activity. Accurate and thorough structural verification of this intermediate is therefore a non-negotiable prerequisite for its use in drug development pipelines. This guide provides the analytical framework for achieving this confirmation with a high degree of confidence.
Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A robust characterization of this compound relies on the synergistic integration of data from NMR, IR, and MS. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive and confirmatory analysis.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence of all constituent parts and, crucially, establish the cis stereochemistry through the analysis of proton-proton coupling constants.
Rationale for Experimental Choices
-
Solvent Selection: The hydrochloride salt form of the analyte necessitates the use of polar, deuterated solvents. Deuterium oxide (D₂O) is a common choice, though the amine protons (NH₃⁺) will exchange with deuterium and become invisible. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that allows for the observation of these exchangeable protons, which typically appear as a broad singlet.[8]
-
Referencing: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, it is not soluble in D₂O. In this case, an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or an external reference can be used. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used for referencing.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Vortex the tube gently until the sample is fully dissolved.
-
Instrument Setup:
-
Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. A spectral width of 12-15 ppm is typically sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the appropriate solvent or reference peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted Spectral Data and Interpretation
Note: The following spectral data are predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl-CH₃ | ~1.2 | Triplet (t) | 3H | a |
| Cyclobutane-CH₂ | ~2.4 - 2.6 | Multiplet (m) | 4H | c, d |
| Cyclobutane-CH (Ester) | ~2.9 - 3.1 | Multiplet (m) | 1H | b |
| Cyclobutane-CH (Amine) | ~3.6 - 3.8 | Multiplet (m) | 1H | e |
| Ethyl-CH₂ | ~4.1 | Quartet (q) | 2H | f |
| NH₃⁺ | ~8.0 - 8.5 | Broad Singlet (br s) | 3H | g |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Ethyl-CH₃ | ~14 | Ethyl-CH₃ |
| Cyclobutane-CH₂ | ~30-35 | C2, C4 |
| Cyclobutane-CH (Ester) | ~40-45 | C1 |
| Cyclobutane-CH (Amine) | ~45-50 | C3 |
| Ethyl-CH₂ | ~61 | Ethyl-CH₂ |
| Ester C=O | ~173 | C=O |
Interpretation Insights:
-
¹H NMR: The quartet at ~4.1 ppm and the triplet at ~1.2 ppm are characteristic of an ethyl ester group. The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans couplings. The key to confirming the cis stereochemistry lies in 2D NMR experiments like COSY and NOESY, which can reveal through-bond and through-space correlations between the protons at positions 1 and 3 of the ring. The protonated amine (NH₃⁺) appears as a broad signal downfield due to the electron-withdrawing effect of the positive charge.[9]
-
¹³C NMR: The spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The ester carbonyl carbon will be the most downfield signal at ~173 ppm. The carbons attached to the electronegative oxygen and nitrogen atoms will appear in the 40-65 ppm range.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Rationale for Experimental Choices
-
Sample Preparation Method: For solid samples like hydrochloride salts, the KBr pellet method is a robust and widely used technique.[13][14][15][16][17] It involves dispersing the analyte in a matrix of potassium bromide, which is transparent to IR radiation. This minimizes scattering and produces a high-quality spectrum. Attenuated Total Reflectance (ATR) is an alternative that requires minimal sample preparation but may yield slightly different relative peak intensities.
Protocol: FTIR Analysis via KBr Pellet Method
-
Preparation: Gently grind a small amount (1-2 mg) of the sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Briefly and gently mix the sample and KBr to ensure a homogenous mixture. Avoid excessive grinding which can affect the KBr crystal lattice.[13]
-
Transfer the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent or translucent pellet.[14]
-
Analysis:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Predicted Spectral Data and Interpretation
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3200 - 2800 (broad) | Strong, Broad | R-NH₃⁺ (Ammonium ion) |
| C-H Stretch | 3000 - 2850 | Medium-Strong | Aliphatic (Ethyl & Cyclobutane) |
| C=O Stretch | ~1730 | Strong, Sharp | Ester Carbonyl |
| N-H Bend | ~1600 - 1500 | Medium | R-NH₃⁺ (Ammonium ion) |
| C-O Stretch | ~1250 - 1150 | Strong | Ester |
| C-N Stretch | ~1100 - 1000 | Medium | Amine |
Interpretation Insights:
-
The most prominent peaks will be the strong, sharp C=O stretch of the ester at ~1730 cm⁻¹ and the strong, broad absorption band from 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium hydrochloride salt.[18][19][20][21][22]
-
The C-H stretching of the alkyl portions will appear just below 3000 cm⁻¹.
-
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of peaks corresponding to various bending and stretching vibrations, including the C-O and C-N stretches, which are highly specific to the molecule's overall structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for determining the molecular weight of polar and thermally labile compounds.[23][24][25] It will be used to confirm the molecular mass of the free amine form of the title compound.
Rationale for Experimental Choices
-
Ionization Mode: Positive ion mode ESI (+ESI) is the method of choice for amines, as the basic nitrogen atom is readily protonated to form a positively charged ion, [M+H]⁺.
-
Solvent System: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% formic acid) added to facilitate protonation.[26]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in methanol or water at a concentration of ~1 mg/mL.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to scan in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.
-
Predicted Spectral Data and Interpretation
-
Molecular Formula (Free Base): C₇H₁₃NO₂
-
Molecular Weight (Free Base): 143.18 g/mol
-
Molecular Formula (Hydrochloride Salt): C₇H₁₄ClNO₂
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 144.1 | Protonated molecular ion of the free base |
| [M-OC₂H₅]⁺ | 98.1 | Loss of the ethoxy group from the protonated molecule |
| [M-COOC₂H₅]⁺ | 70.1 | Loss of the entire ethyl carboxylate group |
Interpretation Insights:
-
Under +ESI conditions, the hydrochloride salt will dissociate, and the free amine will be protonated. The primary peak observed should be the protonated molecular ion [M+H]⁺ at an m/z of approximately 144.1.[23]
-
The presence of nitrogen is suggested by the odd molecular weight of the free base (143), which leads to an even m/z for the [M+H]⁺ ion, consistent with the nitrogen rule.[27][28][29]
-
Fragmentation can be induced in the source or via tandem MS (MS/MS) experiments. Key fragmentation pathways for cyclic amines often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen), leading to ring opening.[27][28][30] For esters, common fragmentation includes the loss of the alkoxy group (-OR).[31][32][33][34] Observing these characteristic fragment ions would provide further structural confirmation.
Conclusion
The combination of NMR, FTIR, and ESI-MS provides a powerful and comprehensive toolkit for the unambiguous structural verification of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and stereochemistry. FTIR confirms the presence of key functional groups, particularly the ester and ammonium salt moieties. ESI-MS verifies the correct molecular weight and provides information on potential fragmentation pathways. By following the detailed protocols and leveraging the interpretative guidance provided in this note, researchers can ensure the identity and purity of this critical building block, thereby upholding the principles of scientific integrity in the drug discovery and development process.
References
-
Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Parveen, S., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nat Commun. [Link]
-
Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). ChemAI. Retrieved January 7, 2026, from [Link]
-
Wiench, J. W., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. [Link]
-
Wuitschik, G., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
-
PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE. Retrieved January 7, 2026, from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 7, 2026, from [Link]
-
Goodman, J. M., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 7, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved January 7, 2026, from [Link]
-
IR Correlation Table. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
-
Wuitschik, G., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Wiench, J. W., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. American Chemical Society. [Link]
-
Olori, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. IJSAR. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 7, 2026, from [Link]
-
Computational protocols for calculating 13C NMR chemical shifts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
CASCADE. (n.d.). Colorado State University. Retrieved January 7, 2026, from [Link]
-
Infrared spectroscopy correlation table. (n.d.). chemeurope.com. Retrieved January 7, 2026, from [Link]
-
Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder. Retrieved January 7, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]
-
Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 7, 2026, from [Link]
-
Olori, A., et al. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]
-
Mass Spectrometry of Amines. (2023). JoVE. [Link]
-
NMR Prediction. (n.d.). ACD/Labs. Retrieved January 7, 2026, from [Link]
-
Fragmentation of Amines. (n.d.). Whitman College. Retrieved January 7, 2026, from [Link]
-
High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (2001). Semantic Scholar. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 7, 2026, from [Link]
-
The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 7, 2026, from [Link]
-
Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. [Link]
-
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]
-
Urban, S., et al. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. J Lipid Res. [Link]
-
Fragmentation of Esters. (n.d.). Whitman College. Retrieved January 7, 2026, from [Link]
-
1H NMR chemical shift deviations between chloride-based salts and [C4mim][Tf2N] in deuterated aqueous solutions... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. Retrieved January 7, 2026, from [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry. Retrieved January 7, 2026, from [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clin Biochem Rev. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews. [Link]
- Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]
- 7. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. researchgate.net [researchgate.net]
- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 18. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 19. scribd.com [scribd.com]
- 20. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 25. researchgate.net [researchgate.net]
- 26. Rutgers_MS_Home [react.rutgers.edu]
- 27. Video: Mass Spectrometry of Amines [jove.com]
- 28. GCMS Section 6.15 [people.whitman.edu]
- 29. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. GCMS Section 6.14 [people.whitman.edu]
Application Notes and Protocols for the Chromatographic Purification of Ethyl 3-Aminocyclobutanecarboxylate Derivatives
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a niche structural element, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional geometry provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. Ethyl 3-aminocyclobutanecarboxylate and its derivatives are particularly valuable building blocks, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[1] The successful incorporation of these motifs, however, is critically dependent on the ability to isolate and purify them to the high standards required for pharmaceutical development.
This guide provides a comprehensive overview of the chromatographic techniques and protocols specifically tailored for the purification of ethyl 3-aminocyclobutanecarboxylate derivatives. We will delve into the underlying principles of different chromatographic modes, address common purification challenges, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.
PART 1: Navigating the Purification Challenges of Small, Polar Amines
The purification of ethyl 3-aminocyclobutanecarboxylate derivatives presents a unique set of challenges stemming from their physicochemical properties. These molecules are typically small, polar, and contain a basic amino group, which can lead to several issues during chromatography:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of these compounds results in weak interactions with hydrophobic stationary phases like C18, leading to poor retention and co-elution with the solvent front.[2]
-
Strong Interaction with Silica Gel: The basic nature of the amino group can cause strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel, resulting in peak tailing, low recovery, and even decomposition of the target molecule.[3]
-
Stereoisomer Separation: The cyclobutane ring can possess multiple chiral centers, leading to the formation of diastereomers and enantiomers. Separating these stereoisomers is often crucial for pharmacological activity and requires specialized chiral chromatography techniques.[4][5]
To overcome these challenges, a systematic approach to method development is essential. The following sections will explore various chromatographic strategies and provide a logical framework for selecting the optimal purification method.
Decision Workflow for Purification Strategy
The choice of chromatographic technique is dictated by the scale of the purification, the nature of the impurities, and the stereochemical complexity of the target molecule. The following diagram outlines a general decision-making workflow.
Caption: A decision tree for selecting the appropriate chromatographic purification strategy.
PART 2: Core Chromatographic Techniques and Protocols
Flash Chromatography: The Workhorse for Bulk Purification
Flash chromatography is the primary technique for the initial purification of multi-gram quantities of ethyl 3-aminocyclobutanecarboxylate derivatives from reaction mixtures.[6][7] Given the challenges of interacting with silica, careful selection of the stationary and mobile phases is paramount.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: While standard silica gel can be problematic, its use is often unavoidable. To mitigate strong binding of the basic amine, the silica can be pre-treated or a less acidic stationary phase can be used. Amine-functionalized silica is an excellent, albeit more expensive, alternative that minimizes peak tailing and improves recovery.[3]
-
Mobile Phase Modification: The key to successful normal-phase chromatography of basic compounds is the addition of a competing base to the mobile phase.[3] This modifier, typically triethylamine (TEA) or ammonium hydroxide, occupies the active sites on the silica gel, preventing the target amine from binding too strongly and allowing for elution.
Detailed Protocol: Flash Chromatography of Ethyl 3-aminocyclobutanecarboxylate
-
Stationary Phase Preparation (Option A: Standard Silica):
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add 0.5-1% (v/v) of triethylamine to the slurry and mix thoroughly.
-
Pack the column with the treated silica slurry.
-
-
Stationary Phase Preparation (Option B: Amine-Functionalized Silica):
-
Use a pre-packed amine-functionalized silica column for optimal performance and reproducibility.[3]
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
If the product has low solubility, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common starting point. A typical gradient might be from 2% to 40% ethyl acetate.
-
Modifier: Add 0.1-0.5% triethylamine to both the hexane and ethyl acetate mobile phase components to ensure a consistent basic environment.
-
Flow Rate: Adjust the flow rate based on the column diameter to achieve optimal separation.
-
Detection: Monitor the elution using a UV detector (if the compound has a chromophore) and/or by collecting fractions and analyzing them by thin-layer chromatography (TLC).
-
Data Presentation: Typical Flash Chromatography Results
| Parameter | Value |
| Column: | 40 g Silica Gel |
| Mobile Phase A: | Hexane + 0.5% TEA |
| Mobile Phase B: | Ethyl Acetate + 0.5% TEA |
| Gradient: | 5-50% B over 20 min |
| Flow Rate: | 40 mL/min |
| Crude Load: | 500 mg |
| Yield of Pure Fraction: | 350 mg |
| Purity (by ¹H NMR): | >98% |
High-Performance Liquid Chromatography (HPLC): For High-Purity and Chiral Separations
For obtaining highly pure material for biological testing or for separating stereoisomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase modes can be employed, with the selection depending on the specific derivative.
2.2.1 Normal-Phase and HILIC HPLC
Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for retaining and separating polar compounds that are not well-retained in reversed-phase chromatography.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: Diol- or cyano-bonded phases offer alternative polar surfaces to silica, often providing unique selectivity and better peak shapes for basic compounds.[9][10]
-
Mobile Phase: Typically, a mixture of a nonpolar solvent like hexane or heptane with a more polar solvent such as isopropanol or ethanol is used.[8] For HILIC, a high concentration of acetonitrile with a small amount of aqueous buffer is employed.
Detailed Protocol: Normal-Phase HPLC of an Ethyl 3-aminocyclobutanecarboxylate Derivative
-
Column: Diol- or Cyano-bonded silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Hexane:Isopropanol containing 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for compounds without a chromophore.
2.2.2 Reversed-Phase HPLC with Ion-Pairing
While challenging, reversed-phase HPLC can be adapted for polar amines through the use of ion-pairing reagents.[11][12]
Causality Behind Experimental Choices:
-
Ion-Pairing Reagent: An acidic ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is added to the mobile phase. This reagent forms an ion pair with the basic amine group of the analyte, increasing its overall hydrophobicity and promoting retention on the C18 stationary phase.[13]
Detailed Protocol: Reversed-Phase Ion-Pair HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
Chiral Chromatography: Resolving Enantiomers
The separation of enantiomers is a critical step in the development of many chiral drugs. Chiral HPLC is the most effective method for both analytical and preparative-scale enantioseparation of ethyl 3-aminocyclobutanecarboxylate derivatives.[5]
Causality Behind Experimental Choices:
-
Chiral Stationary Phases (CSPs): The most common approach is to use a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are widely used and offer a broad range of selectivities.[14] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[4]
Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral HPLC separation method.
Detailed Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.
-
Polar Organic Mode: Acetonitrile or Methanol.
-
Reversed Phase: Water/Acetonitrile or Water/Methanol.
-
-
Optimization: Once initial separation is observed, fine-tune the mobile phase composition to improve resolution and reduce run time. Small amounts of acidic or basic additives (e.g., TFA or diethylamine) can sometimes dramatically improve peak shape and resolution.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.
-
Detection: UV or Circular Dichroism (CD) detector.
Data Presentation: Chiral Separation Parameters
| Parameter | Condition 1 | Condition 2 |
| Column: | Chiralpak AD-H | Chiralcel OJ-H |
| Mobile Phase: | 90:10 Hexane:IPA | 100% Methanol |
| Flow Rate: | 1.0 mL/min | 0.5 mL/min |
| Retention Time (Enant. 1): | 8.2 min | 12.5 min |
| Retention Time (Enant. 2): | 9.5 min | 14.1 min |
| Resolution (Rs): | 2.1 | 1.8 |
Conclusion
The successful chromatographic purification of ethyl 3-aminocyclobutanecarboxylate derivatives is an enabling step in the synthesis of novel therapeutics. By understanding the inherent challenges posed by these small, polar amines and by systematically applying the principles of flash, normal-phase, reversed-phase, and chiral chromatography, researchers can confidently isolate these valuable building blocks with high purity. The protocols and workflows presented in this guide offer a robust starting point for method development and optimization, ultimately accelerating the drug discovery process.
References
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Available from: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Available from: [Link]
-
Lian, G., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Wikipedia. Aqueous normal-phase chromatography. Wikipedia. Available from: [Link]
-
King, A. Successful Flash Chromatography. Teledyne ISCO. Available from: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
-
YMC. Normal Phase Classics. YMC. Available from: [Link]
-
GL Sciences. Normal Phase Columns. GL Sciences. Available from: [Link]
-
PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2015). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. Available from: [Link]
-
Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. Available from: [Link]
-
Agilent Technologies. (2013). Too Polar for Reversed Phase – What Do You Do?. Agilent Technologies. Available from: [Link]
-
Li, M., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Microbiology. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]
-
Arch Pharm (Weinheim). (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available from: [Link]
-
da Costa, A. C. T., et al. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. Protein Expression and Purification. Available from: [Link]
-
Chapman, P., & Schaefer, K. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. Available from: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available from: [Link]
-
Gelin, C. F. (2016). The Critical Role of Organic Chemistry in Drug Discovery. ACS Chemical Neuroscience, 7(10), 1315–1316. Available from: [Link]
-
Journal of Chromatographic Science. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Oxford Academic. Available from: [Link]
-
Primrose Kitten. (2017). The preparation of a pure organic liquid - ethyl ethanoate. YouTube. Available from: [Link]
-
Cohen, S. A., & Michaud, D. P. (1993). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry. Available from: [Link]
-
MDPI. (2023). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Available from: [Link]
Sources
- 1. The Critical Role of Organic Chemistry in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. ymc.eu [ymc.eu]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Welcome to the technical support center for the synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable cyclobutane building block, while well-established, presents several challenges where yield and stereochemical purity can be compromised.[1] This resource aims to provide a rational, cause-and-effect approach to overcoming these hurdles.
Overview of the Core Synthetic Pathway
A common and effective route to this compound begins with the intramolecular cyclization of a diethyl succinate derivative, followed by functional group manipulations to install the amine and achieve the desired cis stereochemistry. The key intermediate is often ethyl 3-oxocyclobutanecarboxylate.[2]
Caption: General workflow for the synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate HCl.
Troubleshooting Guide & FAQs
This section addresses specific issues commonly encountered during the synthesis in a question-and-answer format.
Part 1: Ring Formation - The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, in this case, the cyclobutane ring.[3][4] Success at this stage is critical for the overall yield.
Q1: My Dieckmann condensation yield is low. What are the primary causes and how can I improve it?
A1: Low yields in this step are typically traced back to three main factors: the base, the solvent, and the reaction conditions.
-
Causality (Base): The base serves to deprotonate the α-carbon of the ester, forming an enolate.[4] The choice of base is critical. Using a base with an alkoxide that matches the ester (e.g., sodium ethoxide for an ethyl ester) prevents transesterification, a common side reaction that consumes starting material and complicates purification. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be effective but require strictly anhydrous conditions.
-
Causality (Solvent & Conditions): The reaction is an equilibrium. To drive it forward, the product, a cyclic β-keto ester, is often deprotonated by the base. This requires a stoichiometric amount of base. The reaction must be performed under strictly anhydrous conditions, as water will quench the enolate and hydrolyze the ester. High temperatures can promote side reactions.[5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents (e.g., toluene, THF). Handle hygroscopic bases like NaH in a glovebox or under a positive pressure of an inert gas (N₂ or Ar).
-
Select the Correct Base: For diethyl succinate derivatives, use sodium ethoxide (NaOEt). If using NaH, ensure it is fresh and handle it as a mineral oil dispersion, washing with dry hexanes before use if necessary.
-
Control Temperature: Initiate the reaction at room temperature or slightly below and monitor by TLC. Gentle heating may be required, but avoid excessive temperatures which can lead to decomposition.
-
Work-up Procedure: Quench the reaction by carefully adding it to a cooled acidic solution (e.g., dilute HCl). This protonates the enolate product, allowing for its extraction.
-
Q2: How can I favor the formation of the desired 4-membered ring over other side products?
A2: The Dieckmann condensation is generally efficient for forming 5- and 6-membered rings due to their thermodynamic stability.[6] Forming a strained 4-membered ring can be more challenging.
-
Causality (Concentration): The Dieckmann condensation is an intramolecular reaction. To favor it, the reaction should be run under high dilution conditions. At high concentrations, the intermolecular Claisen condensation (between two different diester molecules) can become a significant competing reaction, leading to polymerization and reduced yield of the desired cyclic product.
-
Troubleshooting Steps:
-
High Dilution: Add the diester starting material slowly via a syringe pump to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization.
-
Choice of Starting Material: The synthesis is typically designed to form a 5- or 6-membered ring first, which is then modified. Direct formation of the cyclobutane ring from a 1,5-diester is less common than other cyclization methods like [2+2] cycloadditions for this reason.[7] If your route involves a direct Dieckmann to a cyclobutane, high dilution is paramount.
-
Part 2: Introduction of the Amine Functionality
A standard method for introducing the amine is via reductive amination of the intermediate ketone, ethyl 3-oxocyclobutanecarboxylate.[8] This step is crucial for establishing the final stereochemistry.
Q3: My reductive amination is giving me a poor cis/trans ratio. How can I improve the stereoselectivity for the cis isomer?
A3: The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride attack on the imine or iminium ion intermediate.
-
Causality (Steric Hindrance): The cyclobutane ring is not perfectly flat. The ester group is sterically bulky. During the reduction, the hydride reagent will preferentially attack from the less sterically hindered face of the C=N double bond. To obtain the cis product, where the amine and ester are on the same face of the ring, the reducing agent must attack from the face trans to the ester group. This is often the sterically favored pathway.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Bulkier reducing agents are often more stereoselective. Sodium triacetoxyborohydride (STAB) is generally an excellent choice for reductive aminations as it is mild and often provides good stereoselectivity. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
One-Pot vs. Stepwise: While a one-pot reductive amination (ketone, amine, and reducing agent all together) is efficient, forming the imine first and then adding the reducing agent can sometimes provide better control and higher yields.
-
Q4: The yield of my reductive amination is low, and I see a lot of starting ketone and a side-product alcohol. What's happening?
A4: This indicates that the reduction of the ketone is competing with the desired reductive amination pathway.
-
Causality (Reaction Kinetics): Reductive amination involves two key steps: (1) formation of an imine/iminium ion from the ketone and amine, and (2) reduction of this species by the hydride. If the reducing agent is too reactive (like sodium borohydride, NaBH₄), it can directly reduce the starting ketone to an alcohol faster than the imine can form, especially if imine formation is slow.
-
Troubleshooting Steps:
-
Use a pH-Sensitive Reducing Agent: STAB and NaBH₃CN are ideal because they are less reactive at neutral pH and become more active under the slightly acidic conditions that favor imine/iminium ion formation. This selectivity allows imine formation to "outrun" ketone reduction.
-
Control pH: The formation of the imine is often catalyzed by mild acid. Adding a small amount of acetic acid can accelerate imine formation, favoring the desired reaction pathway.
-
Pre-form the Imine: As mentioned in Q3, you can mix the ketone and the amine (e.g., with a dehydrating agent like molecular sieves) to form the imine first. After confirming its formation (e.g., by TLC or crude NMR), add the reducing agent. This completely separates the two competing reactions.
-
| Reagent | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | CH₂Cl₂ or DCE, often with AcOH catalyst | Mild, selective for imines over ketones, high yields | Hygroscopic, more expensive |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 5-6 | Selective for imines, effective | Highly toxic (releases HCN gas in acid) |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH | Inexpensive, readily available | Can readily reduce ketones and aldehydes |
| Catalytic Hydrogenation (H₂, Pd/C) | MeOH or EtOH, often with acid | "Green" reagent, high yields | Requires specialized equipment (hydrogenator) |
Part 3: Purification and Analysis
Separating the cis and trans diastereomers is often the final major challenge.
Q5: I have a mixture of cis and trans isomers. What is the most effective way to separate them?
A5: The separation of diastereomers relies on their different physical properties.[9]
-
Causality (Physical Properties): Diastereomers like the cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate have different shapes and polarities. These differences can be exploited for separation. The trans isomer is generally less polar than the cis isomer. The hydrochloride salts often have very different solubilities and crystallization properties.
-
Troubleshooting Steps:
-
Flash Chromatography: This is the most common method for separating diastereomers on a lab scale.[9] Use a silica gel column and a solvent system that provides good separation on a TLC plate (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). The less polar trans isomer will typically elute first.
-
Fractional Crystallization: This is a powerful technique for purification, especially on a larger scale. Convert the mixture of free amines to their hydrochloride salts. The two diastereomeric salts will likely have different solubilities in a given solvent system. By carefully choosing a solvent (e.g., isopropanol, ethanol, or mixtures with ether), you can often selectively crystallize one isomer, leaving the other in the mother liquor.[10] This may require some experimentation with different solvents and temperatures.
-
Q6: How can I use ¹H NMR to definitively confirm the stereochemistry and determine the cis/trans ratio of my product?
A6: ¹H NMR spectroscopy is an excellent tool for distinguishing cis and trans isomers based on chemical shifts and proton-proton coupling constants (J-values).[11][12]
-
Causality (Magnetic Environment): In the rigid cyclobutane ring, protons in a cis relationship are on the same face and experience different magnetic environments compared to protons in a trans relationship. This leads to different chemical shifts and coupling constants.[13]
-
Analytical Protocol:
-
Acquire a High-Resolution Spectrum: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Identify Key Protons: Focus on the signals for the protons on the carbons bearing the amine (CH-NH₂) and the ester (CH-COOEt).
-
Analyze Coupling Constants: The vicinal coupling constant (³J) between the protons on C1 and C3 is diagnostic. While the exact values can vary, a general rule for many cyclic systems is that the coupling constant between two cis protons is different from that between two trans protons. You will need to consult literature values for this specific compound or a closely related analog for definitive assignment.
-
Integration: Once you have identified distinct, well-resolved signals corresponding to each isomer (e.g., the methine proton of the CH-COOEt group), you can integrate these signals. The ratio of the integrals will give you the quantitative cis/trans ratio of your sample.
-
Caption: Workflow for determining cis/trans ratio by ¹H NMR spectroscopy.
Detailed Experimental Protocol: Stereoselective Reductive Amination
This protocol describes a general procedure for the reductive amination of ethyl 3-oxocyclobutanecarboxylate to favor the cis isomer.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) and anhydrous dichloromethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add a solution of the amine source (e.g., ammonium acetate or benzylamine, 1.5-2.0 equiv) to the flask. If desired, add a catalytic amount of glacial acetic acid (0.1 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equiv).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the cis and trans isomers.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
- Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
-
Carver, J. S., et al. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. Available at: [Link]
-
Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
-
ResearchGate. (n.d.). 1 H NMR spectra showing the transformation of trans-3 to cis-3 in solution. Retrieved from [Link]
- Google Patents. (n.d.). Separation of cis and trans isomers.
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
YouTube. (2019). Dieckmann condensation. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers.
-
PubChem. (n.d.). Ethyl 3-oxocyclobutanecarboxylate. Retrieved from [Link]
-
Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. tutorchase.com [tutorchase.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting side reactions in aminocyclobutane synthesis
Welcome to the technical support center for aminocyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during the synthesis of these valuable, yet challenging, strained-ring systems. The inherent reactivity of the cyclobutane core, essential for its utility as a synthetic intermediate, is also the primary source of many experimental difficulties.[1] This resource is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Understanding the Core Challenge: Ring Strain
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[2] The C-C-C bond angles are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, leading to instability and a higher ground-state energy compared to acyclic or larger ring systems.[3][4][5] This stored potential energy makes cyclobutanes more reactive and susceptible to side reactions, a critical factor to consider during synthesis.[6]
Caption: The consequence of ring strain in cyclobutane synthesis.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction yield is consistently low, and I'm isolating a significant amount of intractable polymeric material. What is the likely cause?
A1: Uncontrolled Polymerization.
This is a classic issue stemming from the high reactivity of the cyclobutane precursors or products. The driving force to relieve ring strain can lead to uncontrolled oligomerization or polymerization, especially with highly reactive starting materials like bicyclobutanes, which have been noted to polymerize spontaneously at room temperature.[7]
Causality:
-
High Concentration: Increased proximity of reactive monomers or intermediates can favor intermolecular reactions over the desired intramolecular ring formation or subsequent planned steps.
-
Exothermic Reaction: Uncontrolled temperature spikes can accelerate polymerization pathways.
-
Catalyst Activity: A highly active catalyst might initiate polymerization of the alkene starting material or the strained cyclobutane product.
Troubleshooting Protocol:
-
Concentration Adjustment:
-
Perform a dilution study. Run the reaction at half, one-tenth, and one-hundredth of the original concentration.
-
If feasible, use a syringe pump for the slow addition of a key reagent to maintain a low instantaneous concentration.
-
-
Temperature Control:
-
Run the reaction at a lower temperature. If you are running at room temperature, try 0 °C or -20 °C. For photochemical reactions, cooling is often essential to improve selectivity.[8]
-
Ensure efficient stirring and consider using a cooling bath to dissipate any heat generated.
-
-
Catalyst/Initiator Loading:
-
Reduce the catalyst loading in increments (e.g., 5 mol%, 2 mol%, 1 mol%). Catalyst deactivation can be a problem, but an overly active system can be just as detrimental by promoting side reactions.[9]
-
| Parameter | High Risk Condition | Recommended Starting Point |
| Concentration | > 0.5 M | 0.01 - 0.1 M |
| Temperature | Elevated / Uncontrolled | Start at 0 °C or below |
| Catalyst Loading | > 10 mol% | 1-5 mol% |
| Caption: Initial conditions to mitigate polymerization. |
Q2: I'm forming the cyclobutane ring, but with poor stereoselectivity. How can I improve the diastereomeric or enantiomeric ratio?
A2: Optimizing Stereocontrol.
Achieving high stereoselectivity is a common and significant challenge in cyclobutane synthesis.[10] The stereochemical outcome is dictated by the subtle interplay of steric and electronic factors in the transition state, which can often be influenced by reaction parameters.[1][11]
Causality:
-
Solvent Effects: Solvent polarity can dramatically influence the transition state geometry and, in some cases, even reverse diastereoselectivity.[11]
-
Steric Hindrance: The steric bulk of substituents on the reacting partners is a primary determinant of facial selectivity. Insufficient steric differentiation leads to poor selectivity.[8]
-
Chiral Control: For enantioselective reactions, the choice of chiral catalyst, ligand, or auxiliary is paramount. A poor match for the substrate will result in low enantiomeric excess (ee).
Troubleshooting Workflow:
Caption: A decision tree for optimizing stereoselectivity.
Experimental Protocol: Solvent and Temperature Screening
-
Setup: Prepare identical reaction vials under an inert atmosphere.
-
Solvent Screen: To separate vials, add your substrate and catalyst. Add a range of degassed solvents covering different polarities (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile). Run all reactions at a constant temperature (e.g., 0 °C).
-
Temperature Screen: Using the best solvent identified in step 2, set up reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).
-
Analysis: After a set time, quench all reactions and analyze the crude mixture by ¹H NMR or chiral HPLC/GC to determine the diastereomeric ratio (dr) or enantiomeric excess (ee).
Q3: My desired aminocyclobutane appears to be unstable and I'm observing unexpected byproducts, possibly from ring-opening. What is happening?
A3: Acid- or Catalyst-Mediated Ring-Opening.
The inherent strain of the cyclobutane ring makes it susceptible to cleavage.[1] This is particularly true for "donor-acceptor" (DA) cyclobutanes, where the polarized C-C bond is weakened and prone to cleavage, often initiated by a Lewis acid or even the reaction catalyst itself.[12][13][14] The resulting ring-opened intermediate can then be trapped by nucleophiles or undergo rearrangement.[13]
Common Scenarios:
-
During Reaction: The catalyst used for the cycloaddition (e.g., iron or other Lewis acidic metals) can also catalyze the subsequent ring-opening of the product.[15]
-
During Workup: An acidic workup (e.g., aqueous HCl) can protonate the amine and trigger ring cleavage.
-
During Purification: Silica gel is acidic and can cause degradation of sensitive aminocyclobutanes on the column.
Preventative Measures:
-
Neutralize Workup: Use a mild basic wash (e.g., saturated aq. NaHCO₃) during the workup before concentrating the product.
-
Buffer the Reaction: If applicable, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture to scavenge trace acid.
-
Modify Purification:
-
Deactivate silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N in Hexane/EtOAc).
-
Consider alternative purification methods like neutral alumina chromatography or recrystallization to avoid contact with acidic stationary phases.[16]
-
Q4: My Aza Paternò-Büchi reaction to form a related azetidine is inefficient. What are the unique challenges of this reaction?
A4: Competing Imine Isomerization.
The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful but notoriously difficult transformation.[17] A primary reason for its limited success is that upon photochemical excitation, many imines preferentially undergo rapid and unproductive E/Z isomerization, which dissipates the energy before the desired cycloaddition can occur.[17][18]
Mechanistic Insight & Solutions:
Caption: Aza Paternò-Büchi reaction versus competing E/Z isomerization.
Modern Solutions:
-
Use Cyclic Imines: The most traditional solution is to use an imine that is part of a ring. This structural constraint physically prevents E/Z isomerization, allowing the cycloaddition to proceed.[17]
-
Visible Light Photocatalysis: A more modern approach involves using a photocatalyst (triplet sensitizer) that is excited by visible light.[19] This excited catalyst then transfers its energy to the alkene or imine (populating its triplet state), which can then undergo the cycloaddition. This method often circumvents the isomerization issue and proceeds under milder conditions.[18][20] If your direct irradiation fails, switching to a well-chosen photocatalytic system is the recommended strategy.
References
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
- Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Ring Strain Exam Prep. Pearson. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]
-
Ring strain. Wikipedia. [Link]
-
Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Why is cyclopropane more reactive than cyclobutane? Quora. [Link]
-
Synthesis of β‐aminocyclobutane monoesters. ResearchGate. [Link]
-
Sarpong, R., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(34), 9946-9963. [Link]
-
Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of aminocyclobutane mono- and dicarboxylic acids and derivatives thereof from (Phenylsulfonyl)bicyclobutanes. Weizmann Research Portal. [Link]
-
White, M. C., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2294-2357. [Link]
-
Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience - EPFL. [Link]
-
de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-9013. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
-
Cyclobutene Ring Opening Reactions. ResearchGate. [Link]
-
(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]
- strategies for controlling stereochemistry in cyclobutane synthesis. Benchchem.
-
(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Figshare. [Link]
-
Aza Paternò–Büchi reaction. Wikipedia. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15572. [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. PubMed. [Link]
-
Reaction design of the aza Paternò–Büchi reaction. Direct irradiation... ResearchGate. [Link]
-
Aminocyclobutane esters: examples of bioactive compounds (A) and synthetic strategies (B−C). ResearchGate. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Mechanism Monday #18: Cyclic Ring Formation! YouTube. [Link]
-
Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. [Link]
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring Strain Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [cora.ucc.ie]
- 17. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride
Welcome to the technical support center for the synthesis and optimization of ethyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important cyclobutane derivative. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of ethyl 3-aminocyclobutanecarboxylate hydrochloride, providing detailed explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in the synthesis of ethyl 3-aminocyclobutanecarboxylate hydrochloride can stem from several factors, primarily related to incomplete esterification or side reactions. The most common route to this compound is the Fischer esterification of 3-aminocyclobutanecarboxylic acid in ethanol with a strong acid catalyst, typically hydrochloric acid.
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it's crucial to use a large excess of the alcohol (ethanol) which also serves as the solvent. Additionally, the removal of water, a byproduct of the reaction, will shift the equilibrium to the right. While challenging to remove water directly in this setup, ensuring anhydrous conditions from the start is critical.
-
Side Reactions: The amino group of the starting material can compete with the carboxylic acid for protonation by the acid catalyst. If the amino group is not fully protonated to form the ammonium salt, it can act as a nucleophile, leading to undesired side reactions such as intermolecular amide formation (polymerization).
-
Insufficient Catalyst: Hydrochloric acid acts as a catalyst for the esterification and also protonates the amino group, preventing it from interfering with the reaction. Insufficient HCl can lead to both incomplete reaction and increased side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry ethanol and glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Ethanol Excess: Employ a significant excess of ethanol to act as both reactant and solvent.
-
Optimize Catalyst Concentration: The hydrochloric acid is typically introduced as a solution in ethanol or as HCl gas. Ensure a sufficient molar excess of HCl relative to the 3-aminocyclobutanecarboxylic acid to fully protonate the amino group and catalyze the esterification.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the disappearance of the starting material.
Question 2: My final product is difficult to isolate and purify. What are the best practices for purification?
Answer:
The hydrochloride salt of ethyl 3-aminocyclobutanecarboxylate is typically a crystalline solid.[1] Purification challenges often arise from the presence of unreacted starting material, excess acid, or side products.
-
Isolation: The product is usually isolated by concentrating the reaction mixture to a smaller volume and inducing precipitation, often by the addition of a less polar co-solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.
-
Purification:
-
Recrystallization: If the initial solid is impure, recrystallization is the preferred method of purification. A suitable solvent system would be a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below (e.g., ethanol, isopropanol), potentially with the addition of a less polar co-solvent to induce crystallization upon cooling.
-
Washing: Washing the isolated solid with a cold, non-polar solvent can help remove residual impurities.
-
Troubleshooting Steps:
-
Optimize Precipitation: Experiment with different anti-solvents (e.g., diethyl ether, methyl tert-butyl ether, ethyl acetate) and the rate of addition to obtain a more crystalline and easily filterable solid.
-
Select the Right Recrystallization Solvent: Screen a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization. The goal is to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Neutralize Excess Acid (with caution): If excess HCl is a major issue, a very careful and controlled neutralization of the reaction mixture before workup might be considered. However, this can be tricky as it may deprotonate the desired product, making it more soluble in organic solvents and harder to isolate as the hydrochloride salt.
Question 3: I am observing significant amounts of side products in my reaction. What are they and how can I minimize them?
Answer:
The primary side products in this synthesis are typically oligomers or polymers formed through intermolecular amide linkages. This occurs when the amino group of one molecule reacts with the ester group of another.
Minimization Strategies:
-
Effective Protonation: The most effective way to prevent this side reaction is to ensure the amino group is fully protonated by maintaining a sufficient concentration of hydrochloric acid throughout the reaction. This renders the amino group non-nucleophilic.
-
Control Reaction Temperature: While higher temperatures can increase the rate of esterification, they can also promote side reactions. It is important to find the optimal temperature that favors the desired reaction without significantly accelerating the formation of byproducts. Refluxing in ethanol is a common condition.[2]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of more side products. Monitoring the reaction and stopping it once the starting material is consumed is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrochloric acid in this reaction?
A1: Hydrochloric acid serves two critical functions:
-
Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Protecting Group: It protonates the amino group to form an ammonium salt. This prevents the amino group from acting as a nucleophile and participating in unwanted side reactions.
Q2: Can I use a different acid catalyst, like sulfuric acid?
A2: While other strong acids like sulfuric acid can catalyze the esterification, hydrochloric acid is generally preferred for the synthesis of amino acid ester hydrochlorides because the resulting chloride salt is often a stable, crystalline solid that is easy to isolate. Sulfuric acid can sometimes lead to charring or other side reactions at elevated temperatures.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the ethyl 3-aminocyclobutanecarboxylate hydrochloride and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the ester carbonyl and the ammonium group.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q4: Is it possible to synthesize the free base, ethyl 3-aminocyclobutanecarboxylate?
A4: Yes, the free base can be obtained by neutralizing the hydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, followed by extraction into an organic solvent. However, the free amino ester may be less stable and more prone to self-condensation than its hydrochloride salt.
Optimization Parameters Summary
| Parameter | Recommended Range/Condition | Rationale |
| Starting Material | 3-Aminocyclobutanecarboxylic acid | The precursor containing the desired carbon skeleton. |
| Reagent | Anhydrous Ethanol | Acts as both the esterifying agent and the solvent. A large excess is used to drive the equilibrium. |
| Catalyst | Anhydrous Hydrochloric Acid (HCl) | Protonates the carboxylic acid and the amino group. Typically used in stoichiometric excess. |
| Temperature | Refluxing Ethanol (~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side product formation.[2] |
| Reaction Time | 12-24 hours | Typically sufficient for the reaction to reach completion. Should be monitored by TLC or NMR. |
| Work-up | Concentration and precipitation with a non-polar solvent (e.g., diethyl ether) | To isolate the hydrochloride salt product. |
| Purification | Recrystallization (e.g., from Ethanol/Ether) | To obtain a highly pure product. |
Experimental Workflow
Below is a generalized workflow for the optimization of the synthesis of ethyl 3-aminocyclobutanecarboxylate hydrochloride.
Caption: A typical experimental workflow for the synthesis and purification of ethyl 3-aminocyclobutanecarboxylate hydrochloride.
Detailed Experimental Protocol (General Procedure)
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-aminocyclobutanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-20 volumes) to the flask, followed by the slow addition of a solution of anhydrous hydrochloric acid in ethanol or by bubbling anhydrous HCl gas through the solution at 0 °C. A molar excess of HCl (e.g., 1.5-2.0 eq) should be used.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or by taking aliquots for ¹H NMR analysis.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add an anti-solvent such as diethyl ether or ethyl acetate to the concentrated mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure ethyl 3-aminocyclobutanecarboxylate hydrochloride.
-
Analysis: Characterize the final product by NMR, MS, and melting point to confirm its identity and purity.
References
-
Mishra, A. P., et al. (2008). Synthesis, characterization and pharmacological evaluation of some new amide prodrugs of flurbiprofen. E-Journal of Chemistry, 5(S1), 90-96. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [Link].
Sources
Removal of trans isomer impurity from cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Technical Support Center: Isomer Purification
Topic: Efficient Removal of trans Isomer Impurity from cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for the purification of this compound, a critical building block in pharmaceutical development. Achieving high isomeric purity is often paramount for ensuring safety, efficacy, and regulatory compliance. This document outlines the core principles and practical strategies for removing the undesired trans isomer.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the cis and trans isomers of Ethyl 3-aminocyclobutanecarboxylate hydrochloride?
The key difference lies in the spatial arrangement of the amino (-NH₂) and ester (-COOEt) groups relative to the cyclobutane ring.
-
In the cis isomer , both the amino and ester functional groups are on the same side of the plane of the cyclobutane ring.
-
In the trans isomer , these groups are on opposite sides of the ring's plane.[1][2]
This seemingly subtle structural difference leads to distinct three-dimensional shapes and physicochemical properties, which can be exploited for separation.[1][3] Generally, trans isomers are more stable and may have higher melting points and lower solubility than their cis counterparts due to more efficient crystal packing.[1]
Q2: Why is it critical to remove the trans isomer impurity?
In drug development, the specific three-dimensional structure of a molecule dictates its biological activity. The desired pharmacological effect is often associated with only one stereoisomer. The presence of the undesired trans isomer can:
-
Reduce Efficacy: The impurity acts as an inactive diluent, lowering the concentration of the active pharmaceutical ingredient (API).
-
Introduce Off-Target Effects or Toxicity: The trans isomer may bind to different biological targets, leading to unintended side effects.
-
Complicate Regulatory Approval: Regulatory bodies like the FDA require stringent control and characterization of all isomers in a drug substance.
-
Affect Physicochemical Properties: The presence of the impurity can alter properties like solubility, stability, and crystal form of the final API.
The use of conformationally constrained amino acids, such as cyclobutane derivatives, is a strategy to create peptides with improved properties for drug candidates.[4] Therefore, ensuring isomeric purity is a critical step.
Q3: What are the primary laboratory methods for separating the cis and trans isomers?
The separation of geometric isomers like cis and trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride relies on exploiting their different physical and chemical properties. The most common and effective methods are:
-
Fractional Crystallization: This is often the first method to explore, especially for larger scales. It leverages differences in the solubility of the isomers in a specific solvent system.[5][6]
-
Column Chromatography: A highly effective but potentially less scalable method that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8][9]
-
Selective Derivatization: In some cases, one isomer can be selectively reacted to form a new compound that is easily separated, followed by the removal of the derivatizing group.
-
Preparative HPLC: High-Performance Liquid Chromatography can provide excellent separation and high purity, often used for smaller scales or when other methods fail. Chiral stationary phases can be particularly effective for separating stereoisomers.[7][10]
Q4: How can I accurately determine the cis:trans ratio in my sample?
Accurate quantification is essential to validate the success of any purification method. The most common analytical techniques are:
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance is often the most direct method. The cis and trans isomers will have distinct signals for the protons on the cyclobutane ring due to their different chemical environments and coupling constants. Integration of these unique peaks allows for direct calculation of the isomer ratio.
-
Gas Chromatography (GC): After appropriate derivatization to increase volatility, GC can provide excellent separation of the isomers, allowing for quantification based on peak area.[11]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to baseline-separate the two isomers, with quantification based on the area of the respective peaks.
Troubleshooting Guide: Isomer Separation Workflows
This section provides detailed protocols and troubleshooting advice for the most common separation techniques.
Method 1: Fractional Crystallization
Fractional crystallization is a powerful technique for purifying compounds on a large scale by exploiting differences in solubility between isomers.[5][6] The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out of solution selectively.
Caption: Workflow for purification by fractional crystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent; the solution is not saturated. | 1. Concentrate the solution: Evaporate some solvent and attempt cooling again. 2. Add an anti-solvent: Slowly add a solvent in which the compound is poorly soluble. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Seed the solution with a tiny crystal of the pure desired isomer, if available. |
| The material "oils out" instead of crystallizing. | The melting point of the solute is lower than the temperature of the solution; the rate of cooling is too fast. | 1. Lower the crystallization temperature. 2. Use a more dilute solution. 3. Cool the solution much more slowly to give molecules time to arrange in a crystal lattice. 4. Change the solvent system to one with a lower boiling point. |
| Purity does not improve significantly. | The solubilities of the cis and trans isomers are too similar in the chosen solvent; co-crystallization is occurring. | 1. Screen different solvents: Test a wide range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, or mixtures with water or anti-solvents like heptane).[12] 2. Perform multiple recrystallizations: Purity often increases with each successive crystallization step. 3. Ensure slow cooling: Rapid crystallization can trap impurities in the crystal lattice. |
| Yield is very low. | The desired isomer has significant solubility in the cold solvent; too much solvent was used initially. | 1. Cool the mother liquor to a lower temperature (e.g., -20 °C) to recover more material. 2. Minimize the amount of hot solvent used for dissolution to ensure the solution is saturated. 3. Use a less effective solvent: A solvent in which the compound is less soluble will generally give a higher recovery. |
Method 2: Column Chromatography
Chromatography separates components of a mixture based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase. For polar compounds like amino ester hydrochlorides, silica gel chromatography is a common choice.
Caption: Decision tree for selecting a purification strategy.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Isomers are co-eluting (poor resolution). | The polarity of the mobile phase is too high; the stationary phase is not suitable. | 1. Decrease mobile phase polarity: For silica gel, reduce the percentage of the polar solvent (e.g., methanol) in the non-polar solvent (e.g., dichloromethane). 2. Add a modifier: Add a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape and selectivity for amines. 3. Try a different stationary phase: Consider alumina or reverse-phase (C18) chromatography. |
| Significant peak tailing is observed. | Strong interaction between the basic amine and acidic silica gel; column overloading. | 1. Add a competitive base: Incorporate a small amount (0.1-1%) of triethylamine or ammonia in the mobile phase to mask the acidic silanol groups on the silica surface. 2. Load less material onto the column. |
| Compound is not eluting from the column. | The mobile phase is not polar enough; the compound has irreversibly adsorbed to the silica. | 1. Gradually increase the polarity of the mobile phase (gradient elution). A common system is Dichloromethane/Methanol. 2. If the compound is stuck as the hydrochloride salt, a more polar system like Dichloromethane/Methanol/Ammonium Hydroxide may be needed to elute the free base. |
Summary of Separation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Fractional Crystallization | Differential Solubility | Scalable, cost-effective, can yield very high purity.[5] | Method development can be time-consuming, may not work if solubilities are too similar. | Purifying multi-gram to kilogram quantities. |
| Silica Gel Chromatography | Differential Adsorption | Widely applicable, good for initial purification. | Can be lower resolution, requires solvent, may be difficult to scale. | Small to medium scale purification (mg to few grams). |
| Preparative HPLC | Differential Partitioning | High resolution, high purity.[7] | Expensive, low throughput, requires large solvent volumes. | Final polishing step or separation of very difficult mixtures at a small scale. |
References
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, Cambridge Open Engage. [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. [Link]
-
Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Fractional crystallization (chemistry). [Link]
-
Samanidou, V. F., & Papadoyannis, I. N. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Imre, T., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. [Link]
-
Pintes, G., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A. [Link]
- Google Patents.
-
Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. [Link]
-
Armstrong, D. W. (1987). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2019). Fractional crystallization. [Link]
-
ChemistryViews. (2021). Quantifying Cis- and Trans-Alkenes. [Link]
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. [Link]
-
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Navarrete-Vázquez, G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Szatmári, I., et al. (2020). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. [Link]
-
Jetir.org. DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. [Link]
-
Autech Scientific. This compound, 97% Purity, C7H14ClNO2, 1 gram. [Link]
-
Pearson. Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. [Link]
-
UNI ScholarWorks. Investigation of the cis-trans Isomers of Tetrachlorodiaquorhodate (III) Anion. [Link]
-
WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Draw the cis and trans isomers for the following: b. 1-ethyl-3-me... | Study Prep in Pearson+ [pearson.com]
- 3. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Amino Ester Hydrochlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges presented by polar amino ester hydrochlorides. These molecules, characterized by their high polarity, salt form, and potentially labile ester group, often defy standard purification protocols. This resource is designed to explain the underlying chemical principles and provide field-proven, practical solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my polar amino ester hydrochloride showing poor solubility in common recrystallization solvents like ethyl acetate or hexanes?
A: Your compound is a salt. The ionic nature of the hydrochloride salt significantly increases the lattice energy of the solid and makes it highly polar. Consequently, it is most soluble in polar solvents like water or short-chain alcohols (methanol, ethanol) and often insoluble in nonpolar organic solvents. For recrystallization, you will likely need a solvent mixture, such as methanol/ether or ethanol/ethyl acetate, where the alcohol dissolves the compound and the less polar solvent acts as the anti-solvent to induce crystallization.[1]
Q2: My compound streaks badly on a standard silica gel TLC plate, making it impossible to monitor my reaction. What can I do?
A: Streaking (or tailing) of amines on silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[2] While the hydrochloride salt form mitigates this by protonating the amine, the equilibrium can still lead to strong binding.
-
Quick Fix: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase.[2][3] This deactivates the acidic sites on the silica, leading to sharper spots.
-
Alternative: Consider using a different type of TLC plate, such as reverse-phase (C18) plates, which are better suited for polar compounds.[3]
Q3: I suspect my amino ester is hydrolyzing back to the carboxylic acid during workup or purification. How can I prevent this?
A: Ester hydrolysis is a significant risk, especially under strongly acidic or basic aqueous conditions.[4][5] The risk is elevated if your workup involves prolonged exposure to aqueous base (like NaOH or K₂CO₃) or if you are running silica gel chromatography with a mobile phase containing water, which can create localized acidic microenvironments.
-
Minimize Water Contact: During workup, use mild bases like saturated sodium bicarbonate (NaHCO₃) for neutralization and minimize the contact time. Ensure all organic solvents are dried thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentration.
-
Avoid Harsh pH: If possible, maintain a neutral or slightly acidic pH during the purification process.
-
Temperature Control: Perform extractions and other aqueous procedures at low temperatures (0-5 °C) to slow the rate of hydrolysis.[1]
Q4: My final product is a sticky, oily substance that won't crystallize and seems to absorb water from the air. What's happening?
A: This indicates two common problems: hygroscopicity and the presence of impurities that inhibit crystallization. Polar salts are frequently hygroscopic, meaning they readily absorb atmospheric moisture.[6][7] This absorbed water, along with residual solvents or reaction byproducts, can act as an "impurity" that prevents the formation of a stable crystal lattice, resulting in an oil.
-
Solution: Ensure rigorous drying of your crude product under high vacuum, possibly with gentle heating, before attempting crystallization.[7] For highly hygroscopic materials, handling under an inert atmosphere (like nitrogen or argon) or in a glovebox is recommended.[7][8] Using a co-solvent like toluene to azeotropically remove water during evaporation can also be effective.[6]
Troubleshooting Purification Workflows
This section provides detailed guides for overcoming complex purification issues.
Guide 1: Optimizing Recrystallization for "Oiling Out" and Stubborn Solubility
"Oiling out," where the compound separates as a liquid instead of a solid, is a common frustration. It occurs when the compound's melting point is lower than the boiling point of the solvent system or when it is supersaturated in a solution where nucleation is slow.
Protocol for Systematic Recrystallization Solvent Screening:
-
Initial Solubility Test: Place ~10-20 mg of your crude, dry material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents from polar to nonpolar.
-
Good "Dissolving" Solvents: Methanol, Ethanol, Water.
-
Good "Precipitating" (Anti-Solvents): Diethyl Ether, Hexanes, Ethyl Acetate, Dichloromethane (DCM).
-
-
Identify a Pair: Find a "dissolving" solvent that dissolves your compound well upon heating and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include:
-
Methanol / Diethyl Ether
-
Ethanol / Ethyl Acetate
-
Ethanol / Hexanes
-
Water / Acetone (use with caution due to high polarity)
-
-
Perform the Recrystallization:
-
Dissolve the crude compound in a minimum amount of the hot "dissolving" solvent.
-
Slowly add the "anti-solvent" dropwise at elevated temperature until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "dissolving" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum.[1]
Troubleshooting Table for Recrystallization
| Problem | Probable Cause | Solution |
| Compound "Oils Out" | Solution is too concentrated; cooling is too rapid; solvent system is inappropriate. | Dilute with more of the "dissolving" solvent. Allow for very slow cooling. Re-evaluate your solvent pair. |
| No Crystals Form | Solution is too dilute; compound is very soluble; nucleation is inhibited. | Evaporate some solvent to concentrate the solution. Try a different anti-solvent. Scratch the flask or add a seed crystal. Cool to a lower temperature (-20 °C). |
| Poor Recovery | Compound is too soluble in the mother liquor; washing with solvent that dissolves the product. | Use a more effective anti-solvent. Ensure the solution is thoroughly cooled before filtering. Wash crystals with ice-cold anti-solvent only. |
| Product is Impure | Impurities co-crystallized; inefficient removal of mother liquor. | Re-crystallize a second time. Ensure a thorough but quick wash of the filter cake with cold anti-solvent. |
Guide 2: Navigating Column Chromatography Challenges
When recrystallization fails, chromatography is the next step. However, the polarity and charge of amino ester hydrochlorides present unique challenges for standard silica gel chromatography.
Caption: Decision tree for selecting a chromatography method.
This is often the first method attempted due to its ubiquity. Success hinges on deactivating the acidic silica surface.
Step-by-Step Protocol:
-
Prepare the Slurry: In a flask, mix your silica gel with the initial, least polar mobile phase you plan to use. Add triethylamine (TEA) to this slurry to a final concentration of 1-2% by volume. Swirl gently to mix. This pre-treats the silica.
-
Pack the Column: Pour the slurry into your column and pack as usual.
-
Equilibrate: Run several column volumes of your starting mobile phase (containing 1-2% TEA) through the column until the baseline is stable.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb it onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elute: Begin elution with your mobile phase, gradually increasing the polarity. A common gradient for very polar compounds is Dichloromethane -> DCM/Methanol -> DCM/Methanol with a small amount of aqueous Ammonia.[9]
-
Expert Tip: A mobile phase of Chloroform/Methanol/Ammonium Hydroxide is highly effective for many polar amines.[10]
-
Reverse-phase chromatography is ideal for polar compounds because the stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phase is polar (water/acetonitrile or water/methanol).[11] Polar compounds have weaker retention and elute earlier.
Step-by-Step Protocol:
-
Choose a Column: Use a pre-packed C18 flash column or pack your own.
-
Mobile Phase: The standard mobile phases are A: Water and B: Acetonitrile (or Methanol).
-
Improve Peak Shape: For ionic compounds, peak shape is dramatically improved by adding a modifier to the mobile phase.[12]
-
For acidic impurities: Add 0.1% triethylamine (TEA) to both solvents A and B. This ensures the amino ester remains as the free base, increasing its retention.[12]
-
For basic impurities: Add 0.1% trifluoroacetic acid (TFA) to both solvents A and B. This keeps the amino ester protonated.
-
-
Equilibrate and Run: Equilibrate the column with your starting mobile phase mixture (e.g., 95% A / 5% B). Load your sample (dissolved in water, methanol, or DMSO) and elute with a gradient of increasing organic solvent (B).
-
Product Recovery: A major drawback of reverse-phase is the need to remove large volumes of water from the collected fractions. This is typically done by lyophilization (freeze-drying) or by extraction into an organic solvent after adjusting the pH.
IEX is a powerful technique that separates molecules based on their net charge.[13] For a positively charged amino ester hydrochloride, cation-exchange chromatography is the method of choice.
Step-by-Step Protocol:
-
Select Resin: Choose a strong or weak cation exchange resin (e.g., with sulfonate or carboxylate functional groups, respectively).
-
Equilibration (Binding Step): Equilibrate the column with a low ionic strength buffer at a pH where your compound is positively charged (typically pH < 7).[14][15]
-
Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column. The positively charged amino ester will bind to the negatively charged resin. Neutral and negatively charged impurities will pass through.
-
Elution: Elute the bound compound by either:
-
Increasing Ionic Strength: Apply a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). The Na⁺ ions will compete with your compound for binding to the resin, eventually displacing and eluting it.[16]
-
Changing pH: Apply a pH gradient that moves towards and then above the isoelectric point (pI) of your compound, neutralizing its positive charge and causing it to elute.[14]
-
-
Desalting: The fractions containing your product will be high in salt. The salt must be removed, typically by dialysis, size-exclusion chromatography, or reverse-phase chromatography.[17]
References
-
jamit. (2014). recrystallization -- general techniques of purifying hygroscopic chemicals. Sciencemadness Discussion Board. Available at: [Link]
-
Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]
-
Cytiva. (n.d.). Reversed Phase Chromatography. Cytiva. Available at: [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at: [Link]
-
Various Authors. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. Available at: [Link]
-
Mishra, P., et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO. Available at: [Link]
- Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
-
Various Authors. (2022). How to remove polar substance from silicagel? Reddit. Available at: [Link]
-
Milkshake. (2006). Purifying amines on silica. Org Prep Daily. Available at: [Link]
-
Feba.G, et al. (2023). Ion Exchange Chromatography. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Tantry, S. J., Ananda, K., & Suresh Babu, V. V. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. CORE. Available at: [Link]
-
Various Authors. (2017). How do you guys prepare solutions of hygroscopic chemicals? Reddit. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Various Authors. (2022). De-esterification of amino acid esters. ResearchGate. Available at: [Link]
-
Shomu's Biology. (2021). Reversed Phase Chromatography. YouTube. Available at: [Link]
-
Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Available at: [Link]
-
Cytiva. (2024). Ion exchange chromatography. Cytiva Life Sciences. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - recrystallization -- general techniques of purifying hygroscopic chemicals - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. ualberta.ca [ualberta.ca]
- 12. biotage.com [biotage.com]
- 13. iajps.com [iajps.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Welcome to the technical support center for cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for your experiments. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule, published data, and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I just received my vial of this compound. What are the optimal storage conditions?
A1: Proper storage from the moment of receipt is critical to ensure the long-term stability of this compound. Based on its known properties, we recommend the following:
-
Temperature: For long-term storage, maintain the compound at -20°C.[1] For short-term storage (up to a few weeks), 2-8°C is acceptable.
-
Atmosphere: This compound is sensitive to air and moisture (hygroscopic).[1] It should be stored under an inert atmosphere, such as argon or nitrogen.
-
Container: The vial should be tightly sealed to prevent moisture ingress.
Q2: The material appears clumpy. Is it still usable?
A2: Clumping is often a sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[1] While the compound may still be usable, this indicates that it has been exposed to ambient conditions. It is crucial to handle the material in a controlled environment (e.g., a glove box) to prevent further moisture uptake, which can affect accurate weighing and may lead to hydrolysis of the ester group over time.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the potential for hydrolysis of the ethyl ester, especially in protic solvents or aqueous buffers. If you must prepare stock solutions, we advise the following:
-
Solvent Choice: Use anhydrous aprotic solvents such as DMSO or DMF.
-
Storage Temperature: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Duration: Prepare fresh solutions for your experiments whenever possible. One source suggests that in solvent, the compound is stable for up to 2 years at -80°C and 1 year at -20°C.[2]
Q4: What are the primary degradation pathways for this compound?
A4: The two primary points of instability in this molecule are the ethyl ester and the amine hydrochloride salt. The likely degradation pathways include:
-
Ester Hydrolysis: In the presence of water, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Free Amine Formation: The hydrochloride salt is stable. However, if the salt is neutralized to the free amine, the amine can be susceptible to oxidation and other reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Decreased potency or activity over time.
-
Poor reproducibility between experiments.
Potential Cause: This is often linked to the degradation of the compound in your assay buffer. The ethyl ester is likely hydrolyzing to the carboxylic acid, which may have a different biological activity or solubility profile.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Detailed Steps:
-
Prepare a Fresh Stock Solution: Always start by preparing a fresh stock solution in anhydrous DMSO.
-
Buffer Stability Test:
-
Prepare a solution of the compound in your final assay buffer at the working concentration.
-
Analyze a sample immediately by LC-MS to get a t=0 reference.
-
Incubate the remaining solution under the same conditions as your assay (temperature, time).
-
Analyze a second sample by LC-MS and compare it to the t=0 sample. Look for the appearance of a new peak corresponding to the hydrolyzed carboxylic acid.
-
-
Protocol Modification: If degradation is observed, minimize the time the compound spends in the aqueous buffer before reaching its target.
Issue 2: Poor Yield or Unexpected Byproducts in Chemical Reactions
Symptoms:
-
Low yield of the desired product.
-
Formation of a polar byproduct identified as the carboxylic acid.
Potential Cause: The reaction conditions may not be compatible with the ester functionality or the hydrochloride salt.
Incompatible Reagents and Conditions:
-
Strong Bases: Strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the ester.
-
Aqueous Conditions: Prolonged exposure to water, especially at elevated temperatures, can lead to hydrolysis.
-
Strong Oxidizing/Reducing Agents: These are generally incompatible with the compound.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chemical reaction outcomes.
Recommendations:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.
-
Base Selection: If a base is required to free the amine, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) at low temperatures.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions.
Stability Data Summary
| Parameter | Recommendation/Information | Source |
| Solid State Storage | -20°C under inert gas (long-term); 2-8°C (short-term) | [1][3] |
| Solution Storage | -80°C in anhydrous aprotic solvents (e.g., DMSO) | [2] |
| Hygroscopicity | High; handle in a dry environment | [1] |
| Incompatibilities | Strong acids/bases, strong oxidizing/reducing agents | [2] |
| Primary Degradation | Ester hydrolysis to the carboxylic acid | Inferred from chemical structure |
Experimental Protocols
Protocol 1: Proper Handling and Weighing of a Hygroscopic Solid
-
Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and transfers inside a glove box or glove bag with a dry, inert atmosphere.
-
If a controlled atmosphere is not available, work quickly and minimize the time the vial is open to the air.
-
Immediately and tightly reseal the vial after use and store it under the recommended conditions.
Protocol 2: Preparation of Stock Solutions
-
Use only new, sealed bottles of anhydrous solvents (e.g., DMSO, DMF).
-
Add the anhydrous solvent to the vial containing the pre-weighed solid via a syringe under an inert atmosphere.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dispense the stock solution into small-volume, single-use aliquots in vials with tight-fitting caps.
-
Store the aliquots at -80°C.
References
- SAFETY D
- 957793-35-0|cis-Ethyl 3-aminocyclobutanecarboxyl
- 1212304-86-3 | cis-Methyl 3-aminocyclobutanecarboxyl
- cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-SDS-MedChemExpress. (2026-01-04).
- SAFETY D
- This compound | C7H14ClNO2 - PubChem - NIH.
- Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride - CymitQuimica.
- trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | 957793-36-1 - Sigma-Aldrich.
Sources
Technical Support Center: Scaling the Synthesis of cis-3-Aminocyclobutanecarboxylic Acid Ethyl Ester Hydrochloride
Welcome to the technical support center for the synthesis of cis-3-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. As a key building block in pharmaceutical development, particularly for novel kinase inhibitors, achieving a robust, scalable, and reproducible synthesis is paramount.
This document moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, anticipating challenges, and systematically troubleshooting issues that may arise during scale-up.
Strategic Overview: A Recommended Scalable Pathway
The most reliable and scalable route to the target compound begins with a commercially available, stereochemically defined starting material: cis-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid . This approach elegantly bypasses the often problematic and low-yielding steps of creating the cyclobutane ring and controlling the cis stereochemistry at scale. The synthesis unfolds in two key transformations: Esterification and Deprotection/Salt Formation .
Caption: High-level workflow for the scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: We are considering building the cyclobutane ring from scratch to save costs. Is this advisable for a multi-kilo scale campaign?
A1: While constructing the cyclobutane ring from acyclic precursors via [2+2] cycloaddition or other methods is mechanistically interesting, it often introduces significant challenges at scale.[1][2] These challenges include:
-
Stereocontrol: Achieving the desired cis configuration exclusively can be difficult, leading to complex and costly purification steps to remove the trans isomer.
-
Reagent Cost and Safety: Reagents used in ring formation, such as ketenes or specialized photocatalysts, can be expensive, hazardous, or require specialized equipment not amenable to standard manufacturing plants.[3]
-
Process Robustness: These reactions can be sensitive to reaction concentration, temperature, and impurities, making them difficult to control on a large scale.
For these reasons, starting with a pre-formed, stereochemically pure cyclobutane precursor like cis-3-(Boc-amino)cyclobutane-1-carboxylic acid is overwhelmingly recommended for predictability, robustness, and overall cost-effectiveness at scale.
Q2: What is the most critical phase of this synthesis to monitor during scale-up?
A2: The Boc-deprotection and salt formation step is the most critical. While seemingly straightforward, it is where yield and purity can be most compromised. The reaction is exothermic, generates gaseous byproducts (isobutylene and CO₂), and involves a strong acid that can potentially hydrolyze the desired ethyl ester product.[4] Inadequate thermal management on a large scale can lead to runaway reactions or significant product degradation. Precise control over the addition rate of the acidic solution and efficient heat dissipation are non-negotiable for success.
Q3: Our final product is slightly off-white/yellow. What is the likely cause?
A3: A slight discoloration is often traced back to the esterification step, especially if using methods like thionyl chloride (SOCl₂) which can generate color bodies if not executed properly. It can also arise from minor degradation during the final deprotection/crystallization if the temperature gets too high. Ensure all solvents are high purity and consider a final recrystallization or a carbon treatment of the intermediate ester if the color is significant.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific, common problems encountered during the scale-up of each synthetic step.
Step 1: Esterification of cis-3-(Boc-amino)cyclobutane-1-carboxylic acid
This step converts the carboxylic acid to its corresponding ethyl ester. A highly reliable and scalable method is activation with thionyl chloride followed by quenching with ethanol.
Problem: The esterification reaction is sluggish or stalls before completion.
-
Potential Cause 1: Inadequate Activation. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chloride intermediate. This reaction can be slow at low temperatures. On a large scale, inefficient mixing can create cold spots where the reaction stalls.
-
Expert Solution:
-
Temperature Control: Ensure the reaction mixture reaches the target temperature (typically 40-50 °C) throughout the vessel before concluding the activation step. Use a temperature probe that accurately reflects the internal batch temperature, not just the jacket temperature.
-
Catalysis: The reaction is catalyzed by dimethylformamide (DMF). Ensure the correct catalytic amount (typically 0.05 eq) is used. Using too little will result in a slow reaction; using too much can lead to side reactions and color formation.
-
Moisture: The starting material and solvent (e.g., Toluene or DCM) must be scrupulously dry. SOCl₂ reacts violently with water, quenching the reagent and stalling the reaction.
-
Problem: The yield is low after workup, and the crude product contains significant impurities.
-
Potential Cause 1: Thermal Degradation. The acyl chloride intermediate is thermally sensitive. Prolonged heating or excessive temperatures during the SOCl₂ activation or solvent distillation can lead to decomposition.
-
Potential Cause 2: Incomplete Quench/Side Reactions. When quenching the reaction with ethanol, the addition must be controlled. An overly rapid addition on a large scale can cause a dangerous exotherm, leading to the formation of side products.
-
Expert Solution:
-
Strict Temperature Limits: Do not exceed 60 °C during the activation phase. After activation is complete (as determined by in-process control like TLC or HPLC), remove excess SOCl₂ under vacuum at a moderate temperature (< 50 °C).
-
Controlled Quench: Add the ethanol slowly to the activated acyl chloride solution while maintaining a low temperature (0-10 °C). This prevents runaway exotherms and minimizes the formation of ethyl sulfite byproducts.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is crucial to remove acidic impurities.[5] Ensure the pH is basic (>8) before extraction. Inadequate washing will leave acidic residues that can compromise the stability of the Boc-protected ester in subsequent steps.
-
Step 2: Boc-Deprotection and Hydrochloride Salt Formation
This final step removes the tert-butoxycarbonyl (Boc) protecting group and simultaneously forms the desired hydrochloride salt. The most common and scalable method is using a solution of HCl gas in a suitable solvent like ethanol, isopropanol, or 1,4-dioxane.
Problem: The ethyl ester is being hydrolyzed back to the carboxylic acid during deprotection.
-
Potential Cause: Presence of Water. The combination of strong acid (HCl) and elevated temperatures can readily hydrolyze the ester if water is present in the reaction system.
-
Expert Solution:
-
Anhydrous Conditions: Use a pre-prepared, anhydrous solution of HCl in your chosen solvent (e.g., 4M HCl in dioxane or freshly prepared HCl in ethanol).[6] Avoid using aqueous concentrated HCl, as this will guarantee ester hydrolysis.
-
Solvent Choice: Using HCl in the same alcohol as the ester (in this case, ethanol) can mitigate transesterification risk, although hydrolysis remains a concern if water is present. HCl in an aprotic solvent like dioxane or cyclopentyl methyl ether (CPME) is often the most robust choice to prevent any ester-related side reactions.[7]
-
Temperature Control: Run the deprotection at a controlled temperature, typically between 0 °C and room temperature. Monitor the reaction for completion and process the reaction mixture promptly once the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.
-
Problem: The final product fails to crystallize and remains an oil or a sticky solid.
-
Potential Cause 1: Impurities. The presence of isomeric impurities (the trans isomer), residual solvent, or byproducts from the deprotection can act as crystallization inhibitors. The tert-butyl cation generated during deprotection can sometimes alkylate the solvent or other nucleophiles if not properly managed.[4]
-
Potential Cause 2: Incorrect Solvent System for Crystallization. The choice of anti-solvent is critical for inducing crystallization.
-
Expert Solution:
-
Purity Check: Confirm the purity of the input Ethyl cis-3-(Boc-amino)cyclobutanecarboxylate before deprotection. Isomeric purity is key.
-
Solvent Swap and Crystallization: After the deprotection is complete, the solvent is typically stripped and replaced with a suitable crystallization solvent system. A common and effective system is isopropanol (IPA) as the primary solvent and methyl tert-butyl ether (MTBE) or heptane as the anti-solvent.
-
Controlled Cooling & Seeding: Perform a controlled cooling profile. A slow, linear ramp is superior to "crash" cooling in an ice bath for growing well-defined, easily filterable crystals. If a seed crystal is available from a previous batch, its use is highly recommended to ensure consistency.
-
Problem: The final product has poor filtration characteristics (e.g., very fine particles, slow to drain).
-
Potential Cause: Uncontrolled Crystallization. Rapidly adding anti-solvent or "crash" cooling the batch leads to rapid nucleation and the formation of very small, often amorphous particles that are difficult to isolate.
-
Expert Solution:
-
Anti-Solvent Addition: Add the anti-solvent (e.g., MTBE) slowly to the product solution in the primary solvent (e.g., IPA) at a slightly elevated temperature (e.g., 40 °C).
-
Aging Period: Once the solution becomes cloudy (indicating nucleation has begun), hold the mixture at that temperature for an "aging" period (1-2 hours). This allows the initial nuclei to grow into larger, more robust crystals.
-
Slow Cooling: After aging, cool the slurry slowly to the final isolation temperature (e.g., 0-5 °C) before filtration. This entire process is known as a controlled crystallization, which is fundamental to robust API manufacturing.
-
Caption: Decision workflow for troubleshooting product crystallization.
Scalable Experimental Protocol
This protocol is designed for a ~100g scale synthesis and highlights critical control points.
Part A: Synthesis of Ethyl cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| cis-3-(Boc-amino)cyclobutane-1-carboxylic acid | 229.27 | 100.0 g | 0.436 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 62.2 g (37.1 mL) | 0.523 | 1.2 |
| Toluene | - | 500 mL | - | 5 vol |
| Dimethylformamide (DMF) | 73.09 | 1.6 g (1.7 mL) | 0.022 | 0.05 |
| Ethanol (200 proof) | 46.07 | 201 g (255 mL) | 4.36 | 10.0 |
| Saturated NaHCO₃ (aq) | - | ~400 mL | - | - |
| Brine | - | 100 mL | - | - |
Procedure:
-
Charge a 2L jacketed reactor with cis-3-(Boc-amino)cyclobutane-1-carboxylic acid (100.0 g), toluene (500 mL), and DMF (1.7 mL).
-
Begin agitation and heat the mixture to 45-50 °C.
-
Slowly add thionyl chloride (37.1 mL) via an addition funnel over 30-45 minutes, maintaining the internal temperature below 55 °C. Off-gassing (SO₂ and HCl) will occur; ensure adequate ventilation and scrubbing.
-
Hold the reaction mixture at 50 °C for 2-3 hours, monitoring for completion by TLC or HPLC (disappearance of starting material).
-
Once complete, cool the reactor to 20-25 °C. Concentrate the mixture under vacuum to remove excess toluene and SOCl₂, keeping the batch temperature below 50 °C.
-
Cool the concentrated residue to 0-5 °C.
-
Slowly add ethanol (255 mL) over 1 hour, ensuring the internal temperature does not exceed 15 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding it to a vigorously stirred solution of saturated sodium bicarbonate (~400 mL), ensuring the final pH of the aqueous layer is >8.
-
Separate the layers. Extract the aqueous layer with toluene (1 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as an oil. The expected yield is 105-110 g (94-98% crude yield). The material is typically used directly in the next step.
Part B: Synthesis of cis-3-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl cis-3-(Boc-amino)cyclobutanecarboxylate | 257.33 | 105.0 g (crude) | 0.408 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 410 mL | 1.63 | 4.0 |
| Isopropanol (IPA) | - | 210 mL | - | 2 vol |
| Methyl tert-butyl ether (MTBE) | - | 630 mL | - | 6 vol |
Procedure:
-
Charge a 2L jacketed reactor with the crude ester from Part A (105.0 g) and cool to 0-5 °C.
-
Slowly add the 4M HCl in dioxane solution (410 mL) over 1-2 hours, maintaining the internal temperature below 10 °C. Significant off-gassing will occur.
-
After the addition is complete, allow the reaction to warm to 20-25 °C and stir for 4-6 hours. Monitor for completion by TLC or HPLC.
-
Concentrate the reaction mixture under vacuum at < 40 °C to a thick slurry or oil.
-
Add isopropanol (210 mL) and heat to 40-45 °C to dissolve the solids.
-
Slowly add MTBE (630 mL) over 1 hour at 40-45 °C. The product should begin to precipitate.
-
Hold the resulting slurry at 40 °C for 1 hour to age the crystals.
-
Cool the slurry to 0-5 °C over 2-3 hours and hold for an additional hour.
-
Filter the solid product, wash the cake with a cold (0-5 °C) mixture of IPA/MTBE (1:3, 100 mL), and then with cold MTBE (100 mL).
-
Dry the solid in a vacuum oven at 40-45 °C to a constant weight. The expected yield is 63-69 g (80-89% yield over two steps). Purity should be >98%.
References
-
Hughes, P., & Clardy, J. (1988). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 53(20), 4793–4796. Available at: [Link]
-
Kerres, S., et al. (2019). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. Chemistry – A European Journal. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Donohoe, T. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2183–2201. Available at: [Link]
-
PubChem. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
Science Scribe. (2016, October 31). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry) [Video]. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Recrystallization of Aminocyclobutane Salts
Introduction: The Critical Role of Purity in Aminocyclobutane-Containing Pharmaceuticals
Aminocyclobutane moieties are increasingly incorporated into modern pharmaceuticals due to their unique conformational constraints and ability to improve metabolic stability and binding affinity. The purification of these building blocks, often in the form of their salts (e.g., hydrochlorides), is a critical step in drug development and manufacturing. Recrystallization remains a primary and highly effective method for achieving the stringent purity levels required for active pharmaceutical ingredients (APIs).[1]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges associated with the recrystallization of aminocyclobutane salts. It offers troubleshooting advice in a direct question-and-answer format and detailed experimental protocols grounded in established crystallographic principles.
Core Principles of Recrystallization for Aminocyclobutane Salts
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2][3] For aminocyclobutane salts, which are typically polar, crystalline solids, the ideal solvent is one in which the salt is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. This temperature-dependent solubility allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the mother liquor.[4]
Troubleshooting Guide: Common Issues in Aminocyclobutane Salt Recrystallization
This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.
Q1: My aminocyclobutane salt is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[5] This often occurs when the solution is too concentrated, cooled too rapidly, or when the melting point of the solute is lower than the boiling point of the solvent.[6][7] The resulting oil can trap impurities, hindering purification.[5][8]
Solutions:
-
Reduce Supersaturation: The most common cause of oiling out is an excessively high level of supersaturation. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration before attempting to cool it again.[9]
-
Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote gradual cooling, which favors the formation of an ordered crystal lattice over an amorphous oil.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary. Alternatively, employing a two-solvent (anti-solvent) system can be effective.
-
Utilize Seeding: Introducing a seed crystal (a small amount of the pure solid) to the slightly cooled, saturated solution can provide a template for crystallization and prevent the formation of an oil.[9]
Q2: No crystals are forming even after my solution has cooled completely. What should I do?
A2: The failure of crystals to form is typically due to the solution not being sufficiently saturated. This can happen if too much solvent was used initially.
Solutions:
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the aminocyclobutane salt. Once a slight cloudiness is observed (indicating saturation), allow the solution to cool again slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can act as nucleation sites for crystal growth.[10]
-
Seeding: Add a single, small seed crystal of the pure aminocyclobutane salt to the solution.
-
-
Anti-Solvent Addition: If using a single solvent system is proving difficult, the addition of an anti-solvent (a solvent in which the aminocyclobutane salt is insoluble but is miscible with the primary solvent) can induce precipitation.[11][12] This should be done dropwise to a solution of your compound until persistent cloudiness is observed.
Q3: My crystals formed extremely rapidly and appear as a fine powder. Is this a problem?
A3: Yes, rapid crystallization, often referred to as "crashing out," can be problematic. While it may seem successful, fast crystal growth tends to trap impurities within the crystal lattice, which compromises the purity of the final product.[13] The goal is to achieve slow, controlled crystal growth.
Solutions:
-
Use More Solvent: Re-heat the solution to re-dissolve the powder. Add a small excess of the hot solvent beyond the point of complete dissolution. This will ensure that the solution is not overly saturated upon cooling, allowing for a more gradual formation of crystals.
-
Slower Cooling: As with preventing oiling out, allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Q4: The purity of my aminocyclobutane salt has not improved after recrystallization. What are the likely causes?
A4: If the purity has not improved, it could be due to several factors related to the nature of the impurities and the recrystallization technique.
Solutions:
-
Inappropriate Solvent Choice: The impurities may have very similar solubility profiles to your desired compound in the chosen solvent. Experiment with different solvent systems to find one that better differentiates between the product and the impurities.
-
Presence of Insoluble Impurities: If there were insoluble impurities in the crude material that were not removed prior to cooling, they will contaminate the final product. A hot filtration step is necessary to remove any insoluble matter from the hot, saturated solution before it is allowed to cool.[14]
-
Co-crystallization of Impurities: In some cases, impurities can become incorporated into the crystal lattice.[15][16] This can sometimes be addressed by changing the solvent, which can affect the crystal packing and potentially exclude the impurity. In more challenging cases, an alternative purification method like chromatography may be required prior to a final recrystallization step.
| Problem | Probable Cause(s) | Recommended Solutions |
| "Oiling Out" | - Solution is too concentrated.- Cooling rate is too fast.- Solvent boiling point is too high. | - Add more hot solvent.- Allow for slow cooling.- Use a seed crystal.- Change to a lower-boiling solvent or use an anti-solvent system.[5][9] |
| No Crystal Formation | - Too much solvent was used (solution is not saturated).- Supersaturation. | - Evaporate some solvent.- Induce crystallization by scratching or seeding.- Add an anti-solvent.[10] |
| Rapid Crystallization ("Crashing Out") | - Solution is too concentrated.- Cooling rate is too fast. | - Re-dissolve and add slightly more hot solvent.- Ensure slow cooling. |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Insoluble impurities not removed.- Co-crystallization of impurities. | - Test different solvent systems.- Perform a hot filtration step.- Consider a preliminary purification step (e.g., chromatography).[14][15][16] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method.
Steps:
-
Solvent Selection: In a small test tube, add a small amount of your crude aminocyclobutane salt. Add a few drops of the chosen solvent. The ideal solvent will not dissolve the salt at room temperature but will dissolve it completely upon heating.[2]
-
Dissolution: Place the bulk of your crude aminocyclobutane salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the hot solvent dropwise until the salt is just fully dissolved.[17]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper into a pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Recrystallization
This method is particularly useful for compounds that are highly soluble in a primary solvent at all temperatures.[12]
Steps:
-
Solvent System Selection: Identify a "solvent" in which your aminocyclobutane salt is readily soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible with each other. Common pairs for polar salts include methanol/diethyl ether or ethanol/hexane.
-
Dissolution: Dissolve the crude aminocyclobutane salt in a minimum amount of the "solvent" at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution with constant stirring. Continue adding the anti-solvent until you observe persistent cloudiness, which indicates that the solution is saturated.
-
Crystallization: At this point, you can either allow the solution to stand at room temperature for slow crystal growth or cool it in an ice bath to induce precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
Solvent Selection Logic
Caption: Decision tree for selecting a suitable recrystallization solvent system.
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of aminocyclobutane salts.
Frequently Asked Questions (FAQs)
Q: What is the ideal cooling rate for recrystallization? A: A slow cooling rate is generally preferred. Allowing the solution to cool to room temperature naturally before placing it in an ice bath often yields larger, purer crystals.
Q: How much solvent should I use to wash the crystals? A: Use a minimal amount of ice-cold solvent. The goal is to wash away the impure mother liquor without dissolving a significant amount of your purified product.
Q: Can I reuse the mother liquor? A: The mother liquor contains the soluble impurities, but also some of your dissolved product. It is possible to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. However, this second crop will likely be less pure than the first.
Q: How does pH affect the recrystallization of aminocyclobutane salts? A: For amine salts, maintaining an appropriate pH is crucial. The salt form is generally more crystalline and easier to handle than the free amine.[18] A significantly basic pH could convert the salt back to the free amine, which may be an oil or have different solubility characteristics, thus preventing crystallization. Conversely, a highly acidic environment will ensure the amine remains protonated.
References
-
Gas antisolvent crystallization of organic salts from aqueous solutions. (2025). ResearchGate. [Link]
-
Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Publishing. [Link]
- Processes involving the use of antisolvent crystallization. (2006).
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). Taylor & Francis Online. [Link]
-
Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers in Chemical Engineering. [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. [Link]
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (n.d.). MDPI. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]
-
Impact of impurities on crystal growth. (n.d.). Nature. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. [Link]
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). J-STAGE. [Link]
- Process for the recovery and purification of cyclobutanone. (n.d.).
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]
-
Recrystallization. (2013). YouTube. [Link]
-
Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. [Link]
-
The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube. [Link]
-
Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. (n.d.). National Institutes of Health. [Link]
-
The influence of impurities on crystallization kinetics—A case study on ammonium sulfate. (2025). ResearchGate. [Link]
-
Microbial/enzymatic synthesis of chiral drug intermediates. (n.d.). PubMed. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). National Institutes of Health. [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. Home Page [chem.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Common impurities in commercial cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Welcome to the technical support center for cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to impurities in this commercial product. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed that the purity of my commercial this compound is typically around 97-98%. What are the most likely impurities present?
It is common for commercial batches of this compound to have a purity in the range of 97-98%[1][2]. The impurities can be broadly categorized as process-related and degradation products.
Most Common Impurities:
-
trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride: This is the diastereomer of the desired cis-isomer and is the most common process-related impurity. Its formation is often inherent to the synthetic route used.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials can be carried through. A common route involves the reductive amination of ethyl 3-oxocyclobutanecarboxylate.
-
Residual Reagents and By-products: Reagents used in the synthesis, such as reducing agents or catalysts, and their by-products can be present in trace amounts.
-
Degradation Products: Although relatively stable as a hydrochloride salt, prolonged exposure to harsh conditions (e.g., high temperature, humidity, or extreme pH) can lead to degradation, primarily through hydrolysis of the ester group to form cis-3-aminocyclobutanecarboxylic acid.
Troubleshooting Guides
Issue 1: My NMR spectrum shows unexpected peaks. How can I confirm the presence of the trans-isomer?
The most definitive method for identifying the trans-isomer is through ¹H and ¹³C NMR spectroscopy. The different spatial arrangement of the substituents on the cyclobutane ring in the cis and trans isomers leads to distinct chemical shifts and proton-proton coupling constants.
Key Differentiating Features in ¹H NMR:
-
Coupling Constants (J-values): The vicinal coupling constants between the protons on the cyclobutane ring will differ. Generally, trans isomers in cyclic systems exhibit larger coupling constants than their cis counterparts due to the dihedral angle between the protons.
-
Chemical Shifts: The chemical shifts of the protons on the cyclobutane ring, particularly the protons at the C1 and C3 positions (bearing the ester and amino groups), will be different for the cis and trans isomers.
Workflow for NMR Analysis of cis/trans Isomerism:
Caption: Workflow for NMR-based identification of cis/trans isomers.
Expected ¹H NMR Data (Illustrative):
| Isomer | Proton at C1 (methine) | Protons at C2/C4 (methylene) | Proton at C3 (methine) |
| cis | Multiplet | Multiplets | Multiplet |
| trans | Multiplet (different J-values) | Multiplets (different shifts) | Multiplet (different J-values) |
Issue 2: I suspect the presence of non-isomeric impurities. What analytical techniques are best for their identification and quantification?
For non-isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques.
HPLC Analysis:
Reversed-phase HPLC is well-suited for the analysis of polar compounds like aminocyclobutane derivatives. A C18 column is a good starting point. Due to the presence of the amine hydrochloride, using a buffered mobile phase is crucial for good peak shape and reproducibility. Chiral HPLC columns can also be employed to resolve the cis and trans isomers if baseline separation is not achieved on a standard C18 column[3][4].
GC-MS Analysis:
GC-MS offers high sensitivity and specificity but requires a derivatization step to make the polar and non-volatile amino ester amenable to gas chromatography. A common and effective derivatization agent is ethyl chloroformate (ECF), which reacts with the amine group to form a more volatile carbamate[5][6].
Workflow for Impurity Profiling:
Caption: Analytical workflow for impurity identification and quantification.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of cis- and trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
This protocol provides a starting point for developing a validated HPLC method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a chiral column for enhanced separation of diastereomers.
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered solution into the HPLC system.
-
Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the cis and trans isomers.
Protocol 2: GC-MS Analysis of Impurities via Ethyl Chloroformate Derivatization
This protocol outlines the derivatization and analysis of this compound by GC-MS.
Reagents and Materials:
-
This compound sample
-
Pyridine
-
Ethanol
-
Ethyl chloroformate (ECF)
-
Chloroform
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in a mixture of 100 µL of water, 400 µL of ethanol, and 50 µL of pyridine in a vial.
-
Cool the mixture in an ice bath.
-
Add 50 µL of ethyl chloroformate dropwise while vortexing.
-
Vortex for an additional 30 seconds.
-
Add 500 µL of chloroform and vortex for 30 seconds.
-
Allow the layers to separate.
-
Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Potential Impurity Profile from a Plausible Synthetic Route
A likely synthetic route for this compound starts from 3-oxocyclobutanecarboxylic acid.
Plausible Synthetic Pathway:
Caption: A plausible synthetic route for this compound.
Potential Impurities Based on this Route:
| Impurity Name | Structure | Origin |
| 3-Oxocyclobutanecarboxylic acid | COOH-C₄H₅=O | Unreacted starting material |
| Ethyl 3-oxocyclobutanecarboxylate | COOEt-C₄H₅=O | Unreacted intermediate |
| trans-Ethyl 3-aminocyclobutanecarboxylate | trans-COOEt-C₄H₅-NH₂ | Diastereomeric by-product from non-stereoselective reduction |
| Ethyl 3-(diethylamino)cyclobutanecarboxylate | COOEt-C₄H₅-N(Et)₂ | Over-alkylation during reductive amination |
| cis-3-Aminocyclobutanecarboxylic acid | cis-COOH-C₄H₅-NH₂ | Hydrolysis of the final product |
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). 4. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). 4. Retrieved from [Link]
-
Qiu, Y., Su, M., Liu, Y., Chen, M., Jia, W., & Zheng, X. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889. Retrieved from [Link]
-
Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. Retrieved from [Link]
-
Schilling, M. R., Khanjian, H. P., & Souza, L. A. C. (1996). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Part 1, Composition of proteins associated with art objects and monuments. Journal of the American Institute for Conservation, 35(1), 45-59. Retrieved from [Link]
-
Qiu, Y., Cai, G., Su, M., Chen, T., Liu, Y., Xu, Y., ... & Jia, W. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. Retrieved from [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
-
Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of an HPLC method for simultaneous determination of cis- and trans-permethrin and piperonyl butoxide in pharmaceutical dosage forms. Retrieved from [Link]
-
Pan, C. X., Xu, X. Z., Zhang, X. J., & Dong, J. X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(11), 1089–1094. Retrieved from [Link]
-
Semantic Scholar. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
Sources
- 1. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of Cis- vs. Trans-Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, strained carbocyclic scaffolds, such as cyclobutanes, have garnered significant interest due to their unique three-dimensional structures and potential to impart advantageous pharmacological properties.[1] Among these, the 1,3-disubstituted aminocyclobutane framework serves as a valuable building block in drug discovery. This guide provides an in-depth technical comparison of the reactivity of the cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate hydrochloride, offering insights into how their distinct stereochemistry influences key chemical transformations.
Structural and Conformational Analysis: The Root of Divergent Reactivity
The puckered nature of the cyclobutane ring results in distinct spatial arrangements of substituents for the cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate. This fundamental difference in stereochemistry is the primary determinant of their differential reactivity.
In the trans-isomer , the amino and ethyl carboxylate groups reside on opposite faces of the cyclobutane ring. This arrangement generally leads to a more sterically accessible amine, as it is less encumbered by the opposing ester group.
Conversely, in the cis-isomer , both substituents are on the same face of the ring. This proximity can lead to increased steric hindrance around the amine and the ester carbonyl, influencing the approach of reagents.[1]
The inherent ring strain of the cyclobutane core, a result of both angular and torsional strain, also plays a crucial role in its reactivity, making it susceptible to various ring-opening, expansion, and contraction reactions.[2][3]
Visualizing the Isomers
Caption: Spatial arrangement of substituents in cis and trans isomers.
Comparative Reactivity in Key Transformations
The stereochemical differences between the cis and trans isomers manifest in their reactivity towards common synthetic transformations crucial for drug development, such as amide bond formation and N-alkylation.
Amide Bond Formation
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry.[4][5] The rate and success of this reaction are highly dependent on the accessibility of the amine nucleophile and the electrophilicity of the activated carboxylic acid. When reacting the amine functionality of cis- and trans-ethyl 3-aminocyclobutanecarboxylate hydrochloride with a carboxylic acid, the steric environment plays a pivotal role.
Hypothesis: The trans-isomer is expected to exhibit a higher reaction rate and yield in amide coupling reactions compared to the cis-isomer. This is attributed to the greater steric accessibility of the amino group in the trans configuration.
| Isomer | Expected Relative Rate | Rationale |
| trans | Faster | The amino group is less sterically hindered by the ethyl carboxylate group, allowing for easier approach of the activated carboxylic acid. |
| cis | Slower | The proximity of the ethyl carboxylate group on the same face of the ring can sterically shield the amino group, potentially slowing down the reaction rate. |
Experimental Protocol: Comparative Amide Coupling
Objective: To compare the reaction yield of amide bond formation between the cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate hydrochloride with a standard carboxylic acid.
Materials:
-
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
-
trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
-
Benzoic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[6]
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification supplies
Procedure:
-
In separate reaction vials, dissolve benzoic acid (1.0 eq) in anhydrous DMF.
-
To each vial, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In separate vials, dissolve this compound (1.0 eq) and trans-ethyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to each vial to neutralize the hydrochloride salt and act as a base.
-
Add the respective amine solutions to the pre-activated benzoic acid mixtures.
-
Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Determine the isolated yield for both reactions.
Sources
A Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of Ethyl 3-Aminocyclobutanecarboxylate
For researchers engaged in medicinal chemistry and drug development, the precise structural elucidation of stereoisomers is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR) and ensuring the synthesis of the desired bioactive molecule. The rigid, puckered nature of the cyclobutane ring in scaffolds like ethyl 3-aminocyclobutanecarboxylate presents a unique stereochemical challenge. This guide provides a comprehensive comparison of the spectroscopic techniques used to unambiguously distinguish between the cis and trans diastereomers of this compound, grounded in established principles and experimental insights.
The Spectroscopic Toolkit: Choosing the Right Tools
While several analytical techniques can characterize a molecule, not all are effective for differentiating stereoisomers. Our analysis will focus on the most powerful and accessible methods available in a standard chemistry laboratory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone technique for stereoisomer differentiation. ¹H NMR, in particular, provides detailed information about the connectivity and, crucially, the spatial orientation of protons through chemical shifts and scalar (J) coupling constants.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. While both isomers possess the same functional groups (amine, ester), subtle differences in vibrational modes due to molecular symmetry and hydrogen bonding can sometimes be observed.
-
Mass Spectrometry (MS): Standard MS provides the molecular weight of a compound. As stereoisomers have identical masses, this technique is used for confirmation of the molecular formula but is incapable of distinguishing between cis and trans forms.
The logical workflow for analyzing these isomers follows a clear path from sample preparation to definitive structural assignment.
Caption: Structures of cis and trans isomers.
¹H NMR Spectroscopy: The Definitive Technique
The primary differentiator between the isomers is the magnitude of the vicinal coupling constants (³J) between the methine protons (H1 and H3) and the adjacent methylene protons (H2 and H4). In alkenes and cyclohexanes, it is a well-established rule that J_trans > J_cis. [1][2][3]However, in strained three- and four-membered rings, this relationship is often inverted, with J_cis > J_trans . [4][5]This inversion is due to the unique bond angles and puckered conformation of the cyclobutane ring, which alters the dihedral angles that govern coupling constants as described by the Karplus relationship. [1] Expected ¹H NMR Data Comparison:
| Proton Assignment | cis-Isomer (Expected δ, Multiplicity, J in Hz) | trans-Isomer (Expected δ, Multiplicity, J in Hz) | Rationale for Differences |
| H1 (CH-COOEt) | ~3.1 ppm (quintet, J ≈ 8.5 Hz) | ~3.3 ppm (quintet, J ≈ 7.0 Hz) | The H1 proton in the cis isomer experiences coupling to two cis protons and two trans protons on the adjacent methylenes. In the trans isomer, H1 couples to four trans protons. The larger average J-value in the cis isomer reflects the larger cis coupling constant. [4][5] |
| H3 (CH-NH₂) | ~3.8 ppm (quintet, J ≈ 8.5 Hz) | ~3.6 ppm (quintet, J ≈ 7.0 Hz) | Similar to H1, the coupling pattern for H3 is dictated by its relationship to the methylene protons. The chemical shift is further downfield due to the adjacent electron-withdrawing amino group. |
| H2, H4 (CH₂) | ~2.4-2.6 ppm (multiplet) | ~2.2-2.4 ppm (multiplet) | The methylene protons in the cis isomer are diastereotopic and will show complex splitting. In the trans isomer, symmetry may simplify the pattern. The chemical shifts are influenced by the relative shielding/deshielding effects of the substituents. |
| -OCH₂CH₃ | ~4.1 ppm (quartet, J ≈ 7.1 Hz) | ~4.1 ppm (quartet, J ≈ 7.1 Hz) | No significant difference is expected as this group is distant from the stereocenter. |
| -OCH₂CH₃ | ~1.2 ppm (triplet, J ≈ 7.1 Hz) | ~1.2 ppm (triplet, J ≈ 7.1 Hz) | No significant difference is expected. |
Note: The chemical shifts (δ) are illustrative and can vary based on solvent and concentration. The key diagnostic feature is the magnitude of the coupling constants (J).
¹³C NMR Spectroscopy: A Clue from Symmetry
While ¹H NMR is definitive, ¹³C NMR can provide strong supporting evidence based on molecular symmetry.
-
cis-Isomer: This isomer possesses a plane of symmetry that bisects the C1-C3 bond. As a result, the two methylene carbons (C2 and C4) are chemically equivalent. This leads to an expectation of 4 unique carbon signals for the molecule (C1, C3, C2/C4, and two for the ethyl group).
-
trans-Isomer: This isomer has a C₂ axis of symmetry but lacks the plane of symmetry found in the cis form. All four carbons of the cyclobutane ring can be chemically distinct. Therefore, one would expect to see 5 unique carbon signals (C1, C2, C3, C4, and two for the ethyl group).
This difference in the number of observed signals in the proton-decoupled ¹³C NMR spectrum can be a straightforward way to assign the structures.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy confirms the presence of the required functional groups but is generally less effective for distinguishing these stereoisomers. [6]Both isomers will exhibit similar characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H Stretch | Primary Amine (expect two weak bands) [7] |
| 2980-2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) [8] |
| ~1730 | C=O Stretch | Ester [9] |
| ~1650-1580 | N-H Bend | Primary Amine [7] |
| ~1250-1020 | C-O Stretch & C-N Stretch | Ester and Aliphatic Amine [7] |
Any differences between the spectra of the two isomers would be minor and likely confined to the fingerprint region (< 1500 cm⁻¹), reflecting subtle changes in the overall molecular vibration due to different symmetries. These differences are typically not pronounced enough for confident, standalone assignment.
Conclusion
The unambiguous differentiation of cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate relies decisively on ¹H NMR spectroscopy. The key diagnostic feature, contrary to the rule for acyclic systems, is the larger vicinal coupling constant observed for cis-protons compared to trans-protons on the cyclobutane ring. This primary method is strongly supported by ¹³C NMR, where the higher symmetry of the cis isomer results in fewer carbon signals than the trans isomer. While IR and MS are essential for confirming functional groups and molecular weight, they do not offer reliable differentiation between these stereoisomers. By employing this multi-technique approach with an emphasis on NMR analysis, researchers can confidently assign the correct stereochemistry, a critical step in advancing drug discovery and development projects.
References
-
Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]
-
Tabaczynski, W. A., et al. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Biopolymers, 50(2), 185-91. Available at: [Link]
-
Chemistry Stack Exchange. (2019, August 21). Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. PubChem Compound Database. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available at: [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Modgraph Consultants Ltd. (2005). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Magnetic Resonance in Chemistry, 43, 3-15. Available at: [Link]
-
SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. modgraph.co.uk [modgraph.co.uk]
The 'Fold' is the Function: A Comparative Guide to the Biological Activity of Cis-Aminocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the conformation of a molecule is paramount. The ability to rigidly control the three-dimensional arrangement of pharmacophoric groups can be the deciding factor between a lead compound and a clinical candidate. Cyclic amino acids have long been a cornerstone of this strategy, offering a pre-organized scaffold that reduces the entropic penalty of binding to a biological target. Among these, cis-aminocyclobutane derivatives are emerging as a particularly compelling class of building blocks. Their unique structural constraints impart distinct biological activities when compared to other cyclic amino acids, such as those based on cyclopentane or cyclohexane rings.
This guide provides an in-depth comparison of the biological activity of cis-aminocyclobutane derivatives against other cyclic amino acids, supported by experimental data and detailed protocols. We will explore the causal relationships between their conformational properties and biological function, offering insights for the rational design of next-generation therapeutics.
The Conformational Imperative: Why Ring Size and Stereochemistry Matter
The fundamental advantage of incorporating a cyclic amino acid into a peptide or small molecule is the reduction of conformational flexibility.[1] This pre-organization can lead to enhanced binding affinity, improved selectivity for the target receptor or enzyme, and increased metabolic stability by shielding susceptible peptide bonds from enzymatic degradation.[2][3]
The four-membered ring of aminocyclobutane carboxylic acid (Ac4c) is significantly more constrained than its five- (Ac5c) and six-membered (Ac6c) counterparts. The cyclobutane ring exists in a puckered conformation, and the cis relationship between the amino and carboxyl groups further restricts the available conformational space.[4] This rigidity can be highly advantageous. For instance, studies have shown that the Ac4c residue is an effective inducer of β-turns and helical structures in peptides, crucial secondary structures for molecular recognition.[5] Molecular mechanics calculations have further revealed that peptides containing 1-aminocyclobutane carboxylic acid (ACBC) favor conformations characteristic of various regular structures, including α-helices, 3(10)-helices, and γ-turns.[6]
In contrast, cyclopentane and cyclohexane rings possess greater degrees of freedom, allowing for more conformational isomers (e.g., envelope and twist for cyclopentane; chair, boat, and twist-boat for cyclohexane). While this flexibility can sometimes be beneficial, it can also lead to a loss of binding energy and specificity.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Conformational differences between cyclobutane and larger cyclic amino acids.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a molecular scaffold's utility lies in its performance in biological systems. Here, we compare the activity of cis-aminocyclobutane derivatives with other cyclic amino acids across several key therapeutic areas.
As Enzyme Inhibitors
The rigid framework of aminocyclobutane derivatives makes them excellent candidates for designing potent and selective enzyme inhibitors. By presenting functional groups in a precise orientation, they can achieve optimal interactions within an enzyme's active site.
A recent study highlighted the discovery of novel aminocyclobutanecarboxylic acid derivatives as potent succinate dehydrogenase (SDH) inhibitors with significant antifungal activity.[7] One compound, A20, exhibited an IC50 value of 3.73 µM against porcine SDH, which was comparable to the commercial fungicide fluxapyroxad (IC50 = 3.76 µM).[7] This demonstrates that the constrained cyclobutane scaffold can effectively mimic the binding mode of established inhibitors.
| Compound Class | Target Enzyme | IC50 / Ki | Source |
| Aminocyclobutane Derivative (A20) | Porcine Succinate Dehydrogenase | 3.73 µM | [7] |
| Aminocyclopentane Derivative | Prolylcarboxypeptidase (PrCP) | Sub-nanomolar | [8] |
| Aryl-oxynicotinamide (Cyclobutyl) | Histamine H3 Receptor | Moderate Affinity | [9] |
| Aminocyclobutane Derivative | Monoacylglycerol Lipase (MGL) | Potent Modulator | [10] |
This table summarizes reported inhibitory activities. Direct comparison is challenging due to different enzymes and assay conditions.
While aminocyclopentane derivatives have also shown remarkable potency, for example, as sub-nanomolar inhibitors of prolylcarboxypeptidase, the unique geometry of the cyclobutane ring offers a distinct advantage in scaffold-hopping and lead optimization efforts.[8]
As Receptor Ligands
The ability to control stereochemistry and conformation is critical for designing ligands that can differentiate between receptor subtypes. Cis-aminocyclobutane derivatives have been extensively explored as ligands for excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.
Notably, 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a specific antagonist at the glycine co-agonist site of the NMDA receptor.[11] Further studies on 3-substituted 1-aminocyclobutane-1-carboxylic acids have yielded potent and selective NMDA receptor antagonists with anticonvulsant activity. Some of these derivatives were found to be more potent than the standard antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[12][13]
In contrast, derivatives of aminocyclopentane tricarboxylic acid have been developed as selective agonists for group III metabotropic glutamate receptors, highlighting how a change in ring size and substitution pattern can dramatically alter the pharmacological profile.[14]
In Peptidomimetics
Incorporating cyclic amino acids into peptides is a proven strategy to enhance their therapeutic potential by increasing stability and inducing bioactive conformations.[15][16] The rigid nature of the aminocyclobutane moiety makes it a powerful tool for this purpose.
Studies on tuftsin, an immunomodulatory peptide, demonstrated that replacing native amino acids with aminocyclobutane analogs resulted in peptides with significantly higher resistance to enzymatic degradation in human serum.[17] Furthermore, some of these analogs exhibited considerably greater activity in stimulating interleukin-6 (IL-6) secretion by macrophages compared to the parent peptide.[17] This dual improvement in stability and activity underscores the value of the cyclobutane constraint in peptide drug design. While other cyclic structures like aminocyclohexane carboxylic acid (Ac6c) have also been used to create active peptidomimetics, the unique turn-inducing properties of the smaller cyclobutane ring offer a distinct advantage in mimicking specific secondary structures.[3]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section details standardized protocols for key biological assays.
Workflow for Enzyme Inhibition Screening
The following workflow outlines the typical steps involved in screening for and characterizing enzyme inhibitors.
Detailed Protocol: Determination of IC50 for a Protease Inhibitor
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a protease using a fluorogenic substrate.
I. Materials and Reagents:
-
Protease of interest
-
Fluorogenic peptide substrate (e.g., with an AMC leaving group)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2)
-
Test compounds (cis-aminocyclobutane derivatives and other cyclic amino acids) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
II. Experimental Procedure: [18][19]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 3-fold dilution factor.
-
Assay Plate Setup:
-
Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.
-
Include control wells: "no inhibitor" (DMSO only) and "no enzyme" (assay buffer only).
-
-
Enzyme Addition: Prepare a working solution of the protease in assay buffer. Add 50 µL of the enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC). Measure the fluorescence kinetically over 30-60 minutes at 1-minute intervals.
III. Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the data: Set the average velocity of the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
Detailed Protocol: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[21][22]
I. Materials and Reagents:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand (a high-affinity ligand for the receptor labeled with a radioisotope, e.g., ³H or ¹²⁵I).
-
Test compounds (unlabeled).
-
Binding Buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Wash Buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
Filtration apparatus.
II. Experimental Procedure: [23][24]
-
Assay Setup: In test tubes, combine:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Reaction Initiation: Add a specific amount of the membrane preparation (typically 50-100 µg of protein) to each tube.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
III. Data Analysis: [25]
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Outlook
The evidence strongly suggests that cis-aminocyclobutane derivatives offer a unique and powerful scaffold for drug discovery. Their highly constrained nature provides a level of conformational control that is difficult to achieve with larger, more flexible cyclic amino acids.[26] This rigidity translates into tangible benefits, including the potential for enhanced biological activity, improved selectivity, and greater metabolic stability, as demonstrated in their applications as enzyme inhibitors, receptor ligands, and components of peptidomimetics.[5][7][17]
While other cyclic amino acids certainly have their place in medicinal chemistry, the distinct structural and conformational properties of the cyclobutane ring make it an invaluable tool for tackling challenging biological targets.[9] As synthetic methodologies for creating diverse and complex aminocyclobutane derivatives continue to advance, we can expect to see an increasing number of drug candidates featuring this remarkable scaffold entering clinical development.[27][28][29][30] The future is folded, and the precise geometry of the cis-aminocyclobutane ring is poised to play a significant role in shaping it.
References
-
Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. Available from: [Link]
-
Stone, O. M. (n.d.). Radioligand binding methods: practical guide and tips. Bio-protocol. Available from: [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from: [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]
-
Wang, Y., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11379-11391. Available from: [Link]
-
Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. Available from: [Link]
-
Jiménez-Osés, G., et al. (2008). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 73(18), 7173-7182. Available from: [Link]
-
ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. Request PDF. Available from: [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available from: [Link]
-
Akondi, S. M., et al. (2014). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Amino Acids, 46(12), 2733-2747. Available from: [Link]
-
Edmondson, S. D., et al. (2012). A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2831. Available from: [Link]
-
ResearchGate. (n.d.). Advantages of cyclic peptidomimetics (green) compared to linear... Scientific Diagram. Available from: [Link]
-
Casanovas, J., Zanuy, D., Nussinov, R., & Alemán, C. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters, 429(4-6), 558-562. Available from: [Link]
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 47(5), 345-360. Available from: [Link]
-
ResearchGate. (n.d.). Diastereodivergent Synthesis of trans- and cis-Cyclobutane-Based γ-Aminobutyric Acid Derivatives via Cu(OTf)2-Catalyzed Strain-Release Reactions of Bicyclo[1.1.0]butanes. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of cyclic peptide therapeutics to classical small molecules... Available from: [Link]
- Janssen Pharmaceutica NV. (2021). Aminocyclobutanes as monoacylglycerol lipase modulators. Google Patents.
-
Monteiro, C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. Available from: [Link]
-
ResearchGate. (n.d.). Computer-assisted design of cyclic peptides and peptidomimetics. Available from: [Link]
-
Marvizon, J. C., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European Journal of Pharmacology, 161(2-3), 281-282. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (+)-(1S,2R) and (-)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Available from: [Link]
-
ResearchGate. (n.d.). How should I start with Enzyme-Inhibitor kinetics assay?. Available from: [Link]
-
ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... Available from: [Link]
-
Gaoni, Y., et al. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. Available from: [Link]
-
de Witte, W. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(20), 14816-14840. Available from: [Link]
-
ResearchGate. (n.d.). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Request PDF. Available from: [Link]
- Schering AG. (2008). Synthesis of aminocyclopentane carboxylic acids. Google Patents.
-
Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(19), 1603-1607. Available from: [Link]
-
ResearchGate. (n.d.). Aminocyclobutane esters: examples of bioactive compounds (A) and synthetic strategies (B-C). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US11512059B2 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 11. 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scite.ai [scite.ai]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 25. researchgate.net [researchgate.net]
- 26. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 1-AMINOCYCLOBUTANE-CIS-1,3-DICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Building Blocks: Alternatives to cis-Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride
For the modern medicinal chemist, the pursuit of novel chemical matter with improved pharmacological profiles is a constant endeavor. The deliberate move away from flat, aromatic, sp²-rich scaffolds towards three-dimensional, sp³-rich structures has elevated the importance of strained ring systems as key building blocks. Among these, cis-Ethyl 3-aminocyclobutanecarboxylate and its derivatives have become staples for introducing conformational constraint and novel exit vectors in drug candidates.[1][2] However, relying on a single scaffold limits the exploration of chemical space and can lead to suboptimal drug-like properties.
This guide provides an in-depth comparison of viable chiral alternatives to the cis-3-aminocyclobutane-1-carboxylic acid core. We will move beyond a simple catalog of compounds to explore the strategic rationale for selecting an alternative, supported by comparative data and actionable experimental protocols. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when designing next-generation therapeutics.
The Benchmark: The Role of cis-3-Aminocyclobutane-1-carboxylic Acid
The utility of the cis-3-aminocyclobutane-1-carboxylic acid scaffold lies in its rigid, puckered structure, which presents substituents in well-defined three-dimensional space.[1][2] This inherent conformational restriction can enhance binding affinity to protein targets by reducing the entropic penalty of binding. Furthermore, as a saturated carbocycle, it serves as an excellent bioisostere for aromatic rings, often improving metabolic stability and solubility—key attributes correlated with higher clinical success rates.[3] Its synthesis is well-established, frequently starting from versatile intermediates like 3-oxocyclobutanecarboxylic acid, allowing for diverse functionalization.[4][5]
While effective, the fixed cis relationship between the amine and carboxylic acid groups dictates a specific spatial arrangement. To access different pharmacophoric patterns and fine-tune physicochemical properties, a medicinal chemist must look to alternative scaffolds.
Key Alternative Chiral Scaffolds
The selection of an alternative building block is a strategic decision driven by the need to modulate vectors, polarity, basicity, and conformational flexibility. Below, we compare the most logical and impactful alternatives.
Alternative 1: trans-3-Aminocyclobutane-1-carboxylic Acid Derivatives
The most direct alternative is the diastereomer of the parent scaffold. The switch from a cis to a trans configuration fundamentally alters the exit vectors of the substituents, projecting them from opposite faces of the cyclobutane ring.
-
Strategic Rationale : This seemingly subtle change can have profound effects on biological activity. If a target protein has binding pockets on opposite sides of a central channel or cleft, a trans isomer may bridge these interactions more effectively than a cis isomer. It allows for the exploration of a completely different binding mode without significantly altering the core physicochemical properties of the scaffold itself.
-
Synthetic Accessibility : The synthesis often shares common intermediates with the cis isomer. For instance, the reduction of a 3-oxocyclobutanecarboxylate can yield a mixture of cis and trans alcohols, which can then be separated and converted to the corresponding amines.[5] Stereoselective syntheses are also available, providing access to enantiomerically pure materials.[6][7]
Alternative 2: Chiral Azetidine Scaffolds
Azetidines, four-membered saturated nitrogen-containing heterocycles, are powerful bioisosteres for the cyclobutane core.[8] The replacement of a methylene (-CH₂) group with a nitrogen atom introduces significant changes.
-
Strategic Rationale :
-
Modulation of Physicochemical Properties : The endocyclic nitrogen atom can act as a hydrogen bond acceptor and significantly increases the polarity and aqueous solubility of the molecule.[9] Its basicity (pKa) can be tuned by the substituent on the nitrogen, offering a handle to control compound properties.
-
Structural and Vectorial Changes : The C-N bonds are shorter than C-C bonds, leading to a more compact ring. This, combined with the different substitution patterns available (e.g., azetidine-2-carboxylic acid vs. azetidine-3-carboxylic acid), provides unique exit vectors for appended functional groups.[10]
-
Metabolic Stability : Azetidines are generally stable and can serve as metabolically robust alternatives to more labile piperidines or pyrrolidines.[8]
-
-
Synthetic Accessibility : The synthesis of chiral azetidines has advanced significantly. Methods often involve the cyclization of 1,3-amino alcohols or the use of chiral sulfinamides to induce stereoselectivity, making a wide range of C2- and C3-substituted azetidines accessible.[11][12]
Alternative 3: Chiral 2-Aminocyclopentane-1-carboxylic Acid Derivatives
Increasing the ring size from four to five carbons introduces greater conformational flexibility, transitioning from a rigid scaffold to a more adaptable one.
-
Strategic Rationale :
-
Conformational Flexibility : The cyclopentane ring exists in a dynamic equilibrium of envelope and twist conformations. This flexibility can allow the molecule to adapt more readily to the contours of a binding site (induced fit), potentially increasing affinity.
-
Spanning Larger Distances : The larger ring can position substituents further apart, making it suitable for targets with more spacious binding pockets that cannot be effectively spanned by the smaller cyclobutane or azetidine scaffolds.
-
Scaffold Hopping : It represents a logical step in scaffold hopping campaigns, allowing for the exploration of new intellectual property space while maintaining a carbocyclic core.
-
-
Synthetic Accessibility : Enantioselective syntheses are well-documented, with key strategies including ring-closing metathesis followed by stereoselective amination or derivation from chiral pool starting materials like D-mannose.[13][14]
Comparative Data Analysis
The choice of a building block is often guided by quantitative data. The following table summarizes key computed physicochemical properties for the parent scaffolds, providing a basis for rational selection.
| Building Block Core | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | Fsp³ |
| cis-3-Aminocyclobutanecarboxylic Acid | C₅H₉NO₂ | 115.13 | -1.13 | 63.32 | 1.00 |
| trans-3-Aminocyclobutanecarboxylic Acid | C₅H₉NO₂ | 115.13 | -1.13 | 63.32 | 1.00 |
| Azetidine-2-carboxylic Acid | C₄H₇NO₂ | 101.10 | -1.75 | 50.49 | 1.00 |
| Azetidine-3-carboxylic Acid | C₄H₇NO₂ | 101.10 | -2.18 | 63.32 | 1.00 |
| trans-2-Aminocyclopentanecarboxylic Acid | C₆H₁₁NO₂ | 129.16 | -0.91 | 63.32 | 1.00 |
Data calculated for the free acid forms using standard cheminformatics software. Actual experimental values may vary.
Key Insights from the Data:
-
Azetidines offer a lower molecular weight and, particularly for the 2-substituted isomer, a lower polar surface area while being more hydrophilic (lower cLogP). This combination can be advantageous for optimizing permeability and solubility.
-
Cyclopentane derivatives increase the molecular weight and lipophilicity slightly but maintain the same polar surface area as the 3-substituted cyclobutane and azetidine cores. The key differentiator remains its conformational flexibility.
Experimental Protocols and Workflows
Translating scaffold selection into practice requires robust synthetic methods. Below is a representative protocol for diversifying a common cyclobutane intermediate, followed by a logical workflow for scaffold selection.
Protocol: Diastereoselective Synthesis of 3-Hydroxy-3-methylcyclobutane-1-carboxylic Acid
This protocol describes a Grignard addition to a ketone, a fundamental transformation for creating tertiary alcohols and introducing new C-C bonds, thereby expanding the diversity of the cyclobutane library.[5]
Objective: To synthesize cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid from commercially available 3-oxocyclobutane-1-carboxylic acid.
Materials:
-
3-oxocyclobutane-1-carboxylic acid
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-oxocyclobutane-1-carboxylic acid (1.0 equiv). Dissolve in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide solution (2.5 equiv) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below 5 °C. Causality Note: The use of excess Grignard reagent is necessary to first deprotonate the carboxylic acid and then to react with the ketone. Slow, controlled addition is critical to manage the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is ~2. Trustworthiness Note: This acidic workup neutralizes the excess Grignard reagent and protonates the carboxylate and alkoxide salts. The self-validating step is observing the cessation of gas evolution and achieving the target pH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of THF).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: The resulting crude product will be a mixture of cis and trans diastereomers. These can often be separated by flash column chromatography on silica gel. Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and relative stereochemistry.
Visualization of Key Workflows
Diagram 1: Scaffold Selection Logic
This diagram outlines the decision-making process a medicinal chemist might follow when the benchmark cis-cyclobutane scaffold proves suboptimal.
Caption: General workflow for derivatizing amino acid building blocks.
Conclusion
While cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is an outstanding building block for introducing three-dimensionality into drug candidates, it is but one tool in the medicinal chemist's arsenal. A thorough understanding of the available alternatives—including its trans diastereomer, heterocyclic azetidine bioisosteres, and more flexible cyclopentane homologs—is critical for overcoming synthetic challenges and optimizing drug properties.
By strategically selecting scaffolds based on the desired vector space, physicochemical properties, and conformational profile, researchers can more efficiently navigate the complex landscape of drug discovery. The data and protocols provided in this guide serve as a starting point for the rational design and synthesis of novel, sp³-rich compounds poised to become the next generation of therapeutics.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Tran, T. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Haapala, M., et al. (2006). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
Singh, A., & Singh, S. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Abas, S., et al. (2006). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ResearchGate. [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
de la Fuente, M., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. [Link]
-
Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. (1987). ResearchGate. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ResearchGate. [Link]
-
Widen, J. C., & Johnston, J. N. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules. [Link]
-
AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. (1995). York Research Database. [Link]
-
Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Structures of some azetidine-based drugs. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. (2018). Methods in Enzymology. [Link]
-
Carboxyl Derivatives. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azetidine synthesis [organic-chemistry.org]
- 13. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 14. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Small carbocyclic scaffolds, such as the cyclobutane ring system, are of significant interest due to their unique conformational constraints and their presence in a variety of biologically active compounds. This guide provides an in-depth, comparative analysis of the use of single-crystal X-ray crystallography for the structural elucidation of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride and its derivatives. We will explore the experimental workflow, delve into the intricacies of cyclobutane conformation, and compare the definitive insights from X-ray diffraction with complementary analytical techniques.
The Enduring Significance of Cyclobutane Scaffolds in Medicinal Chemistry
Cyclobutane-containing molecules are integral components of numerous pharmaceuticals and natural products. Their strained four-membered ring system imparts specific geometric constraints that can lock a molecule into a biologically active conformation, enhancing its interaction with target proteins. The this compound scaffold, with its amino and ester functionalities, represents a versatile building block for the synthesis of a diverse array of therapeutic agents. A thorough understanding of the spatial arrangement of these substituents is crucial for structure-activity relationship (SAR) studies and rational drug design.
X-ray Crystallography: The Gold Standard for Structural Determination
While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule.[1] It provides unambiguous measurements of bond lengths, bond angles, and torsion angles, which are essential for understanding the conformational preferences and intermolecular interactions of crystalline compounds.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process. The following protocol outlines the key stages in the X-ray crystallographic analysis of a small organic molecule like a this compound derivative.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol:
-
Crystallization: The initial and often most challenging step is to grow a single crystal of suitable size and quality. For a hydrochloride salt like this compound, slow evaporation of a solution in a suitable solvent system (e.g., ethanol-ether, methanol-dichloromethane) is a common technique. Vapor diffusion, where a precipitant is slowly introduced into the sample solution, is another effective method. The goal is to achieve a state of supersaturation that encourages slow, ordered crystal growth rather than rapid precipitation.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are often determined using direct methods. This initial model is then refined using a least-squares algorithm to best fit the experimental diffraction data. The final refined structure is validated using various crystallographic metrics.
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is not planar. To alleviate torsional strain from eclipsing C-H bonds, it adopts a puckered or "butterfly" conformation.[2][3][4][5][6] The degree of puckering and the preferred orientation of substituents are influenced by both steric and electronic factors.
For a cis-1,3-disubstituted cyclobutane, such as the parent compound of interest, two primary puckered conformations are possible, leading to different spatial relationships between the substituents.
Caption: Interconversion between diaxial and diequatorial conformers.
In the case of this compound, the substituents are an ethyl ester group and an ammonium group. The diequatorial conformation is generally expected to be more stable as it minimizes steric hindrance between the substituents. However, crystal packing forces and intramolecular hydrogen bonding can influence the observed conformation in the solid state. X-ray crystallography provides the definitive answer to which conformation is adopted in the crystal lattice.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties often requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration, intermolecular interactions in the solid state. | Unambiguous structural determination.[1] | Requires a suitable single crystal, which can be difficult to grow. Provides information only on the solid-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemical relationships, dynamic processes in solution. | Provides information about the structure and conformation in solution, which is often more biologically relevant. | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or 3D conformation. |
| Infrared (IR) and Raman Spectroscopy | Presence of functional groups and information about molecular vibrations. | Can provide insights into bonding and can be used to study solid, liquid, and gas samples. | Provides indirect structural information and can be difficult to interpret for complex molecules. |
Synergistic Application: NMR spectroscopy is a particularly powerful complementary technique to X-ray crystallography. By comparing the solid-state structure from crystallography with the solution-state conformational preferences from NMR, researchers can gain a more complete picture of the molecule's behavior in different environments.
Case Study: Insights from Substituted Cyclobutane Derivatives
Although a specific crystal structure for this compound is not publicly available at the time of this writing, numerous studies on related substituted cyclobutanes have been published. For example, studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the nature and position of substituents significantly influence the puckering of the cyclobutane ring.[2][3] These studies consistently demonstrate the utility of X-ray diffraction in elucidating these subtle conformational details.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the definitive structural characterization of this compound derivatives. It provides a level of detail that is unmatched by other analytical techniques and is fundamental for understanding the structure-property relationships that drive modern drug design. While the acquisition of a high-quality single crystal can be a bottleneck, the wealth of information obtained from a successful crystallographic analysis is invaluable. For a comprehensive understanding, the solid-state structural data from X-ray crystallography should be complemented with solution-state studies, primarily using NMR spectroscopy, to provide a complete picture of the molecule's conformational landscape.
References
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]
-
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Conformational analysis of cycloalkanes. ResearchGate. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Cycloalkanes. Imperial College London. [Link]
-
X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.. ResearchGate. [Link]
-
NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. ResearchGate. [Link]
-
Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via X-ray diffraction analysis. ResearchGate. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
-
Conformation of Cyclobutane and Cyclopentane. YouTube. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Institutes of Health. [Link]
-
X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the.... ResearchGate. [Link]
-
Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
Mastering Stereoselectivity: A Head-to-Head Comparison of Synthetic Routes to trans-Stilbene
In the landscape of synthetic organic chemistry, the stereoselective synthesis of alkenes is a cornerstone, with profound implications for drug discovery, materials science, and natural product synthesis. The geometric configuration of a double bond can dramatically influence a molecule's biological activity and physical properties. This guide provides an in-depth, head-to-head comparison of three powerful olefination strategies for the synthesis of the trans isomer, using the preparation of trans-stilbene as a model system. We will dissect the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination, offering experimental data, detailed protocols, and mechanistic insights to guide researchers in selecting the optimal method for their synthetic challenges.
The Significance of trans-Isomer Synthesis
Stilbenoids, a class of natural phenols, exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The trans (or E) isomer of stilbenes is often the more thermodynamically stable and biologically active form compared to its cis (Z) counterpart.[1] For instance, trans-resveratrol has garnered significant attention for its potential health benefits, while the cis isomer is less active and stable. Consequently, the development of synthetic methods that provide high yields and excellent stereoselectivity for the trans isomer is of paramount importance to the scientific community.
A Comparative Analysis of Leading Olefination Methodologies
We will now delve into a comparative analysis of the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions for the synthesis of trans-stilbene. Each method presents a unique set of advantages and disadvantages in terms of yield, stereoselectivity, reaction conditions, and substrate scope.
Mechanistic Underpinnings of Stereoselectivity
The stereochemical outcome of these reactions is dictated by the stability of key intermediates and transition states.
-
Wittig Reaction (with Stabilized Ylides): The use of stabilized phosphorus ylides (e.g., those bearing an electron-withdrawing group) allows for the reversible formation of the initial betaine intermediate. This reversibility enables thermodynamic control, favoring the formation of the more stable anti-betaine, which subsequently undergoes syn-elimination to yield the E-alkene.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction generally exhibits high E-selectivity due to the steric hindrance in the transition state leading to the syn-oxaphosphetane intermediate being lower than that of the anti-oxaphosphetane. This favors the formation of the intermediate that leads to the trans-alkene.[3]
-
Julia-Kocienski Olefination: This modified Julia olefination is renowned for its excellent E-selectivity. The reaction proceeds through a kinetically controlled, diastereoselective addition of a metalated heteroaromatic sulfone to an aldehyde. This forms an anti-β-alkoxysulfone intermediate that undergoes stereospecific elimination to furnish the trans-alkene.[4]
Quantitative Performance Data: A Head-to-Head Yield Comparison
The following table summarizes representative yields and stereoselectivities for the synthesis of trans-stilbene using the Wittig, HWE, and Julia-Kocienski reactions. It is important to note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Method | Reactants | Key Reagents/Catalyst | Typical Yield of trans-Stilbene (%) | Reported E/Z Ratio | Reference |
| Wittig Reaction | Benzaldehyde, Benzyltriphenylphosphonium chloride | Strong base (e.g., NaOH) | 30 - 74% | Mixture, requires isomerization | [5] |
| Horner-Wadsworth-Emmons Reaction | Benzaldehyde, Diethyl benzylphosphonate | Sodium hydride (NaH) | ~70 - 85% | Predominantly E | [6] |
| Julia-Kocienski Olefination | Benzaldehyde, 1-phenyl-1H-tetrazol-5-yl benzyl sulfone | KHMDS | High (often >80%) | Excellent (>95:5) | [4] |
Note: The Wittig reaction using unstabilized or semi-stabilized ylides often gives a mixture of E/Z isomers, with the Z isomer sometimes predominating. Subsequent isomerization is often required to obtain the pure trans product.
Experimental Protocols
Detailed, step-by-step methodologies for each of the discussed olefination reactions are provided below.
Protocol 1: trans-Stilbene Synthesis via Wittig Reaction
This protocol is adapted from a general procedure for the Wittig reaction.[5]
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
50% aqueous sodium hydroxide (NaOH)
-
Dichloromethane (CH₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.
-
Continue to stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of cis- and trans-stilbene, can be purified by column chromatography. To increase the yield of the trans-isomer, an isomerization step (e.g., with a catalytic amount of iodine and exposure to light) can be performed.
Protocol 2: trans-Stilbene Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is based on a general procedure for the HWE reaction.[6]
Materials:
-
Diethyl benzylphosphonate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl benzylphosphonate in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford trans-stilbene.
Protocol 3: trans-Stilbene Synthesis via Julia-Kocienski Olefination
This protocol is a representative procedure for the Julia-Kocienski olefination.[4]
Materials:
-
1-phenyl-1H-tetrazol-5-yl benzyl sulfone (PT-sulfone, 1.1 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the PT-sulfone in anhydrous DME.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS as a solution in toluene or THF dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde in anhydrous DME dropwise to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield highly pure trans-stilbene.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HWE and Julia-Kocienski reactions.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis of trans-stilbene.
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enantiomeric purity analysis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
An Expert's Comparative Guide to the Enantiomeric Purity Analysis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge: the precise and accurate quantification of its enantiomers.[1][2][3][4][5] The pharmacological and toxicological profiles of a drug can be intrinsically linked to its stereochemistry, making robust enantiomeric purity methods a non-negotiable regulatory and safety requirement.[6][7]
This guide provides an in-depth, objective comparison of the predominant analytical techniques for determining the enantiomeric purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide your selection of the most appropriate technique for your laboratory's specific needs.
The Analytical Challenge: Direct vs. Indirect Separation
The core principle of chiral analysis is to create a scenario where the two enantiomers, which have identical physical properties in an achiral environment, can be distinguished.[8] This is achieved through two primary strategies:
-
Direct Methods: Enantiomers are separated directly on a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, resulting in different retention times.
-
Indirect Methods: Enantiomers are first reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.[8][9] Diastereomers have different physical properties and can be readily separated on a standard, achiral chromatographic column, typically in Gas Chromatography (GC) or HPLC.[9][10]
Below, we compare these approaches in the context of analyzing our target molecule.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical technique is a balance of performance, speed, cost, and available resources. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most widely applied techniques for this purpose.[6][7]
| Feature | Chiral HPLC (Direct) | GC with Derivatization (Indirect) | Chiral SFC (Direct) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Formation of diastereomers, separated on an achiral column. | Differential interaction with a CSP using a supercritical fluid mobile phase. |
| Speed | Moderate to slow. | Fast, due to GC's high efficiency. | Very fast; significantly reduces run and equilibration times.[11][12] |
| Resolution | Good to excellent, highly dependent on CSP selection. | Typically excellent due to high efficiency of capillary GC columns. | Excellent, often superior to HPLC. |
| Sensitivity | Good, detector-dependent (UV, MS). | Very high, especially with sensitive detectors like FID or MS. | Good, compatible with MS. |
| Solvent Usage | High (organic solvents). | Low (gases and minimal derivatization solvent). | Very low; primarily uses CO2, making it a "greener" technique.[12] |
| Method Dev. | Can be complex; requires screening of multiple CSPs and mobile phases. | Involves optimizing both the derivatization reaction and GC conditions. | Can be faster than HPLC due to rapid equilibration.[13] |
| Sample Prep. | Minimal; dissolve and inject. | Additional derivatization step required, which can be time-consuming.[9] | Minimal; dissolve and inject. |
| Key Advantage | Broad applicability and wide range of available CSPs. | High sensitivity and resolution; uses standard equipment post-derivatization. | High speed, low solvent waste, and ideal for preparative scale.[12] |
| Key Limitation | High solvent cost and disposal; longer run times. | Potential for racemization or side-reactions during derivatization.[14] | Requires specialized, higher-cost instrumentation. |
In-Depth Analysis & Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation on a CSP is often the first approach for chiral analysis due to its straightforward sample preparation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including amino acid esters.[13][15]
Causality Behind the Method: The separation mechanism relies on transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the stationary phase. Interactions like hydrogen bonding, dipole-dipole, and steric hindrance contribute to the differential retention. For our analyte, the amino and ester groups are key interaction points.
Experimental Protocol: Chiral HPLC
-
Column Selection: Chiralpak® IA or a similar amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). These are known for excellent performance with amino acid derivatives.[15]
-
Mobile Phase Preparation: A typical mobile phase would be a mixture of a non-polar solvent and an alcohol, such as Hexane/Isopropanol (90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape for the primary amine analyte.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, where the ester carbonyl group absorbs.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase. Prepare working standards and samples by dilution.
-
Data Analysis: Integrate the peak areas for both enantiomers. The enantiomeric purity is calculated as the percentage of the desired enantiomer's peak area relative to the total peak area of both enantiomers.
Logical Workflow: Direct Chiral HPLC/SFC Analysis
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]
- 4. 957793-35-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 957793-35-0 [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Cost-Benefit Analysis of Using Cis vs. Trans Isomers in Synthesis
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the selection of a specific geometric isomer is a critical decision point in synthetic strategy. The choice between a cis or trans configuration is far from trivial, carrying significant implications for reaction feasibility, purification costs, and, most importantly, the biological activity of the final compound. This guide provides an in-depth cost-benefit analysis of utilizing cis versus trans isomers, moving beyond simple definitions to explore the practical and economic ramifications that shape modern chemical synthesis.
The Foundation: Thermodynamic Stability and the Energy Landscape
The most fundamental difference between cis and trans isomers lies in their relative stability. In most acyclic systems, the trans isomer is thermodynamically more stable than its cis counterpart.[1][2][3]
Causality: This stability difference is primarily attributed to steric hindrance. In a cis isomer, bulky substituent groups are positioned on the same side of the double bond or ring structure, leading to repulsive steric interactions (also called steric strain) that raise the molecule's internal energy.[3][4] The trans configuration places these groups on opposite sides, minimizing steric clash and resulting in a lower energy, more stable state.[4]
The energy difference is often quantifiable. For example, trans-2-butene is more stable than cis-2-butene by approximately 2.8 kJ/mol.[5] While seemingly small, this energy gap dictates the equilibrium position of a reaction. Under thermodynamic control—where the reaction is reversible and allowed to reach equilibrium—the more stable trans isomer will be the major product.[2]
Caption: Energy diagram illustrating the higher thermodynamic stability (lower energy) of the trans product compared to the cis product.
Cost-Benefit Implications:
-
Benefit (Targeting Trans): Syntheses designed to yield the trans isomer are often more straightforward, as the reaction naturally favors the lowest energy product. This can lead to higher yields at equilibrium, reducing the need for complex reaction setups.
-
Cost (Targeting Cis): To obtain a cis isomer as the major product, the reaction must be under kinetic control, meaning it must be stopped before equilibrium is reached.[2] This often requires carefully controlled conditions (e.g., lower temperatures, specific catalysts) and may result in lower overall yields or mixtures that are difficult to separate, increasing operational costs.
The Practical Hurdle: Separation and Purification
The decision to use a cis or trans isomer is inextricably linked to the cost and scalability of purification. Fortunately, the same structural differences that affect stability also lead to distinct physical properties, which can be exploited for separation.[1][6][7]
| Property | Cis Isomer | Trans Isomer | Rationale & Cost Implication |
| Polarity | Generally more polar[8] | Generally less polar or non-polar[1][8] | Rationale: In cis isomers, bond dipoles often add up, creating a net molecular dipole. In trans isomers, dipoles tend to cancel out.[1] Cost: Higher polarity of the cis isomer can be leveraged for chromatographic separation but may increase its solubility in aqueous waste streams. |
| Boiling Point | Often higher[1][8][9] | Often lower[1][8][9] | Rationale: The net dipole in cis isomers leads to stronger intermolecular dipole-dipole interactions, requiring more energy to vaporize.[1] Cost: If the boiling point difference is significant (e.g., >20°C), fractional distillation can be a cost-effective, scalable purification method. Small differences make this method expensive or impractical.[10] |
| Melting Point | Generally lower[1][8] | Generally higher[1][8] | Rationale: The more symmetrical shape of trans isomers allows them to pack more efficiently into a crystal lattice, requiring more energy to melt.[1] Cost: A significant difference in melting point and solubility makes recrystallization a highly cost-effective method for purification at an industrial scale.[11] |
| Solubility | Generally more soluble in inert solvents[8] | Generally less soluble in inert solvents[1][7] | Rationale: The lower melting point and less stable crystal lattice of the cis isomer often correlate with higher solubility. Cost: Differential solubility is the basis for purification by recrystallization, a major cost-saving technique.[11][12] |
Case Study: Maleic Acid (cis) vs. Fumaric Acid (trans) The butenedioic acid isomers are a classic example. Maleic acid (cis) is significantly more soluble in water than fumaric acid (trans). This difference is exploited in industrial synthesis, where fumaric acid can be selectively precipitated from an aqueous solution, providing a powerful and inexpensive purification step. Furthermore, maleic acid is toxic, while fumaric acid is an essential metabolic intermediate, highlighting the profound biological differences.[13]
Experimental Workflows: From Mixture to Pure Isomer
The cost of a synthesis is heavily influenced by the purification workflow. Chromatography is a versatile but often expensive technique, while crystallization is preferred for large-scale, cost-effective purification.
Caption: A generalized workflow for the separation of cis and trans isomers based on their differing physical properties.
Experimental Protocol 1: Separation of a Cis/Trans Isomer Mixture by Flash Column Chromatography
This protocol provides a general method for separating isomers based on polarity differences.
-
Objective: To separate a mixture of cis and trans isomers (e.g., stilbene) using silica gel chromatography.
-
Principle: The more polar cis isomer will have a stronger interaction with the polar silica gel stationary phase and will elute more slowly than the less polar trans isomer.
-
Materials:
-
Silica gel (for flash chromatography)
-
Crude mixture of cis and trans isomers
-
Solvent system (e.g., Hexane/Ethyl Acetate, determined by TLC analysis)
-
Glass column, flasks, and other standard laboratory glassware
-
-
Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation between the two isomer spots.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (eluent) and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a small amount of the crude mixture in a minimal volume of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions. The less polar trans isomer will typically elute first, followed by the more polar cis isomer.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the purified products.
-
Experimental Protocol 2: Characterization of Cis and Trans Isomers by ¹H NMR Spectroscopy
-
Objective: To confirm the identity and stereochemistry of the separated isomers.
-
Principle: The coupling constant (J-value) between vinyl protons is significantly different for cis and trans isomers. For vicinal protons on a double bond, ³Jtrans is typically larger (12–18 Hz) than ³Jcis (0–12 Hz).[1]
-
Methodology:
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer.
-
Data Analysis:
-
Identify the signals corresponding to the protons on the double bond.
-
Measure the coupling constant (J-value) between these protons.
-
A larger J-value (typically ~15 Hz) confirms the trans configuration, while a smaller J-value (typically ~8 Hz) confirms the cis configuration.[1]
-
-
The Ultimate Decider: Biological Activity and Drug Development
In drug development, the cost-benefit analysis is overwhelmingly dictated by biological function. The specific 3D geometry of an isomer determines how it fits into a biological receptor or enzyme active site. The difference in activity can be absolute.[14][15]
-
Cisplatin vs. Transplatin: This is the most dramatic example. Cis-diamminedichloroplatinum(II) (cisplatin) is a potent anticancer drug that works by binding to DNA.[13] The corresponding trans isomer, transplatin, is clinically inactive because its geometry prevents it from forming the same crucial DNA adducts. Here, the synthesis must be carefully controlled to produce the less stable but biologically active cis isomer, and the high cost of this selective synthesis and purification is justified by its therapeutic benefit.
-
Chiral Pharmaceuticals: The importance of stereoisomerism is a central theme in modern pharmacology.[16][17] Regulatory bodies like the FDA now often require the development of single-isomer drugs rather than racemic mixtures, as different isomers can have different pharmacological effects, potencies, or even toxicities.[16][18][19] This regulatory pressure makes the development of stereoselective syntheses a primary economic driver in the pharmaceutical industry.[15][20] The separation of isomers can account for a significant portion of manufacturing costs, sometimes up to 70% of the total capital and operating expenses.[20]
Conclusion: A Strategic Synthesis Decision
The choice between synthesizing a cis or trans isomer is a multifaceted strategic decision. The analysis can be summarized as follows:
-
Cost-Benefit of Trans Isomers:
-
Benefits: Generally higher thermodynamic stability leads to higher yields at equilibrium, potentially simplifying synthesis. Their distinct physical properties (higher melting point, lower solubility) often make purification via cost-effective methods like recrystallization feasible.
-
Costs: If the desired product is the trans isomer but the kinetic product is cis, the reaction may require longer times or higher temperatures to reach equilibrium, increasing energy costs.
-
-
Cost-Benefit of Cis Isomers:
-
Benefits: In some cases, the cis isomer may be the kinetically favored product, allowing for shorter reaction times if the reaction can be stopped effectively.[2] Crucially, the cis isomer may be the only one with the desired biological activity.
-
Costs: Cis isomers are typically less stable, meaning syntheses must be carefully controlled to avoid isomerization to the more stable trans form. Purification can be more challenging and may rely on expensive chromatographic methods if crystallization is not viable.
-
Ultimately, for drug development professionals, biological efficacy is the paramount consideration. If the cis isomer is the active pharmaceutical ingredient (API), the synthetic and purification costs, however high, must be weighed against the immense benefit of a life-saving therapeutic. For researchers in materials science or other fields, the choice may be more heavily weighted by the cost of synthesis and the desired physical properties of the final product.
References
-
Cis–trans isomerism - Wikipedia. Wikipedia. [Link]
-
Cis-trans Isomerism Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers. Solubility of Things. [Link]
-
Cis-trans isomers internal energy. Chemistry Stack Exchange. [Link]
-
7.6: Stability of Alkenes. Chemistry LibreTexts. [Link]
-
Which is more stable among cis-isomer and trans-isomer? Quora. [Link]
- Separation and purification of cis and trans isomers.
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
What are some real-world applications or implications of cis-trans isomerism in chemistry or industry? Quora. [Link]
-
Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]
- Separation of cis and trans isomers.
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link]
-
The Influence of Geometric Isomers on Drug Delivery Systems. Patsnap Eureka. [Link]
-
Bioanalytical Method Development: Isomers. BioPharma Services. [Link]
-
Difference Between Cis and Trans Isomers. BYJU'S. [Link]
-
Difference Between Cis and Trans Isomers. GeeksforGeeks. [Link]
-
Cis and Trans Isomers of Cycloalkenes. ResearchGate. [Link]
-
Cis vs. Trans Isomers | Differences & Examples. Study.com. [Link]
-
Cis and Trans Isomers. Chemistry Steps. [Link]
-
A review of drug isomerism and its significance. National Institutes of Health. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]
-
The economic impact of the global pharmaceutical industry. IFPMA. [Link]
-
Editorial: Separation Processes in Pharmaceutical Manufacturing. Frontiers. [Link]
-
Techno-economic analysis of separation processes for continuous pharmaceutical manufacturing. ResearchGate. [Link]
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]
Sources
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. byjus.com [byjus.com]
- 9. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]
- 10. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Frontiers | Editorial: Separation Processes in Pharmaceutical Manufacturing [frontiersin.org]
A Comparative Guide to Cyclobutane and Cyclopentane Amino Acids in Peptide Synthesis
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutics due to their high potency and specificity.[1] However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, limiting their clinical utility.[1] A proven strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[2][3] By rigidifying the peptide structure, we can pre-organize it into a bioactive conformation, thereby enhancing its resistance to proteolytic degradation and improving its pharmacological profile.[4][5]
Among the various tools available to medicinal chemists, cyclic non-natural amino acids are particularly powerful for inducing specific secondary structures.[4][6] This guide provides an in-depth comparative analysis of two prominent classes of such building blocks: cyclobutane and cyclopentane amino acids. We will explore their distinct effects on peptide conformation, stability, and biological activity, supported by experimental data and detailed synthetic protocols, to assist researchers in making informed decisions for their peptide design strategies.
The Fundamental Difference: Ring Strain and Conformational Rigidity
The core distinction between cyclobutane and cyclopentane amino acids lies in their inherent ring size and the resulting conformational flexibility. The four-membered ring of cyclobutane is significantly more strained and rigid than the five-membered cyclopentane ring.[7][8] This rigidity has profound implications for the peptide backbone into which it is incorporated.
-
Cyclobutane Amino Acids: These residues impart a very high degree of conformational restriction.[7][8] The rigid cyclobutyl group can act as a potent inducer of specific turn or helical structures, effectively locking a segment of the peptide backbone into a desired geometry. This high level of pre-organization can be particularly advantageous when the target bioactive conformation is well-defined.
-
Cyclopentane Amino Acids: While still providing significant constraint compared to linear aliphatic side chains, cyclopentane rings possess greater conformational flexibility than cyclobutanes. They can adopt various puckered conformations (envelope and twist forms), allowing for a more subtle modulation of the peptide backbone.[9] Oligomers of cyclopentane amino acids, for instance, have a high propensity to fold into stable, well-defined secondary structures like 12-helices.[9] This can be beneficial in cases where a degree of conformational adaptability is required for optimal receptor binding.[10]
The choice between these two scaffolds is therefore a decision between imposing a highly rigid, defined structure (cyclobutane) versus a more moderately constrained, yet stable, conformation (cyclopentane).
Comparative Analysis: Impact on Peptide Properties
The structural differences between these cyclic amino acids translate directly into measurable differences in the physicochemical and biological properties of the resulting peptides.
Conformational Effects and Secondary Structure Induction
The incorporation of these cyclic amino acids can profoundly influence the secondary structure of peptides.
-
Cyclobutane: The rigid nature of the cyclobutane ring can preclude the adoption of certain conformations.[7][8] For example, the incorporation of a rigid cyclobutane β-amino acid has been shown to prevent the formation of a defined secondary structure that was necessary for cell penetration in a series of peptidomimetics.[7][8] However, in other contexts, this rigidity is an asset. Cyclobutane-bearing residues have been successfully used in "peptide stapling" to enhance and stabilize α-helical structures, leading to increased biological activity.[11][12]
-
Cyclopentane: Cyclopentane-based amino acids are well-documented as potent inducers of helical and turn structures.[9] For instance, homo-oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) are known to adopt a stable 12-helical structure.[9] Cis-ACPC can effectively replace proline as an inducer of β-turns.[9] This makes cyclopentane amino acids versatile tools for mimicking and stabilizing common peptide structural motifs.
The following diagram illustrates the concept of conformational constraint imparted by these cyclic residues compared to a flexible linear peptide.
Caption: Conformational constraint by cyclic amino acids.
Proteolytic Stability
A major advantage of incorporating non-natural amino acids is the enhanced resistance to enzymatic degradation.[5][13] Peptidases, the enzymes responsible for breaking down peptides, often have specific recognition sequences and conformational requirements for their substrates.
| Feature | Cyclobutane Amino Acids | Cyclopentane Amino Acids | Rationale |
| Proteolytic Resistance | High | High | Both scaffolds are unnatural and sterically hinder the approach of peptidases. The rigid backbone conformation induced by these residues prevents the peptide from adopting the extended conformation typically required for enzyme binding and cleavage.[14][15] |
| Relative Advantage | Potentially higher | High | The extreme rigidity of the cyclobutane ring may offer a marginal stability advantage by more effectively disrupting the enzyme's recognition and catalytic machinery. However, both offer a substantial improvement over linear peptides.[7] |
Table 1: Comparative Proteolytic Stability.
Biological Activity and Receptor Selectivity
The ultimate test of these modifications is their effect on biological activity. By locking a peptide into a specific conformation, one can fine-tune its binding affinity and selectivity for a particular receptor subtype.
A compelling example is found in analogues of neuropeptide Y (NPY). While the parent peptide binds to multiple Y receptor subtypes, the incorporation of either cyclobutane or cyclopentane β-amino acids into its C-terminal fragment resulted in analogues with exclusive selectivity for the Y4 receptor.[7][8] This demonstrates that both classes of constrained amino acids can be used to engineer receptor selectivity, likely by mimicking the specific conformation required for binding to the target receptor while being incompatible with off-target receptors.
In another study on morphiceptin analogs, substituting proline with 2-aminocyclopentane carboxylic acid (Ac5c) showed that only one of the four possible stereoisomers was active at opioid receptors.[10] This highlights the critical importance of stereochemistry and the precise conformational control offered by these cyclic building blocks.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of both cyclobutane and cyclopentane amino acids is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[12][16][17] However, due to their steric bulk, coupling can sometimes be more challenging than with standard proteinogenic amino acids.
General SPPS Workflow for Cyclic Amino Acid Incorporation
The following diagram outlines the standard workflow for SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Coupling Protocol
This protocol is a robust starting point for the efficient incorporation of sterically hindered cyclic amino acids.
Objective: To couple an Fmoc-protected cyclobutane or cyclopentane amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected cyclic amino acid (3.0 eq)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (2.9 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with free N-terminal amine
Procedure:
-
Amino Acid Activation:
-
In a clean vessel, dissolve the Fmoc-protected cyclic amino acid and HATU in a minimal amount of DMF.
-
Add the DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the solvent from the peptide synthesis vessel containing the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. Causality Note: A longer coupling time and the use of a potent activating agent like HATU are recommended to overcome the steric hindrance of the cyclic amino acids and drive the reaction to completion.[18][19]
-
-
Monitoring and Recoupling (Optional but Recommended):
-
Perform a qualitative ninhydrin test (Kaiser test) to check for the presence of free primary amines.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete (negative ninhydrin test), drain the reaction mixture.
-
Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.[20]
-
The peptide is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
Conclusion and Recommendations
Both cyclobutane and cyclopentane amino acids are invaluable tools for peptide drug design, offering a reliable means to enhance conformational stability and proteolytic resistance. The choice between them is not a matter of inherent superiority but of strategic design based on the desired outcome.
-
Choose Cyclobutane Amino Acids when:
-
A highly rigid and specific conformation is required.
-
The goal is to induce a sharp, well-defined turn.
-
Maximum conformational restriction is the primary objective to, for example, stabilize a specific helical geometry in a stapled peptide.[12]
-
-
Choose Cyclopentane Amino Acids when:
Ultimately, the optimal choice will depend on the specific biological target and the desired pharmacological profile. Empirical testing of both scaffolds within the context of the target peptide, guided by computational modeling, will provide the most definitive path to a successful therapeutic candidate.
References
-
Van der Poorten, O., Knuhtsen, A., Pedersen, D. S., Ballet, S., & Tourwé, D. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry, 59(24), 10865–10890. [Link]
-
Verma, B., & Sar, K. K. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(15), 5786. [Link]
-
Bio-Synthesis Inc. Cyclic Peptide Synthesis. [Link]
-
Cowell, S. M. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785–2798. [Link]
-
Ramírez-López, P., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(20), 6279. [Link]
-
Adaligil, E., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 57(84), 10977-10980. [Link]
-
Pintér, G., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 102-121. [Link]
-
Szymanska, W., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(7), 1546. [Link]
-
Reyes-Corral, T., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(1), 148-158. [Link]
-
Lee, J., et al. (2021). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 10(12), 1238-1248. [Link]
-
N/A. (2014). Cyclobutane-containing peptides. Bioorganic & Medicinal Chemistry Letters, 24(2), 569-572. [Link]
-
Adaligil, E., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications. [Link]
-
Ramírez-López, P., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(20), 6279. [Link]
-
N/A. (2021). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances, 11(52), 32961-32976. [Link]
-
Ramírez-López, P., et al. (2021). (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]
-
N/A. (2021). Cyclization of peptides enhances proteolytic stability and thus... ResearchGate. [Link]
-
Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(32), 7667–7683. [Link]
-
Wang, C., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(15), 4346-4354. [Link]
-
Wang, C., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(15), 4346-4354. [Link]
-
Shaheen, S., & El-Faham, A. (2021). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 26(18), 5489. [Link]
-
Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. [Link]
-
N/A. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
-
Van der Poorten, O., et al. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry, 59(24), 10865-10890. [Link]
-
Tan, S., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 1-10. [Link]
-
Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Molecules, 23(2), 428. [Link]
-
N/A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
N/A. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Kaur, H., et al. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 26(16), 4933. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. peptide.com [peptide.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification to ensure quality and consistency.[1][2][3] This guide provides a comprehensive comparison of validated analytical methods for this compound, offering insights into the experimental choices and performance data to aid researchers in selecting the most suitable method for their needs.
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[4] This involves a thorough evaluation of several key parameters, including accuracy, precision, specificity, linearity, range, and robustness, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7]
Methodology Comparison: HPLC vs. Gas Chromatography
Two of the most prevalent analytical techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method offers distinct advantages and is suited to different analytical challenges.
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is often the preferred approach.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common choice due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the target analyte.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[11] The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the amine group in the analyte, thereby ensuring reproducible retention times. The organic modifier is adjusted to control the elution strength.
-
Detection: UV detection is often suitable if the analyte possesses a chromophore. However, for compounds with poor UV absorbance like this compound, derivatization with a UV-active or fluorescent tag may be necessary.[9] Alternatively, detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed.
Experimental Workflow for HPLC Method Validation:
Caption: HPLC Method Validation Workflow.
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[12] To analyze this compound by GC, derivatization is typically required to increase its volatility and thermal stability.[13][14]
Causality Behind Experimental Choices:
-
Derivatization: The primary amine and the ester functional groups can be derivatized. A common approach for amines is acylation, for instance, with trifluoroacetic anhydride (TFAA) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process masks the polar functional groups, making the analyte more volatile.
-
Stationary Phase: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is generally suitable for separating the derivatized analyte.[13]
-
Detection: A Flame Ionization Detector (FID) is a common and robust choice for the detection of organic compounds, offering a wide linear range and good sensitivity.[13]
Experimental Workflow for GC Method Validation:
Caption: GC Method Validation Workflow.
Quantitative Data Comparison
The performance of each method is evaluated based on key validation parameters. The following table summarizes typical acceptance criteria and expected performance for both HPLC and GC methods.
| Validation Parameter | HPLC Method (with derivatization) | GC-FID Method (with derivatization) | ICH Guideline Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | ≥ 0.995 | [15][16] |
| Range | 80-120% of the test concentration | 80-120% of the test concentration | [17] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | [18][19] |
| Precision (RSD) | [16][18][19] | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 2.0% | |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% | |
| Limit of Quantitation (LOQ) | Analyte and detector dependent | Analyte and detector dependent | [16] |
| Specificity | No interference from blank/placebo | No interference from blank/placebo | [6][17] |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | [17][18] |
Experimental Protocols
This protocol outlines a general procedure for the quantification of this compound using RP-HPLC with pre-column derivatization.
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., Dansyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., sodium phosphate)
-
Formic acid or trifluoroacetic acid
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with A: 0.1% Formic acid in water and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at a specified wavelength or Fluorescence detector
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent.
-
Calibration Standards: Prepare a series of at least five concentrations by diluting the stock solution.[15]
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in a suitable diluent to a concentration within the calibration range.
-
Derivatization: To a specific volume of each standard and sample solution, add the derivatizing agent and react under controlled conditions (e.g., temperature and time).
4. Validation Procedure:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%) and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.[17]
This protocol provides a general procedure for the quantification of this compound using GC-FID following derivatization.
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal Standard (optional, but recommended)
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[13]
-
Injection Port Temperature: 250 °C
-
Oven Temperature Program: e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C
-
Injection Mode: Split or splitless
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the anhydrous solvent.
-
Calibration Standards: Prepare a series of at least five concentrations by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample in the anhydrous solvent to a concentration within the calibration range.
-
Derivatization: To a specific volume of each standard and sample solution (and internal standard if used), add the derivatizing agent and react in a sealed vial at an elevated temperature (e.g., 70 °C) for a specified time.
4. Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC method, assessing linearity, accuracy, precision, specificity, and robustness.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of this compound. The choice between the two often depends on the available instrumentation, the nature of the sample matrix, and the specific requirements of the analysis. HPLC is generally more straightforward as it may not always require derivatization, especially with advanced detectors. However, GC, particularly with an FID, can offer high sensitivity and robustness once a reliable derivatization procedure is established. A thorough method validation according to ICH guidelines is essential to ensure the reliability, quality, and consistency of the analytical results, which is a cornerstone of good analytical practice in the pharmaceutical industry.[15]
References
- Altabrisa Group. (2025, June 23).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Analytical method valid
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- YouTube. (2024, September 16).
- G, L. C., P, R., G, A. K., K, M., & P, S. B. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- Element Lab Solutions. (n.d.).
- PubChem. (n.d.). This compound.
- CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- BLD Pharm. (n.d.).
- G, N. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- PubChem. (n.d.). This compound | C7H14ClNO2.
- ResearchGate. (2025, August 7). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection.
- Bryan Research & Engineering, LLC. (n.d.).
- ResearchGate. (2025, August 6). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Pinto, I. C., Cerqueira-Coutinho, C., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences.
- ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- CymitQuimica. (n.d.). Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride.
- Life Chemicals. (2020, December 14).
- ResearchGate. (2025, August 9). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
- Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- CDN. (n.d.).
- Journal of Sciences, Islamic Republic of Iran. (n.d.). Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025, August 7). (PDF)
- P2 InfoHouse. (n.d.).
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. cipac.org [cipac.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. youtube.com [youtube.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is foundational to discovery. This compound, a valuable building block in organic synthesis, demands not only precision in its application but also diligence in its disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound, moving beyond simple checklists to explain the rationale behind each critical step.
Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Based on data from similar chemical structures, this compound should be treated as a hazardous substance.[2] The primary risks are associated with its potential for irritation and acute toxicity if improperly handled.
The hydrochloride salt can cause skin and eye irritation, while the aminocyclobutane moiety may lead to respiratory tract irritation.[2] Ingestion is presumed to be harmful.[2]
Table 1: GHS Hazard Classification Summary (Based on Analog Data)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: Adapted from the Safety Data Sheet for cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride.[2]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the hazard profile, stringent adherence to PPE standards is non-negotiable. The causality is clear: engineering and personal barriers are the first line of defense against accidental exposure.
-
Eye Protection : Wear ANSI Z87.1-compliant safety goggles with side shields to protect against splashes or fine dust.[2]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Contaminated gloves must be disposed of as chemical waste.[2]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron is recommended.[2]
-
Work Area : All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate inhalation risks.[2]
Emergency Exposure Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation persists.[2][3][4][5][6]
-
Eye Contact : Flush eyes immediately with an eye-wash station for at least 15 minutes, holding the eyelids open. Promptly seek medical attention.[2][3][4][5][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][5][6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4][5][6]
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] The following protocol ensures compliance and safety.
Step 1: Waste Characterization
The moment this chemical is designated for disposal, it becomes a regulated waste. It must be classified as a "Hazardous Chemical Waste." It is a non-halogenated organic solid. Critically, hazardous chemicals must never be disposed of via drain or sewer systems.[8][9][10]
Step 2: Segregation
To prevent dangerous reactions, this waste stream must be kept separate from incompatible materials. Do not mix with:
-
Strong oxidizing agents
-
Strong bases
-
Aqueous solutions (unless part of a defined neutralization process) Proper segregation with physical barriers is a key tenet of safe laboratory waste management.[7][11]
Step 3: Containment
Select a waste container that is in good condition and compatible with the chemical.
-
Container Type : A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is ideal.[11][12] The container must be free of damage and able to prevent leaks.[11]
-
Headspace : Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[11] For solids, ensure the container is not overfilled.
Step 4: Labeling
Proper labeling is a critical compliance and safety step. The EPA mandates that containers be clearly marked to identify their contents and hazards.[13] Your institution's hazardous waste tag should include:
-
The words "Hazardous Waste" .[13]
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[13]
-
The Accumulation Start Date —the date the first drop of waste was added to the container.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated SAA.[9][11]
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][11]
-
Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9][13] However, once a container is full, it must be removed from the SAA within three days.[11] Partially filled containers can remain for up to one year.[11]
Step 6: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste off-site.[10] The final step is to contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[8][9][10]
Decontamination and Empty Container Protocol
An "empty" container that held this chemical is not considered regular trash until properly decontaminated.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol, methanol, or water).[10]
-
Collect Rinsate : The rinsate from all three washes must be collected and disposed of as hazardous waste, following the steps outlined above.[10]
-
Deface Label : Completely remove or deface the original product label to prevent confusion.[10]
-
Final Disposal : Once triple-rinsed and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.[10]
Visualizing the Disposal Decision Process
To ensure clarity, the following workflow diagram outlines the critical path from chemical use to compliant disposal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
A Researcher's Comprehensive Guide to the Safe Handling of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
In the dynamic environment of drug discovery and development, the safety of our scientific professionals is the bedrock upon which innovation is built. The handling of novel chemical reagents, such as cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, demands a meticulous and informed approach to personal protection and laboratory practice. This guide serves as an essential resource for researchers, providing immediate, actionable intelligence for the safe handling and disposal of this compound.
While specific toxicological data for this compound may be limited, a thorough hazard assessment can be extrapolated from its structural analogs and chemical class. As an amine hydrochloride, it is prudent to treat this compound as potentially corrosive and irritating to the skin, eyes, and respiratory tract.[1] A similar compound, cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, a robust personal protective equipment (PPE) strategy is not merely recommended—it is imperative.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound, along with the rationale for each selection.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Justification and Best Practices |
|---|---|---|
| Eyes/Face | ANSI-approved safety goggles or a full-face shield.[2] | Protects against splashes of the compound in either solid or solution form, which could cause serious eye irritation or damage.[1] A full-face shield is recommended when handling larger quantities.[2] |
| Hands | Chemical-resistant nitrile or neoprene gloves.[3] | Provides a barrier against skin contact, which can cause irritation.[1] Double-gloving is a prudent practice for extended handling. Always inspect gloves for tears or punctures before use. |
| Body | A fully-fastened laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory | Use within a certified chemical fume hood.[4] | Handling the solid form can generate dust that may cause respiratory irritation.[1] A fume hood provides necessary ventilation to minimize inhalation risks. For situations where a fume hood is not feasible, a NIOSH-approved respirator is necessary.[3][5] |
Operational Blueprint: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory. The following workflow diagram and procedural steps provide a clear and logical sequence for safe handling.
Caption: A stepwise workflow for the safe handling of this compound.
Procedural Guidance:
-
Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare a spill kit with appropriate absorbent materials.
-
-
Handling and Solution Preparation:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
-
Disposal Plan: Ensuring a Safe Conclusion
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Table 2: Disposal Guidelines for this compound
| Waste Stream | Container Type | Disposal Protocol |
|---|---|---|
| Solid Waste | Labeled, sealed, puncture-resistant container. | Includes contaminated gloves, weighing papers, and other disposable labware. |
| Liquid Waste | Labeled, sealed, chemically compatible waste container. | Includes unused solutions and solvent rinses from glassware. Do not mix with incompatible waste streams. |
| Contaminated Glassware | N/A | Rinse glassware three times with a suitable solvent. The rinsate should be collected as liquid chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, allowing for the confident pursuit of scientific advancement.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
-
National Institutes of Health. This compound. PubChem. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
